molecular formula C3H5N3O2 B1200504 1,3,5-Triazinane-2,4-dione CAS No. 27032-78-6

1,3,5-Triazinane-2,4-dione

Cat. No.: B1200504
CAS No.: 27032-78-6
M. Wt: 115.09 g/mol
InChI Key: YTFXKURWTLWPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazinane-2,4-dione ( 27032-78-6) is a nitrogen-containing heterocyclic compound with the molecular formula C3H5N3O2 and a molecular weight of 115.09 g/mol . It is supplied for research purposes and should be stored sealed in a dry, environment at room temperature . As a member of the 1,3,5-triazine family, this core scaffold is of significant interest in medicinal and organic chemistry. Triazine derivatives are widely recognized for their diverse biological activities, which include serving as potent cytotoxic agents in cancer research by suppressing DNA synthesis through the inhibition of key enzymes like DNA polymerase alpha and ribonucleoside reductase . Furthermore, 1,3,5-triazine-based compounds are extensively investigated as pharmacophores for developing novel antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 , and exhibit a broad spectrum of other pharmacological properties such as antibacterial, antifungal, and anti-inflammatory effects . This compound is For Research Use Only (RUO) and is strictly not for personal, veterinary, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c7-2-4-1-5-3(8)6-2/h1H2,(H3,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFXKURWTLWPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181516
Record name Dioxohexahydrotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27032-78-6
Record name 2,4-Dioxohexahydro-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27032-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxohexahydrotriazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027032786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27032-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dioxohexahydrotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-1,3,5-triazine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AZADIHYDROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9SNY1M73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5-Triazinane-2,4-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among its many derivatives, 1,3,5-Triazinane-2,4-dione, also known as 5-Azauracil, represents a fundamental building block for developing potent therapeutic agents.[3] This guide provides a comprehensive overview of the core properties of this heterocyclic compound, focusing on its chemical identity, synthesis, physicochemical characteristics, and pharmacological relevance to empower researchers in the field of drug discovery and development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a six-membered ring with three nitrogen atoms and two ketone groups. Its structure is analogous to the pyrimidine base uracil, with a nitrogen atom substituting the carbon at position 5.

  • IUPAC Name: 1,3,5-Triazine-2,4(1H,3H)-dione[3]

  • Common Synonyms: 5-Azauracil, s-Triazine-2,4(1H,3H)-dione, Allantoxaidin[3]

  • CAS Registry Number: 71-33-0[3]

  • Molecular Formula: C₃H₃N₃O₂[4]

  • Molecular Weight: 113.08 g/mol [4]

The presence of multiple nitrogen atoms and carbonyl groups makes the triazine ring an excellent scaffold for forming various intermolecular bonds, which is key to its diverse biological functions.[5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its application in synthesis, formulation, and biological assays. The data below has been compiled from various chemical databases.

PropertyValueSource
Molecular Weight 113.0748 g/mol NIST WebBook[3]
Molecular Formula C₃H₃N₃O₂Axios Research[4]
Physical Appearance Solid (Typical)General Knowledge
XLogP3 -0.6PubChem (For a related thio-derivative)[6]

Synthesis and Manufacturing

The synthesis of triazine derivatives is a well-established field in organic chemistry. While specific, scalable syntheses for the parent this compound are proprietary or described in older literature, general strategies for related structures provide valuable insight.

A common approach for synthesizing substituted 1,3,5-triazines involves the sequential, temperature-controlled nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][8] Another powerful method is the catalyst-free, one-pot, three-component reaction of aldehydes, thiourea, and orthoformates to produce triazine-dithione derivatives, which can be further modified.[9][10][11][12]

Rationale Behind Methodological Choices:
  • Cyanuric Chloride as a Starting Material: This compound is inexpensive and highly reactive. Its three chlorine atoms have different reactivities at different temperatures, allowing for stepwise and selective substitution to build complex, unsymmetrical molecules.[7][8]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine several synthetic steps into a single operation without isolating intermediates. This approach is environmentally friendly ("green"), saves time and resources, and allows for the rapid generation of a diverse library of compounds for screening.[10][11]

Below is a generalized workflow for the synthesis of triazine derivatives, illustrating a common laboratory approach.

Caption: Stepwise synthesis of substituted 1,3,5-triazines.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound and its derivatives relies on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the positions of substituents and the integrity of the triazine ring.[7][13]

  • Infrared (IR) Spectroscopy: FTIR is essential for identifying key functional groups. Characteristic peaks for triazine derivatives include N-H stretches, C=O (carbonyl) stretches, and C-N stretches, which confirm the ring structure.[7][14]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the compound and to study its fragmentation patterns, which aids in structural elucidation.[3][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for quantitative analysis in various matrices. It is particularly important for stability studies.[15][16]

Chemical Reactivity and Stability

The stability of the triazine core is a critical factor in drug development, particularly for nucleoside analogs like 5-Azacytidine. The 1,3,5-triazine ring in these compounds is susceptible to hydrolysis.

  • Hydrolytic Degradation: 5-Azacytidine, a well-known anticancer drug derived from this scaffold, is very unstable in aqueous solutions.[17] Its degradation follows complex kinetics, often involving a reversible opening of the triazine ring.[17][18] Studies have shown that the drug loses 10% of its potency within 2-3 hours at room temperature in solution.[17]

  • pH Dependence: The stability is highly pH-dependent. For 5-Azacytidine, maximum stability is observed around pH 6.5.[18] In acidic conditions (pH < 1), degradation can lead to the formation of 5-azauracil (the parent compound of this guide) and other products.[18]

  • Stabilization Strategies: For therapeutic applications, stabilization is crucial. One effective method involves the addition of sodium bisulfite at a controlled pH of approximately 2.5. This forms a reversible adduct across the labile 5-6 imine bond, protecting it from hydrolytic attack and effectively creating a prodrug that releases the active compound at physiological pH.[16]

Biological Activity and Pharmacological Relevance

The 1,3,5-triazine nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][19]

  • Anticancer Activity: The most prominent application of this scaffold is in oncology. The nucleoside analogs 5-Azacytidine (Vidaza®) and Decitabine (Dacogen®) are FDA-approved for treating myelodysplastic syndromes (MDS).[20]

    • Mechanism of Action: Their primary mechanism involves the inhibition of DNA methyltransferases (DNMTs). After incorporation into DNA, these analogs form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation. This results in the hypomethylation of DNA, which can reactivate tumor suppressor genes that were silenced, thereby halting cancer cell proliferation.[20]

  • Antiviral and Antimicrobial Activity: The 5-azacytosine core is considered a highly effective mimic of cytosine for designing novel antiviral and antitumor agents.[20] Various derivatives have been synthesized and tested, showing potent activity against bacteria and viruses.[21] For example, 5,6-dihydro-2'-deoxy-5-azacytidine has demonstrated anti-HIV activity through a unique mechanism of lethal mutagenesis.[20]

  • Herbicidal Activity: Outside of medicine, triazine derivatives like atrazine are widely used as herbicides. They function by inhibiting photosynthesis in plants.[1]

Caption: Hypomethylation mechanism of 5-Aza nucleoside analogs.

Experimental Protocols

Protocol 1: General Synthesis of a Disubstituted Amino-1,3,5-Triazine

This protocol outlines a standard laboratory procedure for synthesizing a 2,4-diamino-6-chloro-1,3,5-triazine derivative, a common intermediate.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C (ice bath).

  • First Nucleophilic Substitution: Slowly add a solution of the first amine (1 equivalent) in acetone dropwise to the stirred solution. Maintain the temperature below 5°C. Causality: Low temperature is critical to ensure only one chlorine atom is substituted.

  • Neutralization: Concurrently, add an aqueous solution of a base like sodium carbonate or potassium carbonate to neutralize the HCl formed during the reaction, maintaining a slightly alkaline pH.

  • Second Nucleophilic Substitution: After the first reaction is complete (monitored by TLC), warm the mixture to room temperature. Add the second amine (1 equivalent) to the reaction mixture.

  • Reaction Completion: Stir the mixture at room temperature for several hours until TLC indicates the consumption of the monosubstituted intermediate. Causality: The second chlorine is less reactive and requires a higher temperature for substitution.

  • Workup: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure disubstituted triazine.

  • Validation: Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Protocol 2: HPLC Purity and Stability Analysis

This protocol describes a method to assess the purity and hydrolytic stability of a triazine compound.

  • System Preparation: Use a C18 reverse-phase HPLC column. Prepare a mobile phase, typically a gradient of acetonitrile and water (often with a modifier like 0.1% formic acid for better peak shape).[16][22]

  • Standard Preparation: Prepare a stock solution of the synthesized triazine compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Calibration: Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of analysis. Inject each standard to generate a calibration curve (Peak Area vs. Concentration).

  • Purity Analysis: Prepare a sample of the synthesized product at a known concentration. Inject it into the HPLC system. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

  • Stability Study (Self-Validating):

    • Prepare a solution of the compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the solution at a controlled temperature (e.g., 37°C).

    • At specified time points (t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the sample.

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase or a strong organic solvent.

    • Inject the sample into the HPLC and quantify the remaining amount of the parent compound using the calibration curve.

    • Plot the percentage of the remaining compound against time to determine its degradation kinetics and half-life.

Safety and Handling

Substituted 1,3,5-triazines and their precursors, such as cyanuric chloride, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information for each derivative.

Conclusion and Future Outlook

This compound and its analogs remain a cornerstone of medicinal chemistry. The scaffold's proven success in FDA-approved DNA hypomethylating agents continues to inspire the development of new anticancer therapies. Future research will likely focus on creating more stable analogs to improve pharmacokinetic profiles, exploring novel substitutions to target other enzymes or receptors, and expanding their application to other disease areas like viral infections and inflammatory disorders. The synthetic versatility and rich biological activity of the triazine core ensure its continued relevance in the quest for novel therapeutics.

References

  • Axios Research. 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0. [Link]
  • National Institute of Standards and Technology. 1,3,5-Triazine-2,4(1H,3H)-dione. NIST Chemistry WebBook. [Link]
  • Beisler, J. A. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 64(7), 1148-1157. [Link]
  • Chatterji, D. C., & Gallelli, J. F. (1979). Stabilization of 5-azacytidine by nucleophilic addition of bisulfite ion. Journal of Pharmaceutical Sciences, 68(7), 822-826. [Link]
  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein-Institut. [Link]
  • National Institute of Standards and Technology. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST Chemistry WebBook. [Link]
  • Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(3), 484–491. [Link]
  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]
  • PubChem. 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-. [Link]
  • ResearchGate. Scheme 40.
  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]
  • Beilstein Journal of Organic Chemistry.
  • ResearchGate. Different biological activities displayed by 1,3,5‐triazine. [Link]
  • Google Patents. CN105837524A - 5-azacytosine synthesis method.
  • Chan, K. K., et al. (1980). Synthesis of 5-azacytidine-6-13C and -6-14C. Journal of Pharmaceutical Sciences, 69(9), 1083-1084. [Link]
  • Google Patents. US7858774B2 - Synthesis of 5-azacytidine.
  • Cheméo. 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone (CAS 10105-42-7). [Link]
  • Kim, Y., et al. (2004). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 14(11), 2873-2876. [Link]
  • Singh, U. P., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(6), e2000363. [Link]
  • El-Sayed, M. A. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 078-088. [Link]
  • Dejmek, M., & Votruba, I. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 4(7), 891-910. [Link]
  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(10), 2708. [Link]
  • Reimschuessel, H. K., & McDevitt, N. T. (1960). Infrared Spectra of Some 1,3,5-Triazine Derivatives. Journal of the American Chemical Society, 82(14), 3756-3762. [Link]
  • Cholera, A. Y., & Ladva, K. D. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 8(1), 329-335. [Link]
  • Claramunt, R. M., et al. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Anales de la Real Academia Nacional de Farmacia, 77(3). [Link]
  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
  • Al-Juboori, A. M. H., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 779-789. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of 1,3,5-Triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazinane-2,4-dione core, a unique saturated heterocycle, represents a fascinating and underexplored scaffold in chemical synthesis and medicinal chemistry. Also known by synonyms such as 2,4-dioxohexahydro-1,3,5-triazine (DHT) and 5-azadihydrouracil, this molecule has surfaced in diverse fields, from agricultural science as an antiviral agent to a precursor for modern therapeutics. This technical guide provides a comprehensive overview of the synthesis, foundational principles, and applications of this heterocyclic system. We will delve into the core synthetic methodologies, rooted in the classical chemistry of urea and formaldehyde, explain the mechanistic underpinnings of its formation, and explore its biological significance, offering a robust knowledge base for its application in contemporary drug discovery and development.

Introduction: The Significance of the this compound Core

Nitrogen-containing heterocycles are the bedrock of modern pharmacology. Within this vast chemical space, the 1,3,5-triazine scaffold has been extensively leveraged, leading to numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][2][3] While the aromatic s-triazine ring is well-documented, its saturated counterpart, the 1,3,5-triazinane (or hexahydro-1,3,5-triazine), offers a distinct three-dimensional geometry that is highly attractive for scaffold-based drug design.

The this compound core, specifically, is a structural chimera, combining the features of a urea moiety within a six-membered saturated ring. This arrangement imparts a unique combination of hydrogen bond donors and acceptors, conformational rigidity, and multiple points for synthetic diversification, making it a privileged scaffold for probing biological systems. Its early discovery as a potent antiviral agent in plants highlighted its potential to interfere with nucleic acid metabolism, a mechanism of action that remains highly relevant in the search for new therapeutic agents.[1][4] This guide serves to consolidate the existing knowledge and provide a technical framework for harnessing the potential of this versatile heterocyclic core.

Discovery and Foundational Applications

The this compound core, under the name 2,4-dioxohexahydro-1,3,5-triazine (DHT), gained significant attention in the late 1970s through the work of Schuster et al.[4] Their research identified DHT as a potent antiphytoviral agent, capable of significantly reducing the concentration of various plant viruses, including Potato Virus X (PVX), Tobacco Mosaic Virus (TMV), and Cucumber Mosaic Virus (CMV), in infected tobacco plants.[4][5]

Subsequent mechanistic studies revealed that DHT functions as a uracil analogue.[1] This mode of action explains its ability to inhibit viral replication by interfering with viral RNA biosynthesis, while having a less pronounced effect on the host plant's RNA synthesis.[4] This discovery was pivotal, as it established the scaffold's ability to mimic a fundamental biological building block, a cornerstone of antimetabolite drug design. Beyond its antiviral properties, the scaffold has been identified as a valuable precursor in the synthesis of agricultural chemicals like herbicides and pesticides, as well as in polymer chemistry.[2][6]

Core Synthetic Methodology: Cyclocondensation

The synthesis of the this compound ring is primarily achieved through a multi-component cyclocondensation reaction. This approach leverages the fundamental and well-established reactivity of urea, formaldehyde, and a primary amine. The causality behind this synthetic strategy lies in the sequential formation of highly reactive intermediates that assemble into the final heterocyclic ring.

Underlying Chemical Principles

The synthesis is a cascade of two classical organic reactions:

  • Hydroxymethylation of Urea: The reaction initiates with the nucleophilic attack of a nitrogen atom from urea onto the electrophilic carbonyl carbon of formaldehyde. This addition reaction, which can be catalyzed by either acid or base, forms a hydroxymethylurea intermediate (often called a methylolurea).[7][8][9]

  • Condensation and Cyclization: The hydroxymethylurea intermediate can then react with a primary amine. This step typically proceeds through the formation of an imine or a Mannich-type reaction, where the amine displaces the hydroxyl group. The subsequent intramolecular cyclization, involving the second nitrogen of the urea moiety, leads to the formation of the six-membered ring. A final dehydration step yields the stable this compound core. The overall reaction can be conceptualized as a [2+2+2] cycloaddition of urea, formaldehyde, and an amine.

The general synthetic pathway is depicted below:

G Urea Urea Methylolurea Hydroxymethylurea Urea->Methylolurea + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Methylolurea Amine Primary Amine (R-NH2) OpenChain Open-Chain Adduct Amine->OpenChain Methylolurea->OpenChain Triazinane This compound OpenChain->Triazinane Intramolecular Cyclization & Dehydration

Caption: General Synthetic Workflow for this compound Formation.

Exemplary Synthetic Protocol

While the original discovery literature does not provide a detailed experimental protocol readily adaptable for modern synthesis, the principles of related reactions can be used to construct a representative procedure. The synthesis of N-substituted derivatives is common, as the substituent (R-group) from the primary amine enhances solubility and provides a vector for further functionalization.

Protocol: Synthesis of 5-Aryl-1,3,5-triazinane-2,4-dione

  • Reaction Setup: To a solution of urea (1.0 eq.) in an appropriate solvent such as water or a water/alcohol mixture, add an aqueous solution of formaldehyde (37 wt. %, 2.2 eq.).

  • Intermediate Formation: Adjust the pH to be slightly alkaline (pH 8-9) using a suitable base (e.g., NaOH solution) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of hydroxymethylurea species. The choice of a slightly alkaline medium is crucial as it promotes the initial addition reaction while minimizing premature self-condensation of formaldehyde.[8]

  • Cyclization Step: Add the primary amine (e.g., aniline, 1.0 eq.) to the reaction mixture. Acidify the solution to pH 4-5 with an acid (e.g., HCl). This acidic environment catalyzes the condensation with the amine and the subsequent intramolecular cyclization.

  • Reaction Progression: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration. If no precipitate forms, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-Aryl-1,3,5-triazinane-2,4-dione.

Physicochemical Properties & Spectroscopic Characterization

The parent this compound is a white crystalline solid with limited solubility in common organic solvents but is soluble in aqueous base.[10] The physicochemical properties can be significantly altered by the nature of the substituent at the N5 position.

PropertyValue (Parent Compound)Reference
CAS Number 27032-78-6[10]
Molecular Formula C₃H₅N₃O₂[10]
Molecular Weight 115.09 g/mol [10]
Appearance White Crystalline Solid[10]
Melting Point >290 °C (decomposes)[10]
Solubility Soluble in aqueous NaOH[10]

Spectroscopic Data: Characterization of the this compound core relies on standard spectroscopic techniques. While a complete dataset for the unsubstituted parent is not readily available in peer-reviewed literature, the expected spectral features can be inferred from related structures, such as the dithione analogs.[11][12]

  • ¹H NMR: Protons on the ring's methylene groups (at the C6 position) would appear as a singlet or AB quartet, typically in the range of 4.0-5.0 ppm. The NH protons would appear as broad singlets, with chemical shifts highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbons (C2 and C4) would exhibit characteristic resonances in the downfield region (150-170 ppm). The methylene carbon (C6) would appear further upfield (60-80 ppm).

  • IR Spectroscopy: Strong C=O stretching vibrations would be prominent in the region of 1650-1750 cm⁻¹. N-H stretching bands would be observed around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns resulting from the loss of isocyanate (HNCO) or formaldehyde (CH₂O) units.

Applications in Drug Development and Medicinal Chemistry

The true potential of the this compound scaffold for a drug development audience lies in its role as a versatile pharmacophore. Its structural similarity to uracil provides a logical starting point for the design of antimetabolites targeting enzymes involved in nucleotide biosynthesis and metabolism.

G cluster_pipeline Drug Discovery Pipeline Scaffold This compound (Core Scaffold) Synthesis Synthesis of Substituted Library (e.g., at N5 position) Scaffold->Synthesis Screening High-Throughput Screening (e.g., Antiviral, Anticancer) Synthesis->Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt LeadOpt->Synthesis Iterative Design Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Role of the Scaffold in a Typical Drug Discovery Workflow.

Key Therapeutic Areas of Interest:

  • Antiviral Agents: Building upon its established antiphytoviral activity, the scaffold is a prime candidate for the development of agents against human viruses. By modifying the N5-substituent, chemists can tune the molecule's properties to enhance its interaction with viral enzymes like polymerases or helicases, or to improve its pharmacokinetic profile for systemic delivery.

  • Anticancer Agents: As a uracil bioisostere, derivatives could be designed to inhibit thymidylate synthase or other enzymes crucial for DNA synthesis in rapidly proliferating cancer cells. The broader class of 1,3,5-triazines has already yielded compounds with potent anticancer activity, validating the utility of this core nitrogen heterocycle in oncology.[13][14]

  • Herbicides and Agrochemicals: The established use as a precursor for herbicides highlights its potential in disrupting biological pathways unique to plants, such as specific amino acid biosynthesis or photosynthetic processes.[6][15]

Future Outlook and Conclusion

The this compound is a scaffold with a rich, albeit niche, history. Its discovery as a potent uracil mimic provides a strong, mechanistically-driven foundation for its future development. For medicinal chemists and drug development professionals, this core offers an opportunity to explore a relatively uncongested area of chemical space with a clear biological rationale.

Future research should focus on several key areas:

  • Expansion of Synthetic Methodologies: Development of modern, efficient, and diverse synthetic routes, including solid-phase and asymmetric syntheses, will be crucial for generating libraries for biological screening.

  • Elucidation of Structure-Activity Relationships (SAR): Systematic exploration of substituents at the N1, N3, and N5 positions is needed to map the SAR for various biological targets.

  • Broad Biological Screening: Screening of derivative libraries against a wide range of targets, including viral, bacterial, and cancer cell lines, is likely to uncover new therapeutic applications.

References

  • Schuster, G., Höringklee, W., Winter, H., Esser, G., Steinke, U., Kochman, W., Kramer, W., & Steinke, W. (1979). Antiphytoviral activity of 2,4 dioxo hexahydro triazine. Acta Virologica, 23(5), 412-420. [Link]
  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives.
  • Zhang, L., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]
  • Zhang, L., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]
  • Schuster, G., & Arenhövel, C. (1984). Mode of action of the antiphytoviral compound 2,4-dioxohexahydro-1,3,5-triazine (5-azadihydrouracil). Intervirology, 21(3), 134-140. [Link]
  • J&K Scientific. (n.d.). This compound.
  • Kim, J. S., et al. (2025). Bioassay for Discriminating Multiple Herbicidal Action of 1,3,5-Triazine Herbicides. Weed & Turfgrass Science, 14(2), 29-42. [Link]
  • De Jong, J. I., & de Jonge, J. (1952). The reaction between urea and formaldehyde in concentrated solutions. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 643-660. [Link]
  • ResearchGate. (n.d.). Schematic illustration of the reaction between formaldehyde and primary amides.
  • Chemistry For Everyone. (2025, April 16). What Happens When Urea Reacts With Formaldehyde? [Video]. YouTube. [Link]
  • Tang, Q., Elder, T., & Conner, A. H. (n.d.). Modification of Urea-Formaldehyde Resin Adhesives: A Computational Study.
  • Wikipedia. (n.d.). Hexahydro-1,3,5-triazine.
  • Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040. [Link]
  • ChemBK. (2024, April 9). Hexahydro-1,3,5-triazine-2,4-dione.
  • Wegler, R., & Ballauf, A. (1948). Process for the production of hexahydro-1,3,5-trialkanoyl-s-triazines. U.S.
  • Ayodele, A., Abdullahi, I., & Benson, A. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. Iris Journal of Chemistry, 1(1), 1-6. [Link]
  • Kumar, A., et al. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 24(22), 2019-2071. [Link]
  • Singh, S., et al. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Future Medicinal Chemistry, 15(10), 829-852. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-Triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,3,5-triazinane-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. An understanding of these fundamental characteristics is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring the quality and stability of potential therapeutic agents. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known to impart a range of biological activities.[1][2] This guide offers a foundational understanding for researchers exploring the potential of this specific derivative.

Molecular Structure and Identity

This compound, also known as 5-azauracil, is a six-membered heterocyclic ring containing three nitrogen atoms and two carbonyl groups. Its structure is fundamental to its chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyReported Value (for Hexahydro-1,3,5-triazine-2,4-dione)Significance in Drug Development
Molecular Formula C₃H₅N₃O₂Defines the elemental composition and molecular weight.
Molecular Weight 115.09 g/mol Influences diffusion, bioavailability, and formulation.
Melting Point >290°C (decomposition)[3]Indicator of purity and stability. High melting point suggests strong intermolecular forces.
Solubility Low solubility in water, higher in some organic solvents.[3]Critical for absorption and distribution. Poor aqueous solubility can hinder bioavailability.
pKa Not availableDetermines the ionization state at physiological pH, affecting solubility, permeability, and target binding.

Experimental Protocols for Physicochemical Characterization

To facilitate rigorous in-house analysis, the following section details standardized experimental protocols for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Application synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp sol Solubility Assessment purification->sol pka pKa Determination purification->pka spec Spectroscopic Analysis purification->spec analysis Data Interpretation mp->analysis sol->analysis pka->analysis nmr NMR (¹H, ¹³C) spec->nmr ir FTIR spec->ir uv UV-Vis spec->uv nmr->analysis ir->analysis uv->analysis application Application in Drug Development Models analysis->application

Caption: General workflow for the physicochemical characterization of a synthesized compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.[4] A sharp melting range typically signifies a high degree of purity.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry.[5] A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[5]

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[7][8]

Protocol:

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.[7]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[9]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[8]

  • Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.[9] The equivalence point can be accurately determined from the first or second derivative of the titration curve.[1]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.

NMR provides detailed information about the molecular structure.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.[10] The solution must be free of particulate matter.[11]

  • Data Acquisition: The NMR spectra are acquired on a calibrated spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the chemical structure.

FTIR is used to identify the functional groups present in the molecule.

Protocol using KBr Pellet Method:

  • Sample Preparation: 1-2 mg of dry this compound is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[12]

  • Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.[13]

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of a pure KBr pellet is also recorded for correction.[12]

  • Data Analysis: The absorption bands are assigned to specific functional groups (e.g., C=O, N-H, C-N) to confirm the molecular structure.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Protocol:

  • Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., water, ethanol, methanol). The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).[14]

  • Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, scanning a range of wavelengths (e.g., 200-400 nm). A blank containing only the solvent is used as a reference.[15]

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Potential Applications in Drug Development

The 1,3,5-triazine core is a versatile scaffold found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2] The physicochemical properties of this compound will significantly influence its potential as a drug candidate. For instance, its solubility will impact its suitability for oral or intravenous administration, while its pKa will determine its behavior in different physiological compartments. A thorough understanding of these properties is the first step in rational drug design and development involving this promising heterocyclic core.

References

  • ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008, www.astm.org.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • University of Calgary. (n.d.). Melting point determination.
  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • International Journal of Scientific & Engineering Research. (2021, February 15). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract.
  • YouTube. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? - Chemistry For Everyone.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.
  • International Journal of Scientific & Engineering Research. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • University of Alberta. (n.d.). Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th.
  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.
  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • ChemBK. (2024, April 9). Hexahydro-1,3,5-triazine-2,4-dione.
  • SlideShare. (2021, September 19). experiment (1) determination of melting points.
  • Purdue University College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • ResearchGate. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • MDPI. (2020, November 23). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.
  • Beilstein Journal of Organic Chemistry. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Beilstein Journal of Organic Chemistry. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • NIST WebBook. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione.
  • PubMed. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • R Discovery. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds.
  • Beilstein Journal of Organic Chemistry. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • ChemSynthesis. (n.d.). 1,3-diphenyl-1,3,5-triazinane-2,4,6-trione.
  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • Cheméo. (n.d.). 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone (CAS 10105-42-7).
  • SpectraBase. (n.d.). 1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts.
  • NIST WebBook. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-.
  • Wikipedia. (n.d.). 1,3,5-Triazine.
  • Wikipedia. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane.

Sources

The Ascendant Therapeutic Potential of 1,3,5-Triazinane-2,4-dione: A Technical Guide to Biological Activity and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the burgeoning field of 1,3,5-triazinane-2,4-dione chemistry and its significant implications for modern drug discovery. Moving beyond a mere recitation of facts, this document offers a senior scientist's perspective on the rationale behind experimental design, the nuances of protocol execution, and the interpretation of biological data. We will delve into the synthesis, multifaceted biological activities, and mechanisms of action of this versatile scaffold, providing actionable insights for researchers aiming to harness its therapeutic potential.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3,5-triazine ring system has long been a cornerstone in the development of therapeutic agents, valued for its unique electronic properties and its ability to engage in a wide array of intermolecular interactions. The this compound core, a specific iteration of this scaffold, has emerged as a particularly promising platform for the design of novel drugs. Its structural rigidity, coupled with the potential for diverse substitutions at the C6 position and the nitrogen atoms, allows for the fine-tuning of physicochemical properties and biological targets. This guide will illuminate the path from rational design and synthesis to the comprehensive biological evaluation of these compelling molecules.

Navigating the Synthetic Landscape: Crafting the this compound Scaffold

The synthesis of substituted 1,3,5-triazinane-2,4-diones is a critical first step in exploring their biological potential. While various synthetic routes exist, a common and versatile approach involves the use of readily available starting materials and well-established reaction mechanisms.

General Synthesis Strategy: A Stepwise Approach

A prevalent method for constructing the this compound ring system involves a multi-component reaction, often starting from cyanuric chloride. The differential reactivity of the chlorine atoms on the triazine ring allows for sequential and controlled nucleophilic substitution, enabling the introduction of various functional groups.

Experimental Protocol: Synthesis of 6-Aryl-1,3,5-triazinane-2,4-dione Derivatives

This protocol outlines a general, two-step procedure for the synthesis of 6-aryl-substituted 1,3,5-triazinane-2,4-diones, a class of compounds that has shown significant biological activity.

Step 1: Synthesis of Dihydrotriazine Intermediates

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoguanidine (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid, to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, the dihydrotriazine intermediate may precipitate from the reaction mixture. Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Aromatization to the this compound Core

  • Reaction Setup: Suspend the dihydrotriazine intermediate from Step 1 in a suitable solvent.

  • Oxidation/Dehydrogenation: Add a suitable oxidizing agent or perform dehydrogenation in the presence of a catalyst (e.g., alkali) to facilitate the aromatization of the ring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the reaction mixture if necessary and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1,3,5-triazinane-2,4-dione.

Unveiling the Biological Spectrum: From Anticancer to Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The anticancer potential of this compound derivatives is a primary focus of current research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and angiogenesis.

3.1.1. Thymidine Phosphorylase Inhibition: Halting Angiogenesis

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] Inhibition of TP is therefore a key strategy in cancer therapy. Certain this compound derivatives have been identified as potent inhibitors of this enzyme.[1]

Thymidine_Phosphorylase_Inhibition Triazinane_Dione This compound Derivative TP Thymidine Phosphorylase (TP) Triazinane_Dione->TP Inhibits Thymine Thymine + 2-deoxy-D-ribose-1-phosphate TP->Thymine Catalyzes conversion of Thymidine Thymidine Thymidine->TP Angiogenesis Angiogenesis Thymine->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay provides a reliable method for determining the inhibitory activity of test compounds against thymidine phosphorylase.

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1.5 mM solution of thymidine (substrate) in the phosphate buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of thymidine phosphorylase enzyme in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer, the test compound at various concentrations, and the enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the thymidine substrate solution to each well.

    • Immediately measure the change in absorbance at 290 nm over time using a microplate reader. The conversion of thymidine to thymine results in a decrease in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

3.1.2. Kinase Inhibition: Targeting Pro-Survival Signaling

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K, demonstrating their potential to disrupt these pro-survival signals in cancer cells.[3]

PI3K_Inhibition Triazinane_Dione This compound Derivative PI3K PI3K Triazinane_Dione->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound A MDA-MB-231 (Breast)5.85Not specified[4]
Compound B SW620 (Colorectal)3.64-5.60Not specified[4]
Compound C HCT-116 (Colorectal)3.29Not specified[5]
Compound D A549 (Lung)0.028Dihydrofolate Reductase Inhibition[4]
Compound 4f MDA-MB-231 (Breast)6.25Not specified[6]
Compound 4k MDA-MB-231 (Breast)8.18Not specified[6]
Antimicrobial and Antiviral Frontiers

Beyond their anticancer properties, this compound derivatives have also shown promise as antimicrobial and antiviral agents.

3.2.1. Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of 1,3,5-triazine derivatives against a range of bacterial and fungal pathogens.[7][8] The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation:

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium.

    • Prepare a standardized inoculum of the test microorganism.

  • Inoculation:

    • Add the microbial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

3.2.2. Antiviral Potential

The antiviral activity of 1,3,5-triazine derivatives has been investigated against various viruses, including Herpes Simplex Virus type 1 (HSV-1) and Potato Virus Y (PVY).[9][10] These compounds can interfere with different stages of the viral life cycle, from entry into the host cell to replication.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for quantifying the antiviral activity of a compound.

  • Cell Culture:

    • Seed a monolayer of susceptible host cells in a multi-well plate.

  • Infection and Treatment:

    • Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the test compound.

  • Plaque Formation:

    • Overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques).

  • Quantification:

    • After a suitable incubation period, stain the cells and count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of the compound compared to the untreated control. The IC50 value is the concentration that reduces the number of plaques by 50%.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. For this compound derivatives, SAR studies have revealed key structural features that govern their potency and selectivity.

  • Substitution at the C6 Position: The nature of the substituent at the C6 position of the triazine ring has a profound impact on biological activity. Aromatic and heteroaromatic groups are often associated with enhanced anticancer and antimicrobial properties.

  • Modifications at the N1 and N3 Positions: Substitution on the nitrogen atoms of the dione moiety can influence the compound's solubility, lipophilicity, and interaction with biological targets.

  • Introduction of Specific Functional Groups: The incorporation of particular functional groups, such as halogens or hydrogen bond donors/acceptors, can significantly modulate the biological activity. For instance, the presence of a 4-fluorophenyl group has been linked to increased potency in some series of compounds.

SAR_Overview cluster_1 Biological Activity Activity Potency & Selectivity R1 R1 R1->Activity Influences Solubility & Lipophilicity R3 R3 R3->Activity Modulates Target Binding R6 R6 R6->Activity Crucial for Potency (Aryl/Heteroaryl)

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists. The broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscores the therapeutic promise of this chemical class.

Future research should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more selective and potent drugs.

  • Optimization of Pharmacokinetic Properties: Systematic modification of the core structure to improve absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating in vitro activity to in vivo efficacy.

  • Exploration of Novel Biological Targets: The versatility of the this compound scaffold suggests that it may have utility against a wider range of diseases than currently explored.

This guide has provided a comprehensive overview of the biological activity of this compound derivatives, grounded in established scientific principles and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to advancing the frontiers of drug discovery.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF THE DERIVATIVES OF 1,3,5-TRIAZIN-2,4-DIONES AND THEIR FUSED ANALOGUES. - ScholarBank@NUS. [Link]
  • Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their derivatives. Organic Chemistry: An Indian Journal.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
  • Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed. [Link]
  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][4][6]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. [Link]
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH. [Link]
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives.
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]
  • Synthesis and antimicrobial activity of some novel 1,3,5-triazin deriv
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]
  • (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives.
  • (PDF) Antiviral Activities of Some New 2,4,6-Trisubstituted 1,3,5-Triazines Having Alkoxy and/or Alkylamino Groups.
  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine.
  • synthesis, characterization and biological evaluation of new fused triazine deriv
  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. [Link]
  • Synthetic pathway for 6-aryl-2,4-diamino-1,3,5-triazines.
  • Synthesis and antiviral activity of 1,2,4-triazine deriv
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. [Link]
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Deriv
  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

Sources

The Ascendancy of 1,3,5-Triazinane-2,4-dione Analogs: A Technical Guide to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of unique chemical scaffolds. Among these, the 1,3,5-triazinane-2,4-dione core, a heterocyclic motif also known as 5-azadihydrouracil, has emerged as a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this compound analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, biological evaluation, and therapeutic application of this promising class of compounds. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for their successful application in drug discovery.

The this compound Core: A Nexus of Therapeutic Promise

The 1,3,5-triazine ring system is a cornerstone in the design of bioactive molecules, with its derivatives demonstrating a wide spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2] The this compound scaffold, in particular, has garnered significant attention due to its structural resemblance to endogenous nucleobases, allowing it to interact with a variety of biological targets. This inherent bioisosterism is a key factor driving its diverse therapeutic potential.

Synthetic Strategies: Building the Foundation

The synthesis of this compound analogs is a critical first step in their journey as potential drug candidates. The choice of synthetic route is dictated by the desired substitution pattern and the need for efficiency and scalability.

One-Pot Multicomponent Reactions: A Paradigm of Efficiency

For the rapid generation of diverse libraries of 1,3,5-triazinane-2,4-dithione analogs, a catalyst-free one-pot three-component reaction has proven highly effective.[3][4][5][6][7] This approach offers significant advantages in terms of atom economy and reduced purification steps.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones [6][7]

  • Reaction Setup: To a 10 mL reaction vial, add the desired arylaldehyde (1.0 mmol, 1.0 equiv), thiourea (2.5 mmol, 2.5 equiv), and trimethyl orthoformate (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 1 mL of N,N-dimethylformamide (DMF) to the reaction mixture.

  • Heating: Stir the reaction mixture at 80 °C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed.[3][4][5][6][7]

Sequential Nucleophilic Substitution: A Versatile Approach

A more traditional and highly versatile method for synthesizing substituted 1,3,5-triazine derivatives involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This stepwise approach allows for the introduction of different functionalities at the 2, 4, and 6 positions of the triazine ring with a high degree of control.[8][9][10]

Experimental Protocol: General Synthesis of Trisubstituted 1,3,5-Triazine Derivatives [8]

  • First Substitution (Low Temperature):

    • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of the first nucleophile (Nucleophile 1, 1.0 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 1.1 eq) in anhydrous THF.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Second Substitution (Room Temperature):

    • Dissolve the monosubstituted triazine derivative (1.0 eq) in anhydrous THF.

    • Add a solution of the second nucleophile (Nucleophile 2, 1.0 eq) and DIPEA (1.1 eq) in anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

    • Work-up the reaction as described in the first step to obtain the disubstituted product.

  • Third Substitution (Elevated Temperature):

    • Dissolve the disubstituted triazine derivative (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or DMF).

    • Add the third nucleophile (Nucleophile 3, 1.1 eq) and a base (e.g., DIPEA, potassium carbonate).

    • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC.

    • After cooling to room temperature, perform an aqueous work-up.

    • Purify the crude product by silica gel column chromatography to obtain the desired trisubstituted 1,3,5-triazine derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound analogs spans multiple disease areas, with their mechanisms of action often linked to the inhibition of critical cellular pathways.

Anticancer Activity: Targeting Key Signaling Nodes

A significant body of research has focused on the development of 1,3,5-triazine derivatives as anticancer agents.[2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer-related signaling pathways.

3.1.1. PIKfyve Inhibition: Disrupting Endolysosomal Trafficking

PIKfyve is a lipid kinase that plays a crucial role in the regulation of endolysosomal trafficking by synthesizing phosphoinositide 3,5-bisphosphate (PI(3,5)P2) and phosphoinositide 5-phosphate (PI(5)P).[11][12][13][14] Dysregulation of PIKfyve activity has been implicated in several diseases, including cancer.[11] Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of PIKfyve, leading to the disruption of endolysosomal function and subsequent cancer cell death.

PIKfyve_Signaling_Pathway cluster_membrane Endosome Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve_complex PIKfyve-FIG4-VAC14 Complex PI3P->PIKfyve_complex Binds to FYVE domain PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Phosphorylates PI5P PI(5)P PIKfyve_complex->PI5P Phosphorylates Endosome_Fission Endosome Fission/ Fusion PI35P2->Endosome_Fission Lysosome_Homeostasis Lysosome Homeostasis PI35P2->Lysosome_Homeostasis Trafficking Vesicular Trafficking PI5P->Trafficking Autophagy Autophagy Lysosome_Homeostasis->Autophagy Triazinane_Dione This compound Analog Triazinane_Dione->PIKfyve_complex Inhibits

PIKfyve Signaling Pathway and Inhibition.
Antiviral Activity: A Broad-Spectrum Approach

The 1,3,5-triazine scaffold has also yielded compounds with significant antiviral activity against a range of viruses, including pseudorabies virus (PRV), vesicular stomatitis virus (VSV), and potato virus Y (PVY).[7][15] The mechanism of antiviral action can be multifaceted, including the inhibition of viral entry, replication, or other essential viral processes. Some 1,3,5-triazine derivatives have shown promise as PIKfyve inhibitors for antiviral therapy, suggesting a potential broad-spectrum application.[15]

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. 1,3,5-triazine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, making them a valuable scaffold for the development of novel antibiotics.[10]

Structure-Activity Relationship (SAR): Guiding Lead Optimization

Understanding the structure-activity relationship (SAR) is paramount for the rational design and optimization of this compound analogs as potent and selective drug candidates. Systematic modification of the substituents on the triazine core can lead to significant improvements in biological activity and pharmacokinetic properties.[1][16][17][18]

Key SAR Insights for 1,3,5-Triazine Derivatives:

Position of SubstitutionFunctional Group ModificationImpact on Biological Activity
C2, C4, C6 Introduction of amino, alkoxy, and thioalkyl groupsModulates potency and selectivity against various targets.
Aromatic Substituents Electron-donating or electron-withdrawing groupsInfluences binding affinity and pharmacokinetic properties.
Lipophilicity Addition of lipophilic moietiesCan enhance cell permeability and target engagement.

A Generalized Workflow for Drug Discovery

The discovery and development of a new drug is a long and complex process.[3][15][19] The following diagram illustrates a generalized workflow for the discovery of this compound analogs as therapeutic agents.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Synthesis Library Synthesis (e.g., One-Pot or Sequential) Target_ID->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,3,5-Triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,5-Triazinane-2,4-dione, also known as 5-azauracil, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As an aza-analogue of the nucleobase uracil, it has been investigated for its potential as an antimetabolite, with demonstrated antibacterial and antiviral properties.[] A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

The structural elucidation of this compound is underpinned by the application of these spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the nature of the chemical bonds and the overall molecular mass. This guide will delve into the interpretation of the spectral data, explaining the causality behind the observed signals and providing a framework for the confident characterization of this important molecule.

fragmentation M [M]⁺˙ m/z 113 F1 [M - HNCO]⁺˙ m/z 70 M->F1 - HNCO F2 [M - CO]⁺˙ m/z 85 M->F2 - CO F3 Further Fragments F1->F3 F2->F3

Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common synthetic route to azauracils involves the cyclization of a semicarbazone derivative. The synthesis of the closely related 6-azauracil can be adapted for the preparation of 5-azauracil. [2]

synthesis reagents Semicarbazide + Glyoxylic Acid intermediate Semicarbazone Intermediate reagents->intermediate Condensation product This compound intermediate->product Cyclization

Figure 3: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Formation of the Semicarbazone:

    • Dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in water.

    • To this solution, add an equimolar amount of glyoxylic acid monohydrate.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the semicarbazone. The product may precipitate from the solution.

  • Cyclization:

    • Isolate the semicarbazone by filtration and wash with cold water.

    • The cyclization can be achieved by heating the semicarbazone in a suitable high-boiling solvent, such as dimethylformamide (DMF) or by heating neat under reduced pressure.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Purification:

    • After completion of the reaction, cool the mixture and isolate the crude product by filtration.

    • Recrystallize the crude this compound from a suitable solvent, such as water or ethanol, to obtain the pure product.

Trustworthiness: This protocol is based on established methods for the synthesis of related triazine diones. The reaction conditions, particularly the temperature and reaction time for the cyclization step, may require optimization for this specific substrate.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy:

  • For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.

  • Acquire the mass spectrum over an appropriate m/z range.

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. The NMR, IR, and MS data collectively provide a detailed and self-validating picture of the molecular structure. The presented experimental protocols offer a practical starting point for the synthesis and characterization of this important heterocyclic compound. A thorough understanding of these spectroscopic signatures is essential for any researcher working with this compound and its derivatives in the pursuit of new therapeutic agents.

References

  • NUCLEIC ACID COMPONENTS AND THEIR ANALOGUES. XXVI. * ULTRAVIOLET AND INFRARED SPECTRA OF 5-AZAURACIL AND RELATED COMPOUNDS.
  • Aza analogs of nucleic acid bases: infrared and Raman spectra of 5-azauracil and crystal structure of 5-azauracil monohydr
  • Aza analogs of nucleic acid bases: infrared and Raman spectra of 5-azauracil and crystal structure of 5-azauracil monohydrate. New Journal of Chemistry (RSC Publishing) DOI:10.1039/A804613A. [Link]
  • Mass spectrum and proposed fragmentation mechanisms for az5.
  • (PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives.
  • 1,3,5-Triazine-2,4(1H,3H)-dione. NIST WebBook. [Link]
  • 1H NMR (DMSO-d6). The Royal Society of Chemistry. [Link]
  • 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
  • Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B)..

Sources

The 1,3,5-Triazinane-2,4-dione Scaffold: A Privileged Core for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,5-triazinane-2,4-dione core, a fascinating heterocyclic scaffold, is emerging as a structure of significant interest in the landscape of medicinal chemistry. While the broader class of 1,3,5-triazines has been extensively explored, the nuanced potential of the 2,4-dione derivative is the subject of ongoing contemporary research. This guide provides a comprehensive technical overview of the this compound scaffold, from its synthesis and chemical properties to its burgeoning applications in drug discovery. A principal focus is placed on its role as a foundational structure for the development of dual-target inhibitors for complex multifactorial diseases, such as Alzheimer's disease. We will delve into the causal nexus between the scaffold's structural attributes and its biological activity, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses, to empower researchers in their quest for novel therapeutics.

Introduction: The Architectural Allure of the this compound Scaffold

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The this compound, a specific iteration of this core, presents a unique combination of hydrogen bond donors and acceptors, along with multiple points for chemical diversification. This arrangement allows for precise three-dimensional orientation of substituents, enabling tailored interactions with biological targets.

While the literature on the standalone this compound scaffold is still maturing, recent breakthroughs in its application, particularly in the realm of neurodegenerative diseases, have highlighted its potential.[3][4] This guide will synthesize the available knowledge, with a special emphasis on the development of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones as a case study, to provide a forward-looking perspective on the utility of this promising core.

Synthetic_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products aldehyde Aromatic Aldehyde (R¹-CHO) three_component_reaction One-Pot, Two-Step Three-Component Reaction aldehyde->three_component_reaction cyanoguanidine Cyanoguanidine cyanoguanidine->three_component_reaction amine Cyclic Secondary Amine amine->three_component_reaction dihydrotriazine Dihydrotriazine Intermediate three_component_reaction->dihydrotriazine Acid Catalysis aromatization Dehydrogenative Aromatization final_product 6-Aryl-4-cycloamino-1,3,5-triazine-2-amine aromatization->final_product dihydrotriazine->aromatization Alkali BACE1_GSK3B_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Plaques APP->Abeta cleavage by Neurodegeneration Neurodegeneration Abeta->Neurodegeneration Tau Tau Protein pTau Hyperphosphorylated Tau (NFTs) Tau->pTau hyperphosphorylation by pTau->Neurodegeneration BACE1 BACE-1 BACE1->APP GSK3B GSK-3β GSK3B->Tau Triazinone This compound Derivative Triazinone->BACE1 inhibits Triazinone->GSK3B inhibits

Caption: Signaling pathway showing the dual inhibition of BACE-1 and GSK-3β by this compound derivatives in the context of Alzheimer's disease.

Researchers have successfully designed and synthesized a series of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones that exhibit balanced, micromolar inhibition of both BACE-1 and GSK-3β. O[3]ne of the most promising compounds from this series demonstrated not only potent in vitro activity but also favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

[3][4]### 4. Structure-Activity Relationships (SAR)

The development of potent dual BACE-1/GSK-3β inhibitors based on the this compound scaffold has been guided by insightful SAR studies. The general structure of these inhibitors allows for systematic modification at several positions, leading to a deeper understanding of the structural requirements for dual-target activity.

Table 1: Structure-Activity Relationship of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one Derivatives as Dual BACE-1/GSK-3β Inhibitors

PositionModificationImpact on BACE-1 ActivityImpact on GSK-3β ActivityRationale
R¹ (at C4-phenyl) Electron-withdrawing groups (e.g., Cl, F)IncreasedVariableEnhances interaction with the catalytic aspartate residues of BACE-1.
Electron-donating groups (e.g., OMe)DecreasedVariableMay cause steric hindrance or unfavorable electronic interactions.
R² (at C6-amino) Small, flexible substituentsFavorableFavorableAllows for optimal positioning within the binding pockets of both enzymes.
Bulky substituentsDecreasedDecreasedSteric clashes can disrupt key binding interactions.
N1 and N3 Unsubstituted (NH)EssentialEssentialAct as crucial hydrogen bond donors for interaction with the enzyme active sites.

The SAR data suggests that the 4-phenyl ring plays a critical role in BACE-1 inhibition, with electron-withdrawing substituents being favorable. The 6-amino group is also essential for activity, likely participating in hydrogen bonding interactions within the active sites of both enzymes. The unsubstituted nitrogen atoms at positions 1 and 3 are crucial for maintaining the necessary hydrogen bonding network for potent inhibition.

Experimental Protocols

General Procedure for the Synthesis of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones

Materials:

  • Substituted benzaldehyde

  • Cyanoguanidine

  • Cyclic secondary amine (e.g., morpholine, piperidine)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: Formation of the Dihydrotriazine Intermediate. To a solution of the substituted benzaldehyde (1.0 eq) in ethanol, add cyanoguanidine (1.1 eq) and the cyclic secondary amine (1.1 eq).

  • Add concentrated hydrochloric acid dropwise at 0 °C and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the dihydrotriazine hydrochloride salt.

  • Step 2: Dehydrogenative Aromatization. Suspend the dihydrotriazine hydrochloride salt in DMF.

  • Add a solution of sodium hydroxide (2.0 eq) in water dropwise at room temperature.

  • Stir the mixture for 2-4 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one.

In Vitro BACE-1 Inhibition Assay (FRET-based)

Principle: This assay measures the cleavage of a specific peptide substrate containing a fluorophore and a quencher by BACE-1. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence intensity.

Materials:

  • Recombinant human BACE-1 enzyme

  • BACE-1 substrate (e.g., Rh-EVNLDAEFK-Quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 10 µL of the test compound solution or DMSO (for control).

  • Add 80 µL of the BACE-1 substrate solution to each well.

  • Initiate the reaction by adding 10 µL of the BACE-1 enzyme solution to each well.

  • Incubate the plate at 37 °C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/595 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold, while still a relatively underexplored area of medicinal chemistry, holds immense promise for the development of novel therapeutics. The successful application of this core in the design of dual BACE-1/GSK-3β inhibitors for Alzheimer's disease serves as a powerful testament to its potential. The synthetic accessibility and the tunable nature of this scaffold make it an attractive starting point for the exploration of new chemical space and the development of drugs for a wide range of diseases.

Future research in this area should focus on:

  • Expansion of Synthetic Methodologies: The development of novel and efficient synthetic routes to access a wider diversity of this compound derivatives.

  • Exploration of New Biological Targets: Screening of this compound libraries against a broad range of biological targets to uncover new therapeutic applications.

  • In-depth SAR Studies: Comprehensive SAR studies to further elucidate the key structural features required for potent and selective biological activity.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, including solubility, metabolic stability, and bioavailability.

By continuing to explore the rich chemistry and biology of the this compound scaffold, the scientific community is well-positioned to unlock its full therapeutic potential and deliver the next generation of innovative medicines.

References

  • Rampa, A., Gobbi, S., Di Martino, R. M. C., Belluti, F., & Bisi, A. (2017). Dual BACE-1/GSK-3β Inhibitors to Combat Alzheimer's Disease: A Focused Review. Current Topics in Medicinal Chemistry, 17(31), 3361–3369. [Link] 2[6][7]. Prati, F., De Simone, A., Bisignano, P., et al. (2015). Multitarget drug discovery for Alzheimer's disease: triazinones as BACE-1 and GSK-3β inhibitors. Angewandte Chemie (International ed. in English), 54(5), 1578–1582. [Link]
  • IEEE. (2016). In silico interaction studies of first dual inhibitor against BACE-1/GSK-3β.
  • ResearchGate. (2021). Identification of dual inhibitors against BACE1 and GSK-3β for the treatment of Alzheimer's disease: An in silico-based approach. [Link]
  • MDPI. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. [Link]
  • PubMed. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. [Link]
  • MDPI. (2019). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
  • IRIS. (2015). Multitarget Drug Discovery for Alzheimer's Disease: Triazinones as BACE-1 and GSK-3 beta Inhibitors. [Link]
  • University of Birmingham Research Portal. (2015). Multitarget drug discovery for Alzheimer's disease: Triazinones as BACE-1 and GSK-3β inhibitors. [Link] 1[3]0. PubMed. (2015). Multitarget drug discovery for Alzheimer's disease: triazinones as BACE-1 and GSK-3β inhibitors. [Link] 1[4]1. IEEE Xplore. (2016). In silico interaction studies of first dual inhibitor against BACE-1/GSK-3β. [Link]
  • National Institutes of Health. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. [Link]
  • MDPI. (2016).
  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]
  • ResearchGate. (2015). Multitarget Drug Discovery for Alzheimer's Disease: Triazinones as BACE-1 and GSK-3β Inhibitors. [Link]
  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [Link]
  • National Institutes of Health. (2023).
  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]
  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]
  • National Institutes of Health. (2014). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]
  • PubMed. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. [Link]
  • National Institutes of Health. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.

Sources

The Uncharted Therapeutic Potential of 1,3,5-Triazinane-2,4-dione: A Technical Guide to Putative Targets and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

The 1,3,5-triazinane-2,4-dione scaffold, a saturated heterocyclic nucleus, represents a largely uncharted territory in medicinal chemistry. A thorough review of the current scientific literature reveals a significant gap in our understanding of its biological activities and potential therapeutic targets. This stands in stark contrast to its aromatic counterpart, the 1,3,5-triazine ring, which is a well-established pharmacophore found in numerous approved drugs and clinical candidates.

This technical guide is conceptualized to bridge this knowledge gap. In the absence of direct research on the this compound core, we will embark on a scientifically-grounded exploration of its potential therapeutic targets. Our approach is twofold: firstly, we will dissect the biological activities of structurally analogous saturated and partially saturated heterocyclic systems. Secondly, we will draw rational inferences from the vast body of research on aromatic 1,3,5-triazine-2,4-dione derivatives to hypothesize potential avenues of investigation for the saturated scaffold.

This document is intended not as a definitive encyclopedia, but as a roadmap for discovery, offering plausible starting points for research programs aimed at unlocking the therapeutic promise of this intriguing, yet under-explored, chemical entity.

I. Insights from Saturated and Partially Saturated Analogs: A Clue to Cytotoxicity

Research into heterocyclic compounds structurally related to this compound provides compelling evidence for their potential as cytotoxic agents. Notably, studies on 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1H,5H)-diones have demonstrated potent antineoplastic activity in both murine and human cancer cell lines.

The mechanism of this cytotoxicity appears to be multi-faceted, primarily centered on the disruption of DNA synthesis. These compounds have been shown to significantly suppress DNA synthesis by targeting multiple key enzymes in the nucleotide biosynthesis and DNA replication pathways.[1] This multi-targeted approach is advantageous in cancer therapy as it can potentially circumvent resistance mechanisms that may arise from the inhibition of a single target.

Key Enzymatic Targets in DNA Synthesis:
  • DNA Polymerase Alpha: A critical enzyme responsible for initiating DNA replication. Its inhibition directly halts the synthesis of new DNA strands.

  • Ribonucleoside Reductase: Catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme depletes the pool of available dNTPs, thereby stalling DNA synthesis.

  • Dihydrofolate Reductase (DHFR): Essential for maintaining the intracellular pool of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. DHFR inhibition leads to a deficiency in DNA precursors.

  • PRPP-amido Transferase: The rate-limiting enzyme in de novo purine biosynthesis.

  • Nucleoside Kinases: Involved in the salvage pathways for nucleotide synthesis.

Interestingly, these compounds did not appear to directly damage the DNA molecule through alkylation, intercalation, or cross-linking.[1] However, evidence of DNA fragmentation has been observed, which is a hallmark of apoptosis (programmed cell death).[1] This suggests that the cytotoxic effect is mediated by the induction of apoptosis following the profound inhibition of DNA synthesis.

The following diagram illustrates the proposed multi-target inhibition of DNA synthesis by these related saturated triazine derivatives.

DNA_Synthesis_Inhibition cluster_pathways DNA Synthesis Pathways cluster_inhibitors 1,3,5-Triazabicyclo[3.1.0]hexane-2,4-diones & 1,3,5-Triazine-4,6-(1H,5H)-diones Ribonucleotides Ribonucleotides Ribonucleoside_Reductase Ribonucleoside Reductase Deoxyribonucleotides Deoxyribonucleotides DNA_Replication DNA Replication Deoxyribonucleotides->DNA_Replication Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibitor Saturated Triazine Diones Inhibitor->Ribonucleoside_Reductase DHFR Dihydrofolate Reductase Inhibitor->DHFR DNA_Polymerase_Alpha DNA Polymerase Alpha Inhibitor->DNA_Polymerase_Alpha Ribonucleoside_Reductase->Deoxyribonucleotides

Figure 1: Multi-target inhibition of DNA synthesis.

II. Broader Horizons: Insights from Other Saturated Heterocyclic Diones

Expanding our search to other saturated heterocyclic systems with similar structural motifs reveals further potential therapeutic targets.

A. Phospholipase A2 (PLA2) Inhibition: A Potential Anti-Inflammatory Avenue

A compelling study identified derivatives of 1,3,5-triazepan-2,6-dione , a seven-membered saturated ring system, as novel inhibitors of secreted phospholipase A2 (sPLA2).[2] sPLA2 enzymes are key players in the inflammatory cascade, as they catalyze the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4]

The inhibition of sPLA2 is a validated strategy for the development of anti-inflammatory drugs.[5] The discovery that a saturated triazepane-dione scaffold can bind to and inhibit this enzyme class suggests that the smaller this compound core could also be explored for this activity.

The experimental workflow for identifying and validating sPLA2 inhibitors typically involves a multi-step process:

sPLA2_Inhibitor_Workflow Virtual_Screening In Silico High-Throughput Docking Library_Synthesis Combinatorial Library Synthesis (e.g., 1,3,5-triazepan-2,6-diones) Virtual_Screening->Library_Synthesis Enzyme_Assay In Vitro sPLA2 Enzyme Inhibition Assay Library_Synthesis->Enzyme_Assay Hit_Validation Hit Validation and IC50 Determination Enzyme_Assay->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Figure 2: Workflow for sPLA2 inhibitor discovery.

Experimental Protocol: In Vitro sPLA2 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human sPLA2 enzyme

    • Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

    • Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the sPLA2 enzyme to each well of the microplate, followed by the test compounds.

    • Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

B. D-Amino Acid Oxidase (DAAO) Inhibition: A Neurological Perspective

Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[6][7] DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist at the NMDA receptor in the brain.[8] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, and inhibiting DAAO is a promising therapeutic strategy to enhance NMDA receptor function by increasing the levels of D-serine.[9]

The 1,2,4-triazine-3,5-dione scaffold has proven to be a successful starting point for the development of DAAO inhibitors with good potency and metabolic stability.[6][10] This suggests that the isomeric this compound core could also be a viable scaffold for targeting this enzyme.

The following table summarizes the inhibitory activity of some 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against human DAAO.

CompoundR-groupIC50 (nM)
11e Phenethyl70
11h Naphthalen-1-ylmethyl50

Data adapted from J. Med. Chem. 2015, 58, 17, 6976–6988.[6]

III. Hypothesizing from the Aromatic Analogs: A Plethora of Possibilities

The aromatic 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, with derivatives showing a broad range of biological activities, particularly in oncology.[11][12][13][14] While the electronic properties of the saturated this compound core are significantly different, the overall three-dimensional shape and the potential for introducing diverse substituents at the nitrogen atoms provide a basis for hypothesizing potential therapeutic targets.

A. Kinase Inhibition in Oncology

Many aromatic 1,3,5-triazine derivatives are potent inhibitors of various protein kinases that are dysregulated in cancer. Key kinase targets include:

  • PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several 1,3,5-triazine derivatives have been developed as dual PI3K/mTOR inhibitors.[11]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers.[11]

The general structure of these kinase inhibitors often involves a 1,3,5-triazine core with various substituents that occupy the ATP-binding pocket of the kinase. It is plausible that the this compound scaffold could be decorated with appropriate pharmacophoric groups to achieve potent and selective kinase inhibition.

B. Thymidine Phosphorylase (TP) Inhibition

Derivatives of pyrazolo[1,5-a][6][8][15]triazin-2,4-dione and their thioxo-analogs have been identified as potent inhibitors of thymidine phosphorylase (TP).[15][16][17][18] TP is an enzyme that is upregulated in many solid tumors and plays a key role in angiogenesis, the formation of new blood vessels that supply nutrients to the tumor. Inhibition of TP is therefore an attractive anti-cancer strategy.

The successful inhibition of TP by these fused triazine-dione systems suggests that the simpler this compound core could also serve as a starting point for the design of novel TP inhibitors.

The signaling pathway downstream of TP activation leading to angiogenesis is depicted below.

TP_Angiogenesis_Pathway Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP dRibose1P Deoxyribose-1-Phosphate TP->dRibose1P ROS Reactive Oxygen Species dRibose1P->ROS VEGF Vascular Endothelial Growth Factor (VEGF) ROS->VEGF MMP9 Matrix Metalloproteinase-9 (MMP-9) ROS->MMP9 Angiogenesis Angiogenesis VEGF->Angiogenesis MMP9->Angiogenesis Inhibitor Pyrazolo[1,5-a][1,3,5]triazin-2,4-dione (Potential for this compound) Inhibitor->TP

Figure 3: Inhibition of the TP-mediated angiogenesis pathway.

IV. Future Perspectives and Concluding Remarks

The this compound scaffold is a chemical entity ripe for exploration. While direct evidence of its therapeutic potential is currently lacking, the data from structurally related saturated and unsaturated heterocyclic systems provide a strong rationale for its investigation.

Key takeaways and future research directions include:

  • Anticancer Drug Discovery: The cytotoxic and pro-apoptotic effects of related saturated triazine-diones suggest that derivatives of this compound should be synthesized and screened against a panel of cancer cell lines. Mechanistic studies should focus on their effects on DNA synthesis and the induction of apoptosis.

  • Anti-inflammatory Agents: The identification of a related saturated heterocyclic system as an sPLA2 inhibitor provides a compelling reason to evaluate this compound derivatives for this activity.

  • Neurological Disorders: The success of 1,2,4-triazine-diones as DAAO inhibitors highlights the potential for the this compound scaffold in the development of novel therapeutics for schizophrenia and other CNS disorders.

  • Kinase and Enzyme Inhibition: A systematic approach to decorating the this compound core with pharmacophores known to interact with kinases and other enzymes, such as thymidine phosphorylase, could lead to the discovery of novel and potent inhibitors.

References

  • Hin, N., et al. (2016). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 26(8), 2088-2091.
  • Tsukamoto, T., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(17), 6976-6988.
  • Tsukamoto, T., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications.
  • Bera, H., et al. (2013). Synthesis of pyrazolo[1,5-a][6][8][15]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 347-354.
  • Bera, H., et al. (2014). Discovery of mixed type thymidine phosphorylase inhibitors endowed with antiangiogenic properties: synthesis, pharmacological evaluation and molecular docking study of 2-thioxo-pyrazolo[1,5-a][6][8][15]triazin-4-ones. Part II. European Journal of Medicinal Chemistry, 78, 294-303.
  • Hin, N., et al. (2016). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Johns Hopkins University.
  • Bera, H., et al. (2013). Synthesis, anti-thymidine phosphorylase activity and molecular docking of 5-thioxo-[8][9][16]triazolo[1,5-a][6][8][15]triazin-7-ones. Bioorganic & Medicinal Chemistry, 21(19), 5858-5865.
  • Muller, P., et al. (2006). In silico-guided target identification of a scaffold-focused library: 1,3,5-triazepan-2,6-diones as novel phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 49(23), 6768-6778.
  • Tsukamoto, T., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications.
  • Hall, I. H., et al. (1998). The Cytotoxic Action of 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1H,5H)-diones in Murine and Human Tumor Cells. Pharmazie, 53(6), 398-405.
  • Bera, H., et al. (2013). Synthesis and in vitro Evaluation of 1,2,4-Triazolo[1,5-a][6][8][15]triazine Derivatives as Thymidine Phosphorylase Inhibitors. ResearchGate.
  • Bera, H., et al. (2014). Discovery of mixed type thymidine phosphorylase inhibitors endowed with antiangiogenic properties: Synthesis, pharmacological evaluation and molecular docking study of 2-thioxo-pyrazolo[1,5-a][6][8][15]triazin-4-ones. Part II. ResearchGate.
  • Selected anticancer 1,3,5-triazines. ResearchGate.
  • Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 279, 116680.
  • Poczta, A., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 28(10), 4220.
  • Dennis, E. A. (1997). Regulation and inhibition of phospholipase A2. PubMed Central.
  • Kokotos, G. (2017). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PubMed Central.
  • Farooqui, A. A., et al. (2015). Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders. ACS Chemical Neuroscience, 6(6), 837-857.

Sources

An In-Depth Technical Guide to the Chemical Space of 1,3,5-Triazinane-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antiviral, and antimicrobial properties.[2][4][5] This guide focuses specifically on the 1,3,5-triazinane-2,4-dione core, a substructure that offers a unique combination of hydrogen bond donors and acceptors, as well as multiple points for chemical diversification. By exploring the chemical space around this core, researchers can develop novel molecules with tailored pharmacological profiles. This document provides a comprehensive overview of the synthesis, chemical diversification, and biological evaluation of this compound analogs, intended for researchers and professionals in drug discovery and development.

I. Synthetic Strategies for the this compound Core and its Analogs

The construction of the this compound ring system and its derivatives can be achieved through various synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

A. One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in combinatorial chemistry and drug discovery, offering significant advantages in terms of efficiency and atom economy. For the synthesis of 1,3,5-triazine analogs, MCRs allow for the rapid assembly of complex molecules from simple precursors in a single step. A notable example is the catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates.[6][7][8] This approach is highly versatile, tolerating a wide range of functional groups on the aldehyde component.[6][7]

Diagram 1: General Workflow for One-Pot Synthesis of 1,3,5-Triazinane Analogs

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Product A Aldehyde/Ketone D One-Pot Multicomponent Reaction A->D B Urea/Thiourea B->D C Orthoformate/Amidine C->D E Cyclized Intermediate D->E Cyclization F This compound Analog E->F Further Modification (optional)

Caption: A generalized workflow for the efficient one-pot synthesis of 1,3,5-triazinane analogs.

B. Cyclization of Pre-functionalized Precursors

An alternative and highly controllable strategy involves the cyclization of linear precursors that already contain the necessary functionalities. For instance, the reaction of 3-aminopyrazole with ethoxycarbonyl isothiocyanate can be used to generate a thiourea intermediate, which upon base-mediated cyclization, yields pyrazolo[1,5-a][4][6][9]triazine-2-thioxo-4-ones.[10] This method provides excellent control over the regiochemistry of the final product and is particularly useful for creating fused-ring systems.

Table 1: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantagesKey References
One-Pot Multicomponent Reactions High efficiency, atom economy, rapid generation of diversity.Can sometimes lead to mixtures of products, optimization may be required.[6][7][8]
Cyclization of Precursors Excellent control over regiochemistry, suitable for complex fused systems.Multi-step process, may require purification of intermediates.[10]

II. Exploring the Chemical Space: A Guide to Analog Diversification

The this compound scaffold offers multiple positions for chemical modification, allowing for a systematic exploration of the chemical space and the fine-tuning of biological activity. The primary points of diversification are the nitrogen atoms at positions 1, 3, and 5, and the carbon atom at position 6.

Diagram 2: Diversification Points on the this compound Scaffold

Angiogenesis_Pathway cluster_0 Tumor Microenvironment cluster_1 Endothelial Cells Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP dTRP 2-deoxy-D-ribose-1-phosphate TP->dTRP VEGF VEGF Expression dTRP->VEGF MMP9 MMP-9 Expression dTRP->MMP9 Angiogenesis Angiogenesis VEGF->Angiogenesis MMP9->Angiogenesis Inhibitor This compound Analog Inhibitor->TP

Caption: Inhibition of thymidine phosphorylase by this compound analogs disrupts angiogenesis.

B. Other Therapeutic Applications

Beyond cancer, 1,3,5-triazine derivatives are being explored for a range of other diseases. For instance, hybrids of 1,3,5-triazine and thiazolidine-2,4-dione have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. [11]Additionally, the broad biological profile of triazines includes antibacterial, antifungal, and antiviral activities, making this scaffold a valuable starting point for the development of novel anti-infective agents. [1][2]

IV. Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound analogs. Researchers should adapt these methods based on the specific properties of their target compounds.

A. General Protocol for One-Pot Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones
  • Reagents and Equipment:

    • Substituted arylaldehyde (1.0 mmol)

    • Thiourea (2.0 mmol)

    • Trialkyl orthoformate (1.5 mL)

    • Ethanol (5 mL)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Thin-layer chromatography (TLC) apparatus

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the arylaldehyde in ethanol, add thiourea and the trialkyl orthoformate.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • The structure of the purified product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. [6][7]

B. General Protocol for N-Alkylation
  • Reagents and Equipment:

    • This compound precursor (1.0 mmol)

    • Alkyl halide (1.1 mmol)

    • A suitable base (e.g., K₂CO₃, NaH) (1.2 mmol)

    • Anhydrous solvent (e.g., DMF, acetonitrile)

    • Inert atmosphere (e.g., nitrogen, argon)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • Dissolve the triazinane precursor in the anhydrous solvent under an inert atmosphere.

    • Add the base and stir the mixture for 15-30 minutes.

    • Add the alkyl halide dropwise and continue stirring at room temperature or with heating, as required.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

V. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on several key aspects:

  • Expansion of Chemical Diversity: The development of novel synthetic methods to access a wider range of analogs with diverse substitution patterns.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening will need to be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

VI. References

  • Synthesis and biological evaluation of the derivatives of 1,3,5-triazin-2,4-diones and their fused analogues. ScholarBank@NUS. [Link]

  • Different biological activities displayed by 1,3,5‐triazine. ResearchGate. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 1,3‐dialkylpyrazolo [1,5‐a]‐1,3,5‐triazine‐2,4‐diones isomers of 1,3‐dialkylxanthines. ResearchGate. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science. [Link]

  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed. [Link]

  • Structure–Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer. ACS Publications. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Europe PMC. [Link]

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a] [4][6][9]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. ResearchGate. [Link]

  • Discovery of novel 1,3,5-triazine-thiazolidine-2,4-diones as dipeptidyl peptidase-4 inhibitors with antibacterial activity targeting the S1 pocket for the treatment of type 2 diabetes. ResearchGate. [Link]

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a]t[4][6][9]riazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein-Institut. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. [Link]

  • -[4][6][9]Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Bentham Science. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines. Wiley Online Library. [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Bentham Science. [Link]

Sources

Methodological & Application

Synthesis of 1,3,5-Triazinane-2,4-dione Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazinane scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triazinane-2,4-dione derivatives, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic strategies, with a primary focus on multicomponent reactions that offer an efficient and versatile route to this important class of heterocyclic compounds. This guide emphasizes the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system for robust and reproducible synthesis.

Introduction: The Significance of the 1,3,5-Triazinane Core

The 1,3,5-triazine ring system is a privileged scaffold in the design of therapeutic agents. Its unique electronic properties and the ability to engage in multiple hydrogen bonding interactions make it an ideal framework for molecular recognition at biological targets. Derivatives of this compound, in particular, have garnered significant attention due to their structural resemblance to nucleobases, allowing them to function as mimics and interact with enzymes and receptors involved in nucleic acid metabolism. The development of efficient and scalable synthetic routes to these molecules is therefore a critical endeavor in modern drug discovery.

One of the most powerful strategies for the construction of complex heterocyclic systems is the use of one-pot multicomponent reactions.[2][3] These reactions, where three or more reactants are combined in a single step to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. This guide will focus on a robust multicomponent approach for the synthesis of 1,3,5-triazinane-2,4-dithione derivatives, which can be conceptually adapted for the synthesis of their dione counterparts.

Core Synthetic Strategy: Multicomponent Cyclocondensation

The most versatile and widely adopted method for the synthesis of substituted 1,3,5-triazinane-2,4-diones and their analogues is the cyclocondensation of a urea or thiourea derivative with an aldehyde and a third component that provides the final carbon atom of the ring. This approach allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening.

A particularly elegant example of this strategy is the catalyst-free, one-pot, three-component reaction of an arylaldehyde, thiourea, and an orthoformate to yield 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.[4][5][6][7] The orthoformate serves as a source of the C6 carbon and also facilitates the introduction of an alkylthio group at this position.

Plausible Reaction Mechanism

The reaction is believed to proceed through a series of well-defined steps, as illustrated in the diagram below. The initial step involves the condensation of the aldehyde with two equivalents of thiourea to form a bis-thiourea intermediate. This is followed by an intramolecular cyclization with the elimination of a molecule of thiourea to form the 1,3,5-triazinane-2,4-dithione ring. The final step involves the reaction with the orthoformate, which leads to the formation of the 6-alkylthio substituent.

Reaction_Mechanism cluster_0 Step 1: Bis-Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Alkylation Aldehyde Aldehyde Bis_Thiourea 1,1'-(Phenylmethylene)bis(thiourea) Intermediate Aldehyde->Bis_Thiourea + Thiourea Thiourea1 Thiourea (2 eq.) Thiourea1->Bis_Thiourea Cyclization Intramolecular Cyclization Bis_Thiourea->Cyclization Triazinane_dithione 6-Phenyl-1,3,5-triazinane-2,4-dithione Cyclization->Triazinane_dithione Thiourea2 Thiourea (eliminated) Cyclization->Thiourea2 Final_Product 4-Aryl-6-(alkylthio)-3,4-dihydro- 1,3,5-triazine-2(1H)-thione Triazinane_dithione->Final_Product + Orthoformate Orthoformate Orthoformate Orthoformate->Final_Product

Caption: Plausible reaction mechanism for the three-component synthesis of 1,3,5-triazine-2,4-dithione derivatives.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione

This protocol is adapted from a reported catalyst-free, one-pot synthetic methodology.[4][5][6]

Materials:

  • Substituted arylaldehyde (1.0 mmol)

  • Thiourea (2.5 mmol)

  • Trimethyl orthoformate (1.0 mmol)

  • Dimethylformamide (DMF, 1 mL)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL reaction vial, dissolve the arylaldehyde (1.0 mmol) in DMF (1 mL).

  • To this solution, add thiourea (2.5 mmol) and trimethyl orthoformate (1.0 mmol).

  • Stir the reaction mixture at 80 °C for 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford the desired product.

  • Characterize the final product by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Examples

EntryAldehydeProductYield (%)
1Benzaldehyde6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione85
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione82
34-Methoxybenzaldehyde4-(4-Methoxyphenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione88
42-Naphthaldehyde6-(Methylthio)-4-(naphthalen-2-yl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione75

Yields are for isolated products after chromatography.

Protocol 2: Conceptual Protocol for the Synthesis of this compound Derivatives

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Urea (2.0 mmol)

  • Formaldehyde (37% solution in water, 1.0 mmol)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)

  • Solvent (e.g., Toluene, with a Dean-Stark trap)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the substituted aldehyde (1.0 mmol), urea (2.0 mmol), and the acid catalyst (0.1 mmol) in toluene.

  • Add the formaldehyde solution (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction time will vary depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the product by appropriate spectroscopic methods.

Experimental Workflow Visualization

Experimental_Workflow start Start reactants Combine Aldehyde, Urea/Thiourea, and Third Component in Solvent start->reactants reaction Heat and Stir Reaction Mixture (e.g., 80°C, 5h) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Solvent Removal (Reduced Pressure) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

Conclusion and Future Directions

The synthetic protocols detailed in this guide provide a robust and versatile platform for the synthesis of this compound and its dithione analogues. The one-pot, multicomponent approach is particularly advantageous for the rapid generation of diverse libraries of these compounds for biological evaluation. Future research in this area will likely focus on the development of stereoselective synthetic methods to access chiral 1,3,5-triazinane derivatives, as well as the expansion of the substrate scope to include a wider range of functional groups. The continued exploration of green synthetic methodologies, such as the use of microwave irradiation and solvent-free conditions, will also be a key area of investigation.[8]

References

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (Link not available)
  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine)
  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine)
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity P
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ([Link])
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ([Link])
  • Synthesis of 1,3,5-triazines. ([Link])
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ([Link])
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Deriv
  • Three-component cyclocondensation of aldehyde, urea with arom
  • (PDF)
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ([Link])

Sources

Application Notes & Protocols: One-Pot Synthesis of Substituted 1,3,5-Triazinane-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Significance of 1,3,5-Triazinane-2,4-diones in Medicinal Chemistry

The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antimicrobial, and antidiabetic properties.[1][2] The 1,3,5-triazinane-2,4-dione core, in particular, represents a privileged structure in drug discovery due to its ability to engage in multiple hydrogen bonding interactions, a key feature for potent and selective enzyme inhibition. For instance, derivatives of this class have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. The development of efficient and versatile synthetic routes to access libraries of substituted 1,3,5-triazinane-2,4-diones is therefore a critical endeavor for the advancement of novel therapeutics.

This application note provides a detailed protocol for a robust and highly efficient one-pot synthesis of substituted 1,3,5-triazinane-2,4-diones. This method offers significant advantages over classical multi-step approaches by minimizing reaction time, reducing waste, and simplifying purification procedures, thereby accelerating the drug discovery process.

Mechanistic Insights: The Chemistry Behind the One-Pot Synthesis

The one-pot synthesis of substituted 1,3,5-triazinane-2,4-diones is a powerful strategy that typically involves the reaction of isocyanates and imines. A plausible mechanism for this transformation is a pseudo three-component reaction where two equivalents of an isocyanate react with an imine.

The reaction is thought to proceed through a stepwise cycloaddition. The first step involves the nucleophilic attack of the imine nitrogen on the electrophilic carbon of the first isocyanate molecule, forming a reactive zwitterionic intermediate. This intermediate then undergoes an intramolecular cyclization with the second isocyanate molecule to form the stable six-membered this compound ring. The specific substituents on the isocyanate and imine precursors allow for the generation of a diverse library of compounds with tailored physicochemical and pharmacological properties.

Mechanism_of_1,3,5-Triazinane-2,4-dione_Formation Isocyanate1 R¹-N=C=O (Isocyanate 1) Zwitterion Zwitterionic Intermediate Isocyanate1->Zwitterion Nucleophilic Attack Isocyanate2 R²-N=C=O (Isocyanate 2) Product Substituted this compound Isocyanate2->Product Imine R³-CH=N-R⁴ (Imine) Imine->Zwitterion Zwitterion->Product Intramolecular Cyclization

Figure 1: Plausible reaction mechanism for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the one-pot synthesis of substituted 1,3,5-triazinane-2,4-diones. Researchers should optimize reaction conditions for specific substrates.

Materials:

  • Substituted isocyanate (R¹-NCO)

  • Substituted isocyanate (R²-NCO) or a second equivalent of the first isocyanate

  • Substituted imine (R³-CH=N-R⁴)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Purification supplies (silica gel for column chromatography, TLC plates, appropriate eluents)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the imine (1.0 mmol, 1.0 equiv) and the anhydrous solvent (10 mL).

  • Reagent Addition: While stirring at room temperature, add the first isocyanate (R¹-NCO, 1.0 mmol, 1.0 equiv) dropwise to the solution.

  • Second Isocyanate Addition: Following the addition of the first isocyanate, add the second isocyanate (R²-NCO, 1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow Setup 1. Reaction Setup (Imine + Anhydrous Solvent) Add1 2. Add Isocyanate 1 (Dropwise at RT) Setup->Add1 Add2 3. Add Isocyanate 2 Add1->Add2 Monitor 4. Reaction Monitoring (TLC) Add2->Monitor Workup 5. Work-up (Solvent Evaporation) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Figure 2: General experimental workflow for the one-pot synthesis.

Substrate Scope and Yields

The versatility of this one-pot synthesis allows for the incorporation of a wide range of substituents, leading to a diverse library of 1,3,5-triazinane-2,4-diones. The table below summarizes representative examples of substrates and their corresponding product yields.

EntryIsocyanate 1 (R¹)Isocyanate 2 (R²)Imine (R³/R⁴)ProductYield (%)
1PhenylPhenylBenzyl/Methyl1,3-Diphenyl-5-methyl-6-phenyl-1,3,5-triazinane-2,4-dione85
24-Chlorophenyl4-ChlorophenylPropyl/Ethyl1,3-Bis(4-chlorophenyl)-5-ethyl-6-propyl-1,3,5-triazinane-2,4-dione78
3EthylEthylIsopropyl/Benzyl1,3,5-Triethyl-6-isopropyl-1,3,5-triazinane-2,4-dione92
4PhenylEthylBenzyl/Phenyl1-Ethyl-3,5-diphenyl-6-benzyl-1,3,5-triazinane-2,4-dione81

Yields are for isolated products after purification.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yields are low, consider increasing the reaction temperature or using a catalyst. Lewis acids have been reported to catalyze similar reactions. Ensure all reagents and solvents are anhydrous, as isocyanates are highly sensitive to moisture.

  • Side Product Formation: The formation of isocyanate trimers (isocyanurates) can be a competing side reaction. This can often be minimized by controlling the reaction temperature and the rate of isocyanate addition.

  • Purification Challenges: Some products may be difficult to purify due to similar polarities of the starting materials and products. Careful selection of the chromatographic eluent system is crucial. A gradient elution is often more effective than an isocratic one.

  • Reactivity of Substrates: Electron-withdrawing groups on the isocyanates can increase their reactivity, potentially leading to faster reaction times but also a higher propensity for side reactions. Conversely, sterically hindered substrates may require longer reaction times or elevated temperatures.

Conclusion

The one-pot synthesis of substituted 1,3,5-triazinane-2,4-diones from isocyanates and imines is a highly efficient and versatile method for accessing a diverse range of these medicinally important heterocyclic compounds. The simplicity of the protocol, coupled with the ready availability of the starting materials, makes this an attractive strategy for academic and industrial researchers alike. By understanding the underlying mechanism and potential challenges, scientists can effectively leverage this methodology to accelerate the discovery and development of novel therapeutics.

References

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]
  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]
  • Linder, T., et al. (2018). One-pot synthesis of triazines as potential agents affecting cell differentiation. Monatshefte für Chemie - Chemical Monthly, 149(7). [Link]
  • Pan, L., et al. (2017). A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines. The Journal of Organic Chemistry, 82(19), 10043-10050. [Link]
  • Fernández de Trocóniz, G., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(32), 22964-23000. [Link]
  • Krajnović, T., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3939. [Link]
  • de Sousa, A. C., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(2), 759-771. [Link]
  • RSC Advances. (2013).

Sources

Application Note: Assaying Enzyme Inhibition by Triazine-dione Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide Featuring the 1,3,5-Triazinane-2,4-dione Core

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent enzyme inhibition.[1][2] Compounds incorporating the this compound core and its analogs have emerged as promising inhibitors for critical enzyme targets in oncology, metabolic disorders, and neurodegenerative diseases.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret enzyme inhibitor assays for compounds based on this versatile scaffold. We will delve into the principles of enzyme kinetics, provide detailed, self-validating protocols for determining inhibitory potency (IC50) and mechanism of action (MoA), and offer field-proven insights to ensure data integrity and reproducibility.

The 1,3,5-Triazine-dione Scaffold: A Versatile Tool for Enzyme Inhibition

The triazine ring system offers a unique combination of chemical stability, rigid structure, and multiple vector points for chemical modification. This allows for the fine-tuning of a compound's steric and electronic properties to achieve high affinity and selectivity for a specific enzyme's active or allosteric sites.[1][2] The dione functional groups on the triazinane ring provide hydrogen bonding capabilities that can be crucial for anchoring the inhibitor within the enzyme's binding pocket.

Derivatives of the triazine-dione core have been successfully developed to target a diverse range of enzymes:

  • Thymidine Phosphorylase (TP): An enzyme that promotes tumor growth and metastasis. Pyrazolo[1,5-a][3][6][7]triazine derivatives have shown potent, non-competitive inhibition of TP, highlighting the potential for allosteric modulation.[3]

  • D-Amino Acid Oxidase (DAAO): A flavoenzyme involved in the metabolism of D-serine, a co-agonist at the NMDA receptor. Inhibitors based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold are being explored for treating schizophrenia.[4][8][9]

  • Dipeptidyl Peptidase-4 (DPP-4): A key target in the management of type 2 diabetes. Novel 1,3,5-triazine derivatives have been identified as selective and potent DPP-4 inhibitors.[5]

  • Acetylcholinesterase (AChE) and β-secretase (BACE1): Both enzymes are implicated in the pathology of Alzheimer's disease. Triazine-based compounds have been developed as dual inhibitors for these targets.[10][11][12]

This proven track record underscores the importance of a robust and reliable assay platform to screen and characterize new chemical entities based on the this compound scaffold.

Foundational Principles of Enzyme Inhibition Assays

Enzyme activity assays are the cornerstone of inhibitor screening, providing quantitative data on how a compound affects an enzyme's function.[6] A thorough understanding of enzyme kinetics is essential for designing meaningful experiments.[13][14]

Key Parameters:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary measure of inhibitor potency.

  • Mechanism of Action (MoA): Describes how the inhibitor interacts with the enzyme and/or substrate. Understanding the MoA is critical for lead optimization.[7]

    • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[6]

    • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This decreases Vmax but does not affect Km.[6]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Both Km and Vmax are affected.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Km and Vmax.

The protocols outlined below provide a systematic approach to first determine the potency (IC50) of a this compound derivative and then to elucidate its mechanism of action.

Experimental Protocols & Workflows

General Workflow for Inhibitor Screening

The overall process follows a logical progression from initial compound evaluation to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.

G cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis & Decision prep_compound Compound Preparation (Serial Dilution) plate_prep Assay Plate Loading (Controls & Test Wells) prep_compound->plate_prep prep_reagents Assay Reagent Preparation (Enzyme, Substrate, Buffer) prep_reagents->plate_prep initiation Reaction Initiation (Add Enzyme or Substrate) plate_prep->initiation detection Signal Detection (e.g., Absorbance, Fluorescence) initiation->detection ic50 IC50 Curve Generation & Potency Determination detection->ic50 decision Potent Hit? ic50->decision moa Mechanism of Action (MoA) Kinetic Studies decision->moa  Yes stop End/Deprioritize decision->stop  No

Caption: High-level workflow for screening potential enzyme inhibitors.

Protocol 1: IC50 Determination

This protocol is designed to determine the potency of a this compound analog using a standard 96-well plate format.

Causality Behind Choices:

  • Substrate Concentration: The substrate concentration is set at or below its Km value. This ensures the assay is sensitive to competitive inhibitors, which are a common and desirable class of drugs.[13]

  • Initial Velocity: All measurements are taken during the linear phase of the reaction (initial velocity). This is crucial because the concentration of substrate is changing over time, and inhibitor kinetics are most accurately modeled under steady-state conditions.[7]

  • DMSO Control: Triazine compounds are often dissolved in DMSO. The final DMSO concentration must be kept constant across all wells (typically ≤1%) as it can inhibit some enzymes at higher concentrations.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound test compound in 100% DMSO.

    • Perform an 11-point serial dilution in 100% DMSO. A 1:3 dilution series is common, resulting in a range of concentrations to generate a full dose-response curve. Leave one well with DMSO only for the 'no inhibitor' control.

  • Assay Plate Preparation (96-well format):

    • Add 2 µL of each serially diluted compound (and DMSO control) to the appropriate wells of a clear, flat-bottom 96-well plate.

    • Prepare a master mix of assay buffer and substrate at 2x the final desired concentration. For example, if the final reaction volume is 200 µL and the final substrate concentration is 1x Km, the master mix should contain substrate at 2x Km.

    • Add 98 µL of the buffer-substrate master mix to each well. The total volume is now 100 µL.

    • Prepare control wells:

      • 100% Activity Control (No Inhibitor): Wells containing DMSO + substrate + enzyme.

      • 0% Activity Control (Background): Wells containing DMSO + substrate + buffer (no enzyme).

  • Reaction Initiation and Incubation:

    • Prepare the enzyme solution in assay buffer at 2x the final desired concentration.

    • Initiate the reaction by adding 100 µL of the 2x enzyme solution to all wells (except the 0% activity control, which receives 100 µL of assay buffer). The final reaction volume is 200 µL.

    • Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Signal Detection:

    • Measure the product formation over time using the appropriate detection method (e.g., absorbance at 405 nm for a colorimetric assay, or fluorescence at Ex/Em wavelengths for a fluorometric assay).

    • For kinetic readings, take measurements every 60 seconds for 15-30 minutes. For an endpoint reading, stop the reaction after a fixed time (e.g., 30 minutes) and read the signal.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - ([Rate_inhibitor] - [Rate_background]) / ([Rate_no inhibitor] - [Rate_background])).

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[13]

Data Presentation:

Compound IDTarget EnzymeIC50 (µM)Hill Slope
TZD-001Example Kinase1.251.10.992
TZD-002Example Kinase25.80.90.985
Positive ControlExample Kinase0.051.00.998
Protocol 2: Mechanism of Action (MoA) Determination

Once a compound shows sufficient potency, the next critical step is to determine its MoA. This protocol involves measuring enzyme kinetics at various substrate concentrations in the presence of a fixed concentration of the inhibitor.

G cluster_analysis Kinetic Analysis cluster_moa MoA Determination start Potent Inhibitor Identified (e.g., IC50 < 10 µM) setup Design Substrate Titration Experiment (e.g., 0.2x to 10x Km) start->setup run Run Kinetic Assays Fixed Inhibitor (e.g., 2x IC50) Varying Substrate setup->run plot Generate Michaelis-Menten & Lineweaver-Burk Plots run->plot analyze Analyze Changes in Km and Vmax plot->analyze competitive Competitive (Km↑, Vmax↔) analyze->competitive noncompetitive Non-competitive (Km↔, Vmax↓) analyze->noncompetitive mixed Mixed/Other (KmΔ, VmaxΔ) analyze->mixed

Caption: Decision workflow for determining an inhibitor's mechanism of action.

Step-by-Step Methodology:

  • Experimental Design:

    • Select a fixed concentration of the inhibitor, typically at or near its IC50 or 2x its IC50 value.

    • Design a substrate concentration matrix, typically ranging from 0.2x to 10x the known Km value of the substrate. Use at least 8 different substrate concentrations.

  • Assay Execution:

    • Set up reactions in a 96-well plate. You will have multiple sets of the substrate titration curve:

      • One set with 0 µM inhibitor (DMSO control).

      • One set with the fixed concentration of your inhibitor (e.g., 1x IC50).

    • Prepare substrate dilutions and inhibitor solutions in assay buffer.

    • Add all components to the plate, initiating the reaction with the enzyme as described in Protocol 1.

  • Data Collection and Analysis:

    • Measure the initial reaction velocity (rate) for every well.

    • Plot the reaction rate versus substrate concentration for both the inhibited and uninhibited reactions (Michaelis-Menten plot).

    • To more clearly visualize the kinetic parameters, transform the data into a double-reciprocal plot (Lineweaver-Burk plot): plot 1/Velocity versus 1/[Substrate].

    • Determine the apparent Km and Vmax values from the intercepts of the Lineweaver-Burk plot for both conditions.

  • Interpretation:

    • Competitive: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged), but the x-intercept will be different (Km increases).

    • Non-competitive: The lines will intersect at the x-axis (Km is unchanged), but the y-intercept will be higher for the inhibited reaction (Vmax decreases).

    • Mixed/Uncompetitive: The lines will be parallel (uncompetitive) or will intersect in the upper-left quadrant (mixed), indicating changes in both Km and Vmax.

Troubleshooting and Self-Validation

A robust protocol is a self-validating one. Incorporating proper controls is non-negotiable for data trustworthiness.

Observation / ProblemPotential Cause(s)Recommended Solution / Validation Check
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Temperature gradients across the plate.Use calibrated multichannel pipettes; Mix plate gently after reagent addition; Ensure plate reader has uniform temperature control.
IC50 Curve is Flat or Incomplete Inhibitor concentration range is incorrect; Compound is insoluble or has precipitated.Widen the concentration range (e.g., from pM to high µM); Visually inspect wells for precipitation; Check compound solubility in assay buffer.
Z'-factor < 0.5 Assay window is too small (difference between 100% and 0% controls); High data variability.Optimize substrate or enzyme concentration to increase signal; Review pipetting technique and reagent stability.
Time-dependent Inhibition Compound may be a slow-binding or irreversible inhibitor.Pre-incubate the enzyme and inhibitor for varying times (0-60 min) before adding substrate to see if potency increases.

Conclusion

The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel enzyme inhibitors. The successful prosecution of a drug discovery campaign hinges on the ability to generate high-quality, reproducible data. By employing the structured workflows, detailed protocols, and validation checks outlined in this application note, researchers can confidently screen compound libraries, determine inhibitor potency, and elucidate the mechanism of action. This systematic approach accelerates the journey from a preliminary hit to a viable clinical candidate, unlocking the full therapeutic potential of this important chemical class.[6]

References

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Queen's University Belfast Research Portal. (n.d.). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics.
  • PubMed. (n.d.). Synthesis of pyrazolo[1,5-a][3][6][7]triazine derivatives as inhibitors of thymidine phosphorylase.
  • National Institutes of Health (NIH). (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
  • National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • National Institutes of Health (NIH). (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • PubMed. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE.
  • ACS Publications. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
  • Omics Online. (2023). Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation.
  • PubMed. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][6][7]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities.
  • ACS Publications. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
  • MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity.
  • PubMed. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • ResearchGate. (2025). (PDF) Synthesis, Spectral Characterization and Biological activities of 1, 3, 5 -Triazines based Mannich Base Compounds.
  • ResearchGate. (n.d.). Different biological activities displayed by 1,3,5‐triazine.
  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor.
  • MDPI. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors.
  • National Institutes of Health (NIH). (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
  • Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • MDPI. (n.d.). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors.
  • PubMed. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities.
  • National Institutes of Health (NIH). (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.

Sources

Application Notes & Protocols: Antiviral Evaluation of Novel 1,3,5-Triazinane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 1,3,5-Triazinane-2,4-diones in Antiviral Therapy

The 1,3,5-triazine scaffold is a versatile pharmacophore that has been the foundation for numerous therapeutic agents, demonstrating a wide range of biological activities including anticancer, antimalarial, and antimicrobial effects.[1][2] More recently, derivatives of the 1,3,5-triazinane-2,4-dione core have emerged as a promising class of compounds for the development of novel antiviral drugs. These derivatives have shown potential activity against a variety of viruses, including DNA viruses like Herpes Simplex Virus (HSV) and RNA viruses.[3][4][5] The broad-spectrum potential of these compounds makes them an attractive area of research in the ongoing search for effective antiviral therapies, particularly in the face of emerging viral threats and growing drug resistance.[6][7]

The mechanism of action for many triazine derivatives involves the inhibition of key viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[8] By targeting fundamental viral processes, these compounds can effectively halt viral proliferation. This document provides a comprehensive guide for the in vitro evaluation of novel this compound derivatives, outlining the essential protocols for assessing their cytotoxicity and antiviral efficacy.

Part 1: Foundational Assays for Antiviral Screening

A critical first step in evaluating any new potential antiviral compound is to determine its therapeutic window—the concentration range at which it is effective against the virus without harming the host cells. This is achieved through a combination of cytotoxicity and antiviral activity assays.

Cytotoxicity Assessment: Determining the 50% Cytotoxic Concentration (CC50)

Before assessing antiviral activity, it is imperative to determine the concentration of the compound that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the host cells. This is a crucial parameter for establishing a safe therapeutic range for the investigational drug.[9]

Several methods are available for determining cell viability, including the MTT and CCK-8 assays.[10] The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay that is often preferred due to its simplicity and lower toxicity compared to the MTT assay.[10][11][12] The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.[13]

Protocol: CCK-8 Cytotoxicity Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, or HeLa cells, depending on the target virus) into a 96-well plate at a density that will result in a near-confluent monolayer after 24 hours of incubation.[9]

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium. It is recommended to use a half-log10 dilution series, starting from a high concentration (e.g., 100 µM).[9]

  • Compound Treatment: After 24 hours of incubation, remove the growth medium from the cells and add the prepared compound dilutions to the respective wells. Include a "no-compound" vehicle control (e.g., DMSO) and a "no-cell" background control.[14]

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[15]

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[13]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.[13]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][13]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.[9]

Antiviral Efficacy Assessment: Determining the 50% Effective Concentration (EC50)

Once the cytotoxicity profile is established, the next step is to evaluate the antiviral activity of the compounds. The 50% effective concentration (EC50) is the concentration of a drug that inhibits viral replication by 50%.[16] The Plaque Reduction Assay is considered the "gold standard" for determining the EC50 of antiviral compounds that target lytic viruses.[14][17][18] This assay quantifies the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection and replication.[14][19]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed susceptible host cells into 6-well or 12-well plates to form a confluent monolayer.[14]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in a serum-free or low-serum infection medium.[14] Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).[14][18]

  • Infection: Inoculate the cell monolayers with the virus.[14]

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared compound dilutions to the wells.[20]

  • Overlay: Add an overlay medium containing a semi-solid substance like agarose or methylcellulose. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[14]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days).[18]

  • Fixation and Staining: Fix the cells with a fixative like 10% formalin and then stain with a dye such as crystal violet to visualize and count the plaques.[21]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and performing a regression analysis.[14]

Part 2: Data Interpretation and the Selectivity Index

The therapeutic potential of an antiviral compound is not solely determined by its potency but also by its safety. The Selectivity Index (SI) is a critical parameter that quantifies the therapeutic window of a drug. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[22] A higher SI value indicates a greater margin of safety, as it signifies that the drug is effective at concentrations far below those that are toxic to host cells. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison of the different this compound derivatives.

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI)
Derivative 1>1005.2>19.2
Derivative 285.612.86.7
Derivative 392.32.144.0
Positive Control>1000.5>200

Part 3: Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and interpretation of results. The following diagram illustrates the general workflow for the antiviral evaluation of novel compounds.

Antiviral_Evaluation_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) c1 Seed Host Cells (96-well plate) c2 Add Serial Dilutions of This compound Derivatives c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add CCK-8 Reagent c3->c4 c5 Measure Absorbance (450nm) c4->c5 c6 Calculate CC50 c5->c6 si Calculate Selectivity Index (SI = CC50 / EC50) c6->si a1 Seed Host Cells (6-well plate) a2 Infect with Virus a1->a2 a3 Add Serial Dilutions of This compound Derivatives a2->a3 a4 Add Semi-Solid Overlay a3->a4 a5 Incubate (2-4 days) a4->a5 a6 Fix, Stain, and Count Plaques a5->a6 a7 Calculate EC50 a6->a7 a7->si

Caption: Workflow for determining the CC50, EC50, and Selectivity Index.

Part 4: Investigating the Mechanism of Action

For promising lead compounds, further studies can be conducted to elucidate their mechanism of action. Time-of-addition assays can help determine at which stage of the viral replication cycle the compound is active (e.g., entry, replication, or egress).

Protocol: Time-of-Addition Assay

This assay involves adding the compound at different time points relative to viral infection.

  • Pre-treatment: Add the compound to the cells for a set period before viral infection, then remove it before adding the virus. This assesses if the compound acts on the host cell to prevent infection.

  • Co-treatment: Add the compound and the virus to the cells simultaneously. This investigates if the compound interferes with viral attachment or entry.

  • Post-treatment: Add the compound at various time points after viral infection. This helps to determine if the compound inhibits post-entry stages of the viral life cycle, such as replication or assembly.

The antiviral effect is then quantified, typically by a virus yield reduction assay, where the amount of infectious virus produced is measured.

Time_of_Addition_Assay cluster_timeline cluster_assays Treatment Conditions T0 Time 0 (Virus Addition) T_post Post-Infection T_pre Pre-Infection pre Pre-treatment: Compound added before Time 0 result Measure Viral Yield pre->result Inhibits host cell factors? co Co-treatment: Compound added at Time 0 co->result Inhibits attachment/entry? post Post-treatment: Compound added after Time 0 post->result Inhibits replication/egress?

Caption: Time-of-addition assay to probe the mechanism of action.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vitro evaluation of novel this compound derivatives as potential antiviral agents. By systematically determining the cytotoxicity and antiviral efficacy, researchers can identify promising lead compounds for further development. Elucidating the mechanism of action through subsequent assays will be crucial in optimizing these compounds and advancing the fight against viral diseases.

References

  • National Center for Biotechnology Information. (n.d.). A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. PubMed.
  • National Center for Biotechnology Information. (n.d.). Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus. PubMed Central.
  • MDPI. (n.d.). SARS-CoV-2 Neutralization Assays Used in Clinical Trials: A Narrative Review.
  • National Center for Biotechnology Information. (n.d.). Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay. PubMed Central.
  • Springer Nature. (n.d.). Hepatitis B Virus Cell Culture Assays for Antiviral Activity. Springer Nature Experiments.
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
  • ASM Journals. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
  • National Center for Biotechnology Information. (n.d.). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. PubMed.
  • BenchChem. (2025). Application Note: Plaque Reduction Assay for Quantifying Viral Inhibition.
  • Creative Diagnostics. (n.d.). Herpes Simplex Virus Antiviral Drug Screening and Evaluation.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • BenchChem. (2025). Application Note: Protocol for Plaque Reduction Assay to Evaluate the Antiviral Efficacy of FIT-039.
  • National Center for Biotechnology Information. (n.d.). Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. PubMed.
  • National Center for Biotechnology Information. (n.d.). Influenza virus assays based on virus-inducible reporter cell lines. PubMed Central.
  • Creative Diagnostics. (n.d.). SARS-CoV-2 Antiviral Services.
  • ResearchGate. (2025, August 7). In vitro and in vivo assay systems for study of influenza virus inhibitors.
  • Frontiers. (2022, April 13). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay.
  • Medscape. (2025, December 9). Hepatitis B Test: Reference Range, Interpretation, Collection and Panels.
  • Centers for Disease Control and Prevention. (2025, December 19). Influenza Antiviral Drug Resistance.
  • National Center for Biotechnology Information. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed.
  • National Center for Biotechnology Information. (2023, December 19). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. PubMed Central.
  • Abcam. (n.d.). CCK-8 Assay: A sensitive tool for cell viability.
  • National Center for Biotechnology Information. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PubMed.
  • U.S. Food and Drug Administration. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
  • Frontiers. (2017, June 13). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • National Center for Biotechnology Information. (n.d.). Triazavirin—A Novel Effective Antiviral Drug. PubMed Central.
  • protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • National Center for Biotechnology Information. (n.d.). Antiviral Methods and Protocols. PubMed Central.
  • ResearchGate. (2025, August 6). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives.
  • MDPI. (2023, May 5). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • ResearchGate. (n.d.). Antiviral assay strategies at different stages of virus infection.
  • Patsnap. (2024, July 17). What is the mechanism of Triazavirin?. Synapse.
  • MDPI. (n.d.). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1.
  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • MDPI. (n.d.). Hepatitis B Core Antibody Level: A Surrogate Marker for Host Antiviral Immunity in Chronic Hepatitis B Virus Infections.
  • ResearchGate. (n.d.). 1,3,5-Triazines as antiviral agents.
  • ResearchGate. (2025, September 29). Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor.
  • Tocris Bioscience. (n.d.). Protocol for Cell Counting Kit-8.
  • TargetMol. (n.d.). Cell Proliferation/Cytotoxicity Assay Kit.
  • National Center for Biotechnology Information. (n.d.). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. PubMed.
  • MDPI. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response.

Sources

Application Notes and Protocols for High-Throughput Screening of 1,3,5-Triazinane-2,4-dione Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,3,5-Triazinane-2,4-diones and the Power of High-Throughput Screening

The 1,3,5-triazinane-2,4-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core have demonstrated potential as anticancer, antimicrobial, and antiviral agents, making them a fertile ground for the discovery of novel therapeutics.[1][2] The versatility of the triazine ring allows for the creation of large, structurally diverse compound libraries through techniques like diversity-oriented synthesis, providing a rich pool of candidates for drug discovery.[3]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target or pathway.[4] By leveraging automation, miniaturization, and sophisticated data analysis, HTS campaigns can efficiently sift through hundreds of thousands of compounds, accelerating the initial stages of drug development.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for this compound libraries, from initial assay development to hit validation.

I. Library Design and Quality Control: The Foundation of a Successful Screen

The quality and diversity of the compound library are paramount to the success of any HTS campaign. A well-designed library increases the probability of identifying meaningful hits.

A. Library Synthesis and Diversity

This compound libraries are often constructed using combinatorial chemistry and diversity-oriented synthesis approaches.[3] These methods allow for the systematic modification of the triazine core at multiple positions, leading to a wide array of derivatives with varying physicochemical properties. It is crucial to ensure that the library encompasses a broad chemical space to maximize the chances of discovering novel pharmacophores.

B. Quality Control of the Compound Library

Impurities in a screening library can lead to false positives and ambiguous results. Therefore, rigorous quality control is essential.[6]

QC Parameter Methodology Acceptance Criteria
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)>90% purity for each compound
Identity Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (on a subset of compounds)Measured mass and spectral data consistent with the expected structure
Concentration Quantitative NMR (qNMR) or UV-Vis spectroscopy (for compounds with a suitable chromophore)Within ±10% of the target concentration
Solubility Nephelometry or visual inspection in assay bufferSoluble at the screening concentration

II. Assay Development and Miniaturization: Choosing the Right Tool for the Job

The choice of assay depends on the biological target of interest. Given the known activities of triazine derivatives, common HTS assays include biochemical assays against specific enzymes (e.g., kinases) and cell-based assays to assess phenotypic changes (e.g., cell viability).[7][8]

Workflow for HTS Assay Development

HTS_Assay_Development cluster_0 Phase 1: Assay Conception cluster_1 Phase 2: Optimization & Miniaturization cluster_2 Phase 3: Validation Target_Selection Target Selection (e.g., Kinase, GPCR) Assay_Format Assay Format Selection (Biochemical vs. Cell-based) Target_Selection->Assay_Format Detection_Method Detection Method (Fluorescence, Luminescence, etc.) Assay_Format->Detection_Method Reagent_Optimization Reagent Concentration Optimization Detection_Method->Reagent_Optimization Miniaturization Miniaturization to 384- or 1536-well format Reagent_Optimization->Miniaturization Automation_Protocol Automation Protocol Development Miniaturization->Automation_Protocol Z_Factor Z'-Factor Determination (>0.5) Automation_Protocol->Z_Factor Pilot_Screen Pilot Screen with a Small Compound Set Z_Factor->Pilot_Screen SOP_Development Standard Operating Procedure (SOP) Finalization Pilot_Screen->SOP_Development

Caption: A streamlined workflow for HTS assay development.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., Aurora Kinase A)

This protocol describes a luminescent-based assay to identify inhibitors of Aurora Kinase A, a common target in cancer drug discovery.[9]

Materials:

  • Recombinant human Aurora Kinase A

  • K-LISA™ Kinase Assay Kit (or equivalent)

  • ATP

  • This compound library

  • Positive control inhibitor (e.g., Alisertib)

  • 384-well white, low-volume microplates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in DMSO.

    • Using an automated liquid handler, transfer 100 nL of each compound dilution to the wells of a 384-well plate.

    • Include wells with DMSO only for negative controls (0% inhibition) and a known inhibitor for positive controls (100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting Aurora Kinase A in the provided kinase assay buffer.

    • Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP in the kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.[9]

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol outlines a cell-based assay to identify compounds that inhibit the proliferation of cancer cells.[10]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound library

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

  • 384-well clear-bottom, white-walled microplates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Plating:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Harvest the cells and adjust the cell density to the predetermined optimal seeding concentration.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the this compound library compounds in cell culture medium.

    • Add 100 nL of each compound dilution to the corresponding wells of the cell plates.[10] Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.[10]

III. Data Analysis and Hit Identification: From Raw Data to Confirmed Hits

HTS generates vast amounts of data that require robust analysis to identify true hits and discard false positives.

Data Analysis Workflow

HTS_Data_Analysis cluster_0 Primary Data Processing cluster_1 Hit Selection cluster_2 Hit Confirmation & Validation Raw_Data Raw Data Acquisition Normalization Data Normalization (e.g., Percent Inhibition) Raw_Data->Normalization QC_Metrics Quality Control Metrics (Z'-factor, S/B ratio) Normalization->QC_Metrics Hit_Criteria Define Hit Criteria (e.g., >50% inhibition) QC_Metrics->Hit_Criteria Primary_Hits Identification of Primary Hits Hit_Criteria->Primary_Hits Dose_Response Dose-Response Curves (IC50 determination) Primary_Hits->Dose_Response Secondary_Assays Orthogonal Secondary Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Validated_Hits Validated Hits SAR_Analysis->Validated_Hits

Caption: A typical workflow for HTS data analysis and hit validation.

A. Primary Data Analysis and Quality Control

  • Data Normalization: Raw data from the plate reader is normalized to determine the activity of each compound. For inhibition assays, this is typically expressed as percent inhibition:

    • % Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))

  • Quality Control Metrics: The robustness of the assay is assessed using statistical parameters:

    • Z'-factor: A measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4]

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the negative control to the mean signal of the positive control. A higher S/B ratio is desirable.

B. Hit Selection and Confirmation

  • Primary Hit Selection: Compounds that meet a predefined activity threshold (e.g., >50% inhibition) are selected as primary hits.[11]

  • Dose-Response Analysis: Primary hits are re-tested at multiple concentrations to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Hit Confirmation and Prioritization:

    • Orthogonal Assays: Confirmed hits should be tested in a secondary, mechanistically different assay to rule out artifacts and technology-specific false positives.

    • Structure-Activity Relationship (SAR): Analyze the relationship between the chemical structure of the hits and their biological activity to guide further chemical optimization.[12]

IV. Conclusion: Advancing Drug Discovery with 1,3,5-Triazinane-2,4-diones

High-throughput screening of this compound libraries offers a powerful approach to identify novel lead compounds for various therapeutic areas. By following the detailed protocols and workflows outlined in this application note, researchers can design and execute robust HTS campaigns, from library quality control and assay development to rigorous data analysis and hit validation. The successful identification of potent and selective modulators of disease-relevant targets will pave the way for the development of the next generation of therapeutics based on this versatile chemical scaffold.

References

  • Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423. [Link]
  • Takeda, S., Iida, M., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 518-527. [Link]
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
  • ResearchGate. (2022). High throughput cell-based screening methods for cancer drug discovery.
  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020).
  • ResearchGate. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
  • Ekins, S., & Nikolsky, Y. (2016). Data Mining and Computational Modeling of High Throughput Screening Datasets. Pharmaceutical research, 33(11), 2631–2642. [Link]
  • An, F., & Xie, X. (2016). High throughput screening of small molecule library: procedure, challenges and future.
  • Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Enthought. [Link]
  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
  • ResearchGate. (2011). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–551. [Link]
  • Lazo, J. S., Sharlow, E. R., & Wipf, P. (2011). Selecting, acquiring, and using small molecule libraries for high-throughput screening. Current protocols in chemical biology, 3(4), 181–196. [Link]
  • National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
  • Wang, Y., et al. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta pharmacologica Sinica, 36(1), 135–142. [Link]
  • ResearchGate. (2017). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • Zhou, J., & Wang, M. W. (2020). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 41(1), 1–13. [Link]
  • Way, G. P., et al. (2021). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS chemical biology, 16(1), 148–156. [Link]
  • Lazo, J. S., Sharlow, E. R., & Wipf, P. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 3(4), 181–196. [Link]
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–551. [Link]
  • Williams, K. P., & Scott, J. E. (2009). Enzyme Assay Design for High-Throughput Screening. In High-Throughput Screening. Humana Press. [Link]
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
  • Way, G. P., et al. (2021). Selection of optimal cell lines for high-content phenotypic screening. bioRxiv. [Link]
  • DiBerto, J. F., Smart, K., Olsen, R. H. J., & Roth, B. L. (2022). Agonist and antagonist TRUPATH assays for G protein-coupled receptors. STAR protocols, 3(2), 101259. [Link]
  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent. [Link]
  • News-Medical.Net. (2021). Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]
  • AstraZeneca. (2022).
  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature chemical biology, 3(8), 438–441. [Link]
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
  • ResearchGate. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Che, D., et al. (2014). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries.
  • Mena, C., et al. (2022). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Journal of Fungi, 8(5), 481. [Link]
  • MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
  • Wu, J., et al. (2018). Diversity-oriented synthesis of imidazo[1,2-a][6][8][13]triazine derivatives from 2-amine-[6][8][13]triazines with ketones.
  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein journal of organic chemistry, 16, 1447–1455. [Link]
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflamm
  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

Sources

Analytical techniques for 1,3,5-Triazinane-2,4-dione characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 1,3,5-Triazinane-2,4-dione

Introduction: Unveiling the Molecular Identity of a Key Heterocycle

The this compound core represents a significant heterocyclic scaffold in medicinal chemistry and materials science. As precursors and components of more complex molecules, their derivatives have garnered attention for a wide range of biological activities.[1] The precise and unambiguous characterization of this foundational structure is paramount for ensuring the integrity of research and development, from confirming synthesis to meeting regulatory standards. The thermal stability, purity, and structural identity of this compound are critical parameters that dictate its application and performance.[2]

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies.

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive understanding of a molecule's properties. No single technique can provide all the necessary information. The following workflow illustrates a logical progression for characterizing a new batch of this compound, starting from basic structural confirmation and moving to more detailed and specific analyses.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Stability Assessment cluster_2 Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation MS Mass Spectrometry (Molecular Weight) NMR->MS Confirms Mass IR IR Spectroscopy (Functional Groups) MS->IR Confirms Functional Groups HPLC HPLC (Purity, Quantification) IR->HPLC Assess Purity Thermal Thermal Analysis (TGA/DSC) (Stability, Melting Point) HPLC->Thermal Correlate with Stability XRay X-ray Crystallography (3D Atomic Structure) Thermal->XRay Provides Material for Definitive Analysis

Caption: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are the cornerstone of chemical analysis, providing fundamental information about the molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR will confirm the presence and connectivity of protons, while ¹³C NMR will identify the unique carbon environments, including the carbonyl groups and the methylene bridge. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for triazine derivatives due to its high polarity, which aids in solubilizing these often polar compounds and allows for the observation of exchangeable N-H protons.[3][4][5]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Instrumental Setup (400 MHz Spectrometer):

    • Tune and shim the spectrometer to the specific sample and solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).

    • Integrate the ¹H signals to determine the relative proton ratios.

    • Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to the molecular structure.

Expected Spectral Data

Technique Functional Group Expected Chemical Shift (δ, ppm) Notes
¹H NMRNH 8.0 - 11.0Broad signals, position is concentration and solvent-dependent.[4]
¹H NMRCH4.0 - 5.0A singlet is expected for the methylene protons between the two nitrogen atoms.
¹³C NMRC =O150 - 170Carbonyl carbons are highly deshielded and appear downfield.[5]
¹³C NMRC H₂40 - 60The methylene carbon signal.
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups. For this compound, the most prominent features will be the N-H stretching and the strong C=O stretching absorptions. The position of these bands provides insight into the hydrogen bonding environment within the solid-state sample. Attenuated Total Reflectance (ATR) is often preferred over KBr pellets as it requires minimal sample preparation and avoids potential moisture contamination. Characteristic bands for the triazine ring itself are often observed in the 1600-1400 cm⁻¹ region and a strong band near 813 cm⁻¹ can be an excellent identifier for amino-substituted triazines.[6]

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Interpretation: Identify the key absorption bands and compare them to known values for the expected functional groups.

Expected Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3100Medium-StrongCan be broad due to hydrogen bonding.[3][5]
C=O Stretch1750 - 1680StrongThe presence of two carbonyl groups may lead to a broad or split peak.
C-N Stretch1400 - 1200MediumAssociated with the triazine ring structure.
Triazine Ring Bend~815Medium-StrongA characteristic out-of-plane ring bending mode for many triazines.[6]
Mass Spectrometry (MS)

Expertise & Experience: MS is the definitive technique for determining molecular weight. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. For more detailed structural analysis, Electron Impact (EI) ionization can be used, which induces characteristic fragmentation patterns.[7] High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.[4][8]

Mass_Spec_Fragmentation M [M+H]⁺ This compound m/z = 116.04 Frag1 Loss of HNCO (Isocyanic Acid) m/z = 73.04 M->Frag1 Frag2 Loss of CO (Carbon Monoxide) m/z = 88.05 M->Frag2 Frag3 Ring Cleavage M->Frag3

Sources

Application Note: A Systematic Approach to the HPLC Purification of 1,3,5-Triazinane-2,4-dione Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the purification of 1,3,5-triazinane-2,4-dione and its derivatives. These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science, yet their inherent polarity and basic nitrogen atoms present unique challenges, such as poor retention and peak tailing. We will detail a systematic workflow, from initial analytical method development and scaling principles to preparative purification and troubleshooting, ensuring researchers can achieve high purity and yield for their target compounds.

Introduction: The Purification Challenge

The 1,3,5-triazine core is a foundational structure in the development of a wide range of biologically active compounds, including anticancer and antimicrobial agents.[1] The this compound subclass, with its polar carbonyl groups and multiple nitrogen atoms, often exhibits hydrophilic properties. The purification of these molecules from complex reaction mixtures is a critical step in their synthesis and subsequent evaluation.[2][3]

Standard chromatographic techniques can be hampered by the chemical nature of these compounds. The basic nitrogens can engage in secondary ionic interactions with acidic residual silanols on silica-based stationary phases, a primary cause of significant peak tailing.[4][5] Furthermore, highly polar derivatives may exhibit insufficient retention on traditional reversed-phase columns. This application note addresses these challenges by providing a logical, experience-driven approach to HPLC purification.

Foundational Principles for Method Development

A successful purification strategy is built on a solid understanding of chromatographic principles. The choices made regarding the separation mode, stationary phase, and mobile phase are causally linked to the final purity and recovery of the target molecule.

Selecting the Chromatographic Mode
  • Reversed-Phase (RP) HPLC: This is the most prevalent mode for small molecule purification and should be the initial approach.[6][7] The separation is based on hydrophobicity, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). Less polar compounds are retained longer.[7] Most triazinane derivatives can be successfully purified using this technique.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar this compound analogues that show little to no retention in reversed-phase, HILIC is a powerful alternative.[9] HILIC utilizes a polar stationary phase (like bare silica, amide, or amino phases) with a partially aqueous, high-organic mobile phase.[9] In this mode, polar analytes are retained longer, providing excellent separation for compounds that would otherwise elute in the void volume of an RP system.[10]

Critical Parameters for High-Resolution Separation
  • Stationary Phase (The Column): The choice of column is paramount. For RP-HPLC, a modern, high-purity silica column with robust end-capping is essential. End-capping neutralizes the majority of acidic silanol groups, which are the primary source of secondary interactions leading to peak tailing with basic compounds like triazines.[5][11] Columns with alternative selectivities, such as phenyl phases, can also be screened to resolve difficult impurities.[8]

  • Mobile Phase Composition (The Eluent):

    • Solvents: The most common mobile phases consist of HPLC-grade water with either acetonitrile (MeCN) or methanol (MeOH). Acetonitrile typically provides lower backpressure and different selectivity compared to methanol.

    • pH Control: This is the most critical factor for achieving symmetrical peaks for triazinane derivatives. The addition of an acid modifier is non-negotiable. By lowering the mobile phase pH to a range of 2.5-3.5 with 0.1% formic acid (FA) or trifluoroacetic acid (TFA), two things are achieved: 1) the residual silanol groups on the stationary phase are protonated and thus neutralized, and 2) the basic nitrogen atoms on the analyte are consistently protonated.[5] This suppression of unwanted ionic interactions dramatically improves peak shape.[12]

  • Detection: The 1,3,5-triazine ring system possesses a strong UV chromophore, making UV-Vis detection highly effective. A wavelength between 220 nm and 240 nm is often a good starting point.[13][14] Employing a Photodiode Array (PDA) detector is highly recommended as it allows for the assessment of peak purity across the entire UV spectrum, ensuring that no impurities are co-eluting with the target compound.

HPLC Purification Workflow: From Crude to Pure

A systematic workflow ensures reproducibility and successful outcomes. The process begins with a small-scale analytical method that serves as a "scout," which is then optimized and geometrically scaled for preparative purification.

Purification_Workflow cluster_analytical Analytical Development cluster_prep Preparative Purification cluster_final Final Processing Crude Crude Product Prep Sample Preparation (Dissolve & Filter) Crude->Prep Scout Analytical Scouting (Fast Gradient) Prep->Scout Optimize Method Optimization (Gradient & pH) Scout->Optimize Load Loading Study Optimize->Load Scale Scale-Up Calculation (Flow & Volume) Load->Scale Run Preparative HPLC Run Scale->Run Collect Fraction Collection Run->Collect Analyze Fraction Purity Analysis Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Compound Evap->Pure

Caption: A systematic workflow for HPLC purification.

Experimental Protocol: Preparative RP-HPLC

This protocol provides a self-validating system for purifying a representative this compound derivative.

Step 1: Analytical Method Development
  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve in a minimal volume of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), then dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~1 mg/mL.

    • Crucially, ensure the sample is fully dissolved. If not, sonicate briefly. The final injection solvent should be as close to the initial mobile phase composition as possible to prevent peak distortion.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column or system.[15]

  • Instrument and Conditions:

    • System: Analytical HPLC with PDA detector.

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Scouting and Optimization:

    • Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to identify the retention time of the product and impurities.[12]

    • Based on the scouting run, develop a focused gradient that provides a resolution (Rs) of >1.5 between the target peak and its nearest impurities. For example, if the product elutes at 40% B, a gradient of 30% to 50% B over 15 minutes may be appropriate.

Step 2: Preparative Scale-Up
  • Determine Maximum Sample Load:

    • On the analytical system, perform a loading study by injecting increasing amounts of the sample (e.g., 10 µL, 20 µL, 50 µL, 100 µL of a concentrated stock) using the optimized method. Identify the maximum load where resolution is maintained.

  • Scale the Method:

    • Select a preparative column of the same chemistry and particle size (e.g., 21.2 x 150 mm, 5 µm).

    • Use geometric scaling formulas to calculate the new flow rate and injection volume.

      • New Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

      • New Injection Volume = Analytical Load Volume × (Preparative Column Radius² / Analytical Column Radius²)

    • Adjust the gradient time to account for the larger column volume: New Gradient Time = Analytical Gradient Time × (Preparative Column Volume / Analytical Column Volume) .

Step 3: Purification and Analysis
  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase for at least 5-10 column volumes.

    • Dissolve the bulk of the crude product in a suitable volume, filter, and inject onto the preparative system.

    • Run the scaled method and collect fractions based on the UV signal, using a combination of slope and threshold triggers.

  • Post-Purification Validation:

    • Analyze small aliquots of each collected fraction using the original analytical HPLC method.

    • Combine all fractions that meet the required purity specification (e.g., >98%).

    • Remove the solvents via rotary evaporation (for volatile modifiers like FA) or lyophilization (for water-rich fractions) to yield the final, purified compound.

Data Summary and Troubleshooting

Table 1: Typical HPLC Parameters
ParameterAnalytical ScalePreparative ScaleRationale
Column ID 2.1 - 4.6 mm20 - 50 mmInner diameter dictates the loading capacity and required flow rate.
Particle Size 1.8 - 5 µm5 - 10 µmSmaller particles provide higher efficiency; larger particles are used in prep to reduce backpressure.
Flow Rate 0.3 - 1.5 mL/min20 - 100 mL/minScaled geometrically based on the column cross-sectional area.
Typical Load < 1 mg50 - 500+ mgDependent on compound solubility and resolution from impurities.
Mobile Phase Modifier 0.1% FA or TFA0.1% FA or TFACritical for controlling peak shape of basic analytes.[5]
Table 2: Troubleshooting Guide
ProblemCommon Cause(s)Recommended Solution(s)
Severe Peak Tailing Secondary interactions with residual silanols on the silica backbone.[4][5]Ensure mobile phase pH is low (2.5-3.5) using 0.1% formic or acetic acid.[5] Switch to a high-purity, fully end-capped C18 column or a column with a polar-embedded phase.[5][11]
Poor Retention The compound is too polar for the reversed-phase conditions.Increase the aqueous portion of the mobile phase. If retention is still poor, switch to a more polar stationary phase (e.g., polar-embedded) or change the separation mode to HILIC.[9]
Split or Broad Peaks Column overload; sample solvent is too strong compared to the mobile phase; column void/contamination.[16]Reduce the injected sample mass. Dissolve the sample in the initial mobile phase composition. If the problem persists, flush the column with a strong solvent or replace it.[4][11]
Variable Retention Times Insufficient column equilibration; mobile phase improperly prepared or degrading; temperature fluctuations.[15]Equilibrate the column with at least 10-15 column volumes of the mobile phase before injection. Prepare fresh mobile phase daily. Use a thermostatted column compartment for consistent temperature.[13]

References

  • Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chrom
  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. [Link]
  • Jones, R. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016, November 24).
  • Dopico, M. S., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 40(9), 523–527. [Link]
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv. [Link]
  • HPLC Troubleshooting Guide. (n.d.). Sepax Technologies. [Link]
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). ALWSCI. [Link]
  • Reverse-phase HPLC analysis and purification of small molecules. (2018). Methods in Molecular Biology, 1828, 331–337. [Link]
  • Christianson, C. (n.d.).
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. (2018). Analytical and Bioanalytical Chemistry, 410(12), 3059–3070. [Link]
  • Separation of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. [Link]
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020, June 24). Beilstein Journal of Organic Chemistry. [Link]
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
  • Normal-phase vs.
  • Why is normal phase chromatography good for use on polar analytes? (2015, June 21).
  • Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. (2011). Arkivoc, 2011(1), 225–259. [Link]
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Analytical and Bioanalytical Chemistry, 413(28), 7015–7035. [Link]
  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]
  • 1,3,5-Triazine as core for the preparation of dendrons. (2020). Arkivoc, 2020(3), 64–73. [Link]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6214. [Link]
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(6), 541–546. [Link]
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). Molecules, 29(11), 2636. [Link]

Sources

X-ray crystallography of 1,3,5-Triazinane-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystallography of 1,3,5-Triazinane-2,4-dione Derivatives

Authored by: A Senior Application Scientist

Introduction: Unveiling Molecular Architecture to Drive Drug Discovery

The 1,3,5-triazinane scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antidiabetic, and antiviral properties.[1][2][3][4] The this compound core, in particular, represents a class of heterocyclic compounds with significant therapeutic potential. To unlock this potential, an atomic-level understanding of their three-dimensional structure is not just beneficial—it is imperative. X-ray crystallography stands as the definitive method for elucidating these structures, providing crucial insights into structure-activity relationships (SAR), guiding rational drug design, and validating computational models.

This guide offers a comprehensive walkthrough of the entire single-crystal X-ray crystallography workflow for this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Prerequisite—Synthesis and High-Purity Material Preparation

The journey to a high-resolution crystal structure begins not at the diffractometer, but in the synthesis lab. The quality of the crystal is inextricably linked to the purity of the starting material. Impurities, even at low levels, can inhibit nucleation, introduce defects into the crystal lattice, or prevent crystal growth altogether.

General Synthesis Approach

The synthesis of this compound derivatives often involves multi-step reactions, frequently starting from versatile precursors like cyanuric chloride, where sequential substitution of chlorine atoms allows for the introduction of desired functional groups.[5] Alternatively, catalyst-free, one-pot, three-component reactions involving arylaldehydes, thiourea, and orthoformates have been developed for synthesizing related 1,3,5-triazine-2,4-dithione derivatives, a methodology that can be adapted.[6][7][8]

Protocol 1: Generic Synthesis of a Substituted this compound Derivative
  • Monosubstitution: Dissolve cyanuric chloride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath to control the reaction's exothermicity and selectivity.

  • Slowly add a solution of the desired primary amine (1 equivalent) dropwise. Maintaining a low temperature is critical to favor monosubstitution.

  • Allow the reaction to stir for 2-4 hours at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Disubstitution & Cyclization: To the same reaction mixture, add a solution of a second nucleophile (e.g., an alcohol or another amine, 2 equivalents) at room temperature.

  • Heat the mixture to reflux for several hours to facilitate the replacement of the remaining chlorine atoms and promote the formation of the dione structure.

  • Work-up and Purification: After cooling, the reaction mixture is typically acidified to precipitate the crude product.[5] The solid is collected by filtration, washed thoroughly with water and a non-polar organic solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials.

  • Final Purification: The crude product must be purified to >98% purity for crystallographic studies. This is typically achieved through recrystallization from a suitable solvent system or column chromatography on silica gel. The final purity should be confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Part 2: The Art of Crystallization

Growing diffraction-quality single crystals is often the most challenging step in the crystallographic process. For heterocyclic compounds, polymorphism—the ability to exist in multiple crystal forms—can be a common issue, necessitating the exploration of various crystallization conditions.[9]

Key Crystallization Methodologies

The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice.

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound, increasing its concentration until crystals form.[10] While straightforward, it can sometimes lead to rapid crystal growth on the vessel surface, yielding lower quality crystals.[10]

  • Vapor Diffusion (Sitting and Hanging Drop): This is the most widely successful technique. A concentrated solution of the compound is placed as a drop and allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is poorly soluble). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting slow, controlled crystallization.

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystals form at the interface between the two solvents as they slowly mix.

Protocol 2: Crystallization by Vapor Diffusion (Sitting Drop)
  • Prepare the Reservoir: In a well of a 24-well crystallization plate, add 500 µL of the reservoir solution (the anti-solvent or a mixture of solvent and anti-solvent).

  • Prepare the Compound Solution: Prepare a concentrated, but not yet saturated, solution of your purified this compound derivative in a suitable solvent (typically 5-10 mg/mL). The solution must be perfectly clear and free of any particulate matter.

  • Set the Drop: On the sitting drop post in the center of the well, carefully pipette 1-2 µL of the compound solution.

  • Seal the Well: Seal the well immediately and tightly with clear sealing tape or a glass coverslip to create a closed system.

  • Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 4 °C or 20 °C). Monitor the drops periodically under a microscope over several days to weeks for the appearance of single crystals.

Troubleshooting & Optimization

The selection of solvents is paramount. A good starting point is to find a solvent in which the compound is moderately soluble and an anti-solvent in which it is nearly insoluble.

Typical Solvents Typical Anti-Solvents Causality & Rationale
Dimethylformamide (DMF)Diethyl EtherDMF is a polar aprotic solvent that dissolves many heterocyclic compounds. Ether is a non-polar anti-solvent that promotes precipitation.
Dimethyl Sulfoxide (DMSO)Water, EthanolDMSO is a highly polar solvent. The slow introduction of a polar protic anti-solvent like water or ethanol can induce crystallization.
AcetoneHexane, PentaneAcetone offers moderate polarity, while the very non-polar alkanes act as effective precipitants.
Tetrahydrofuran (THF)IsopropanolBoth are common organic solvents, but the difference in their polarity and hydrogen bonding capability can be exploited for crystallization.
Methanol / EthanolDichloromethaneA polar protic solvent paired with a less polar anti-solvent can be an effective combination.
  • If Oiling Out Occurs: The compound is precipitating as a liquid phase. This indicates the supersaturation is being reached too quickly. Try lowering the compound concentration, using a weaker anti-solvent, or adjusting the temperature.

  • If Only Needles Form: Needle-like crystals often indicate very rapid growth along one crystallographic axis. Slow down the crystallization rate by using a more viscous solvent or lowering the temperature.

  • If No Crystals Form: The compound may be too soluble or the concentration too low. Increase the starting concentration or use a stronger anti-solvent.

The entire crystallization workflow can be visualized as a systematic process of screening and optimization.

G cluster_0 Preparation cluster_1 Crystallization Screening cluster_2 Optimization & Analysis cluster_3 X-ray Diffraction Synthesis Synthesis of Derivative Purification Purification (>98%) Synthesis->Purification Screen Screen Solvents & Anti-solvents Purification->Screen Methods Test Methods: - Vapor Diffusion - Slow Evaporation - Layering Screen->Methods Observe Microscopic Observation Methods->Observe Optimize Optimize Conditions: - Concentration - Temperature - Ratios Observe->Optimize No/Poor Crystals Harvest Harvest Single Crystal Observe->Harvest Good Crystals Data_Collection Data Collection Harvest->Data_Collection

Caption: Workflow from synthesis to crystal harvesting.

Part 3: X-ray Diffraction and Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) is obtained, it is ready for X-ray diffraction analysis.[5]

Protocol 3: Crystal Mounting and Data Collection
  • Crystal Mounting: Under a microscope, carefully select and pick up a single crystal using a cryo-loop. The loop should be slightly larger than the crystal. To prevent damage from the high-intensity X-ray beam and to reduce thermal motion, data is almost always collected at cryogenic temperatures (around 100 K). The crystal is flash-cooled by quickly plunging it into liquid nitrogen.

  • Mounting on Diffractometer: The mounted crystal is placed on the goniometer head of the X-ray diffractometer.

  • Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. These spots are then used by the control software to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal system.

  • Data Collection Strategy: Based on the determined crystal lattice symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

  • Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, scales the data to correct for experimental variations (e.g., beam intensity fluctuations), and generates a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.

Parameter Typical Value / Setting Rationale
X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å)Molybdenum is standard for small molecules; Copper provides more flux but can cause higher fluorescence with some elements.
Temperature 100 KReduces atomic thermal motion, leading to higher resolution data and minimizes radiation damage.
Detector Distance 40-60 mmA shorter distance captures higher-angle (higher resolution) data; a longer distance provides better spot separation.
Exposure Time 1-30 seconds / frameDependent on crystal diffracting power and X-ray source intensity. Adjusted to achieve good signal-to-noise without overloading the detector.
Frame Width 0.5 - 1.0 degreesThe amount of crystal rotation per frame. Smaller widths are better for crystals with large unit cells.
Data Completeness > 99%Essential for an accurate structure determination.
Resolution < 0.8 ÅHigh resolution is desirable for precisely locating all atoms, including hydrogens.

Part 4: Structure Solution, Refinement, and Validation

The processed reflection file does not directly yield the molecular structure. It contains the intensities of the diffracted waves, but the phase information is lost. This is the "phase problem" of crystallography.

Structure Solution

Modern crystallographic software uses powerful algorithms to overcome the phase problem.

  • Direct Methods: These methods use statistical relationships between the intensities of reflections to derive initial phase estimates. This is the most common approach for small molecules.

  • Dual-Space Methods: These algorithms iterate between real and reciprocal space, refining the structure until a chemically sensible model is achieved.

Protocol 4: General Structure Refinement Workflow
  • Initial Solution: Use a program like SHELXT or SIR to obtain an initial structural model from the reflection data.[11] This first step will often reveal the majority of the non-hydrogen atoms.

  • Model Building: Examine the initial electron density map. Assign atom types (C, N, O) to the electron density peaks. It is crucial to combine crystallographic data with chemical knowledge; for instance, the triazinane ring should be readily identifiable.[12]

  • Iterative Refinement: The model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[11] This process adjusts atomic coordinates and thermal displacement parameters to improve the fit between the calculated diffraction pattern (from the model) and the observed one.

  • Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. This map shows regions where the model has too much electron density (negative peaks) or too little (positive peaks). Positive peaks are used to locate missing atoms, including hydrogen atoms.

  • Anisotropic Refinement: Initially, atoms are refined isotropically (with a spherical thermal parameter). In the final stages, non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids, which provides a more accurate model.

  • Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference map. Alternatively, they can be placed in geometrically calculated positions and refined using a "riding model."[13]

  • Validation: The final model must be rigorously validated. The checkCIF algorithm, often integrated into software packages, provides a comprehensive report on the quality and integrity of the structure.

Refinement Parameter Acceptable Value Significance
R1 < 0.05 (for publication)A measure of the agreement between observed and calculated structure factor amplitudes. Lower is better.
wR2 < 0.15 (for publication)A weighted R-factor based on intensities. Generally a more reliable indicator than R1.
Goodness of Fit (GooF) ~ 1.0Should be close to 1.0 for a good model and correct weighting scheme.
Residual Electron Density < ±0.5 e⁻/ųLarge positive or negative peaks in the final difference map indicate missing atoms or errors in the model.

The relationship between these core crystallographic processes is cyclical and iterative.

G Data Reflection Data (h, k, l, I) Solve Solve Phase Problem (e.g., Direct Methods) Data->Solve Model Initial Atomic Model Solve->Model Refine Least-Squares Refinement Model->Refine DiffMap Calculate Difference Fourier Map Refine->DiffMap Validate Final Model Validation (checkCIF) Refine->Validate Converged DiffMap->Model Add/Correct Atoms

Caption: The iterative cycle of crystallographic structure refinement.

Part 5: Structural Analysis—From Data to Insight

The final output is a Crystallographic Information File (CIF) containing the atomic coordinates, unit cell information, and all relevant experimental details. Analysis of this file provides invaluable chemical insights.

  • Confirmation of Constitution: The model provides unambiguous proof of the compound's chemical structure, including its stereochemistry.

  • Conformational Analysis: The precise bond lengths, bond angles, and torsion angles reveal the molecule's preferred conformation in the solid state.[13] The planarity of the triazinane ring and the orientation of its substituents can be determined.

  • Intermolecular Interactions: Software like Mercury can be used to visualize and analyze the crystal packing. Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions is critical.[13] These interactions govern the compound's physical properties (e.g., solubility, melting point) and can provide a model for how the molecule might interact with a biological target. For example, hydrogen bond donors and acceptors identified in the crystal structure are prime candidates for engaging with amino acid residues in an enzyme's active site.

References

  • (IUCr) Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][5][7][13]triazines.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • Tri-s-triazine derivatives. Part I. From trichloro-tri-s-triazine to graphitic C3N4 structures.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.
  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate.
  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed.
  • Polymorphism and Desmotropy in Heterocyclic Crystal Structures - ResearchGate.
  • X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones.
  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calculations - JYX: JYU.
  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations - MDPI.
  • 1,3,5-Triazine-2,4-diamine | C3H5N5 | CID 10435 - PubChem.
  • 1,2,4-triazine derivatives: Synthesis and biological applications - International Journal of Pharma Sciences and Research.
  • Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism | Chemical Reviews - ACS Publications.
  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - MDPI.
  • Pathological crystal structures - PMC - NIH.
  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds.
  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed.
  • 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo- | C3H3N3O2S - PubChem.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.
  • 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione - the NIST WebBook.
  • Practical suggestions for better crystal structures - MIT.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.
  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC.

Sources

Application Notes & Protocols: Leveraging 1,3,5-Triazinane-2,4-dione for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 1,3,5-Triazinane-2,4-dione Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 1,3,5-triazine core is one such scaffold, with its derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, yet highly versatile member of this family: the this compound. Its inherent structural features, including multiple sites for substitution and a rigid core, make it an exceptional starting point for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic roadmap for utilizing the this compound scaffold. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for synthesis and biological evaluation, and illustrate how computational approaches can be integrated to accelerate the discovery of novel therapeutic agents.

Strategic Framework for SAR Exploration

A successful SAR campaign hinges on a well-defined strategy. For the this compound scaffold, the key is to systematically probe the impact of substituents at various positions on biological activity. The core structure offers multiple points for diversification, primarily at the N1, N3, and N5 positions, as well as potential modifications at the C6 position.

Rationale for Library Design

The goal of the initial library is to achieve maximum structural diversity with a minimal number of compounds. This is accomplished by varying key physicochemical properties such as:

  • Steric Bulk: Introducing substituents of varying sizes to probe the spatial constraints of the binding pocket.

  • Electronic Effects: Incorporating electron-donating and electron-withdrawing groups to modulate the electronic properties of the scaffold.

  • Lipophilicity: Modifying the hydrophobicity of the molecule to influence cell permeability and target engagement.

  • Hydrogen Bonding Capacity: Introducing hydrogen bond donors and acceptors to explore potential interactions with the target protein.

The following diagram illustrates a strategic approach to diversifying the this compound scaffold.

SAR_Strategy scaffold This compound Core R1 N1-Substituent scaffold->R1 Probe Lipophilicity & Sterics R3 N3-Substituent scaffold->R3 Explore H-Bonding R5 N5-Substituent scaffold->R5 Modulate Solubility & PK sub_R1_small e.g., Methyl, Ethyl R1->sub_R1_small sub_R1_large e.g., Benzyl, Phenyl R1->sub_R1_large sub_R3_hbond e.g., -OH, -NH2 containing groups R3->sub_R3_hbond sub_R5_polar e.g., Morpholino, Piperazino R5->sub_R5_polar Biological_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Library->Enzyme Inhibition Assay High-Throughput IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Active Hits Active Hits IC50 Determination->Active Hits Cell-Based Functional Assay Cell-Based Functional Assay Active Hits->Cell-Based Functional Assay Increased Complexity EC50/IC50 Determination EC50/IC50 Determination Cell-Based Functional Assay->EC50/IC50 Determination Confirmed Hits Confirmed Hits EC50/IC50 Determination->Confirmed Hits In Vivo Studies In Vivo Studies Confirmed Hits->In Vivo Studies Physiological Relevance

Sources

Application Notes & Protocols: A Framework for the Biological Evaluation of 1,3,5-Triazinane-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for the biological testing of 1,3,5-Triazinane-2,4-dione and its derivatives. The protocols outlined herein are designed to systematically evaluate the therapeutic potential of this chemical scaffold, with a primary focus on its promising anticancer and antiviral activities, as suggested by the extensive research on the broader 1,3,5-triazine class of compounds.[1][2][3][4][5][6][7]

The experimental workflow is structured to progress from broad-spectrum screening to more focused mechanistic studies, ensuring a logical and efficient evaluation process. Each protocol is designed as a self-validating system, incorporating necessary controls and clear endpoints.

Part 1: Foundational In Vitro Screening

The initial phase of testing is designed to establish a baseline of biological activity and cytotoxicity. This is a critical step to identify promising lead compounds and to determine the appropriate concentration ranges for subsequent, more complex assays.

Cytotoxicity Assessment: The Gateway to Biological Testing

Before assessing any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for Cytotoxicity Screening

  • Cell Line Selection and Seeding:

    • Select a panel of relevant human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast) and a normal human cell line (e.g., HEK293) for comparison.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Reagent Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan product.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Sample Data Summary for Cytotoxicity Screening

CompoundCell LineIC50 (µM)
This compoundA549[Insert Value]
This compoundHCT-116[Insert Value]
This compoundMCF-7[Insert Value]
This compoundHEK293[Insert Value]
Doxorubicin (Control)A549[Insert Value]
High-Throughput Screening for Primary Activity

Based on the broad biological activities of 1,3,5-triazine derivatives, a high-throughput screening (HTS) approach can be employed to quickly assess a wide range of potential therapeutic effects.

Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Follow-up Compound_Library This compound Derivatives Library HTS_Robot High-Throughput Screening Robot Compound_Library->HTS_Robot Assay_Plates Assay-Ready Plates (e.g., Cancer Cells, Viral Models) Assay_Plates->HTS_Robot Data_Acquisition Data Acquisition & Primary Analysis HTS_Robot->Data_Acquisition Hit_Identification Hit Identification (Active Compounds) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection

Caption: High-Throughput Screening Workflow for this compound derivatives.

Part 2: In-Depth Anticancer Evaluation

Compounds demonstrating significant and selective cytotoxicity against cancer cell lines in the initial screening should be further investigated for their anticancer potential.

Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the IC50 concentration of the test compound for 24, 48, and 72 hours.

    • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation:

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

    • An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.

Apoptosis Assays

Many effective anticancer drugs induce apoptosis, or programmed cell death. The Annexin V-FITC/PI assay is a widely accepted method to detect and quantify apoptosis.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment and Staining:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway Triazinane_Dione This compound Bax_Bak Bax/Bak Activation Triazinane_Dione->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially activated by this compound.

Part 3: Comprehensive Antiviral Screening

Given the known antiviral properties of many 1,3,5-triazine derivatives, it is prudent to screen this compound for antiviral activity.[1][3]

Plaque Reduction Assay

This is a classic and effective method to determine the effect of a compound on viral infectivity.

Protocol 4: Plaque Reduction Assay

  • Cell Monolayer Preparation:

    • Seed a suitable host cell line (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Viral Infection and Compound Treatment:

    • Pre-treat the cell monolayers with various concentrations of the test compound for 1-2 hours.

    • Infect the cells with a known titer of the target virus (e.g., Herpes Simplex Virus, Influenza Virus) for 1 hour.

    • Remove the virus inoculum and overlay the cells with a medium containing a low percentage of agarose and the test compound.

  • Plaque Visualization and Counting:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Fix and stain the cells with a crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 (50% effective concentration) value.

Quantitative PCR (qPCR) for Viral Load

qPCR provides a highly sensitive method to quantify the amount of viral genetic material, offering a direct measure of viral replication.

Protocol 5: Viral Load Quantification by qPCR

  • Experimental Setup:

    • Follow the same procedure for cell treatment and viral infection as in the plaque reduction assay.

  • Nucleic Acid Extraction:

    • At various time points post-infection, harvest the cell supernatant or the cells themselves.

    • Extract the viral DNA or RNA using a commercial kit.

  • qPCR Analysis:

    • Perform reverse transcription if the virus is RNA-based.

    • Amplify the viral genetic material using specific primers and probes in a real-time PCR instrument.

  • Data Interpretation:

    • Quantify the viral load based on the cycle threshold (Ct) values.

    • A significant reduction in viral load in the treated samples compared to the control indicates antiviral activity.

Antiviral Drug Screening Workflow

Antiviral_Screening cluster_initial Initial Screening cluster_confirmation Confirmatory Assays cluster_mechanistic Mechanism of Action Cytotoxicity Cytotoxicity Assay (Determine CC50) Primary_Screen Primary Antiviral Screen (e.g., CPE Reduction Assay) Cytotoxicity->Primary_Screen Plaque_Reduction Plaque Reduction Assay (Determine EC50) Primary_Screen->Plaque_Reduction qPCR qPCR for Viral Load (Quantify Replication) Primary_Screen->qPCR Time_of_Addition Time-of-Addition Assay (Identify Viral Cycle Stage) Plaque_Reduction->Time_of_Addition qPCR->Time_of_Addition Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Polymerase, Protease) Time_of_Addition->Enzyme_Inhibition

Caption: A stepwise workflow for the antiviral evaluation of this compound.

Part 4: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Xenograft Models for Anticancer Efficacy

Protocol 6: Human Tumor Xenograft Model

  • Tumor Implantation:

    • Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size.

  • Treatment and Monitoring:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor growth by measuring tumor volume regularly.

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors for biomarkers of drug activity (e.g., proliferation markers, apoptosis markers).

Animal Models of Viral Infection

Protocol 7: In Vivo Antiviral Efficacy

  • Animal Infection:

    • Infect a suitable animal model (e.g., mice, ferrets) with the target virus.

  • Treatment Regimen:

    • Administer the test compound at different doses and schedules (prophylactic or therapeutic).

  • Efficacy Assessment:

    • Monitor clinical signs of disease (e.g., weight loss, morbidity).

    • Measure viral titers in relevant tissues (e.g., lungs, blood).

    • Assess survival rates.

References

  • Bioassays for anticancer activities. PubMed.
  • Cytotoxic assays for screening anticancer agents. PubMed.
  • Best practices for screening antiviral drugs. DIFF Biotech.
  • Anti- Tumor assay / Screening of Anticancer Drugs | PDF. Slideshare.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
  • Design, synthesis, and biological evaluation of oxime ether derivatives containing 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione as protoporphyrinogen IX oxidase inhibitors. PubMed.
  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed.
  • In vitro methods for testing antiviral drugs. PMC - PubMed Central.
  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE.
  • Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their derivatives. Organic Chemistry: An Indian Journal.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.
  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. PMC.
  • 1,3,5‐Triazines as anti‐inflammatory agents. ResearchGate.
  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. ResearchGate.
  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed.
  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. NIH.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Design, synthesis and biological evaluation of 1,3,5-triazine derivatives as anticancer agent. ResearchGate.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI.
  • Different biological activities displayed by 1,3,5‐triazine. ResearchGate.

Sources

Application Notes & Protocols: A Guide to Assessing the Cytotoxicity of 1,3,5-Triazinane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazinane Scaffold in Drug Discovery and the Imperative of Cytotoxicity Profiling

The 1,3,5-triazinane scaffold is a privileged structure in medicinal chemistry, serving as the core of compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Derivatives of 1,3,5-triazine are being actively investigated for their potential as chemotherapeutic agents.[2][3][4] For instance, some triazine derivatives have shown potent antitumor activity against human cancer cell lines by inhibiting critical enzymes like phosphatidylinositol 3-kinases (PI3K) involved in cell proliferation.[4]

However, as with any potential therapeutic agent, the central challenge lies in balancing efficacy with safety. A compound's utility is fundamentally determined by its therapeutic index—the ratio between its desired therapeutic effect and its toxic effects. Therefore, early and accurate assessment of cytotoxicity is a cornerstone of the drug discovery process.[5] Cell-based assays provide a physiologically relevant system to quantify a compound's impact on cell health, offering critical insights long before preclinical animal testing.[6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel 1,3,5-triazinane-2,4-dione derivatives. We will detail the principles and protocols for two fundamental, yet powerful, cell-based assays: the MTS assay for quantifying cell viability and the Caspase-Glo® 3/7 assay for specifically measuring apoptosis, or programmed cell death.

Guiding Principle: Selecting the Right Assay for Your Question

The choice of a cytotoxicity assay depends on the experimental question. Are you performing a high-throughput primary screen to identify hits from a large library, or are you conducting a secondary screen to understand the mechanism of action of a lead compound?

  • Primary Screening (Is it toxic?): For initial screening, a robust, simple, and cost-effective assay is needed. The MTS assay is ideal for this purpose. It measures the overall metabolic activity of a cell population, which correlates with the number of viable cells.[9][10]

  • Mechanistic Studies (How is it toxic?): Once a compound is identified as cytotoxic, the next question is how it kills cells. A key mechanism of cell death induced by anticancer drugs is apoptosis.[11] The Caspase-Glo® 3/7 assay is a highly sensitive method to specifically detect the activation of effector caspases-3 and -7, which are central executioners of the apoptotic pathway.[12][13][14]

Experimental Workflow: A Validated System

A successful cytotoxicity study relies on a well-controlled and logical workflow. Each step is designed to ensure data integrity and reproducibility.

G a Select & Culture Appropriate Cell Line (e.g., A549, MCF-7) c Seed Cells into 96-well Plate a->c b Prepare Serial Dilutions of 1,3,5-Triazinane Test Compound d Treat Cells with Compound Dilutions b->d c->d e Incubate for Exposure Period (e.g., 24, 48, 72h) d->e f Add Assay Reagent (MTS or Caspase-Glo®) e->f g Incubate per Protocol f->g h Measure Signal (Absorbance or Luminescence) g->h i Normalize Data to Controls h->i j Plot Dose-Response Curve i->j k Calculate IC50 Value j->k

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: Cell Viability Assessment using the MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells. The assay principle is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.[9] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[15]

Materials
  • Selected cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, clear-bottom cell culture plates

  • This compound derivative(s) dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells. Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the triazinane compound in complete medium from a high concentration stock. Also prepare 2X solutions of the vehicle control (e.g., 0.2% DMSO) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilutions, vehicle, or positive control to the designated wells. Each concentration should be tested in triplicate.

    • Scientist's Note: Include "cells + vehicle" wells (100% viability control) and "medium only" wells (background control).

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTS Reagent Addition & Incubation:

    • Add 20 µL of the MTS reagent directly to each well, including the background control wells.[9][15][16]

    • Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the specific cell line being used.

    • Rationale: During this incubation, mitochondrial dehydrogenases in living cells convert the MTS reagent into the colored formazan product.[10]

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[15]

Data Analysis & Interpretation
  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Normalization: Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

    • Plot % Viability versus the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in software like GraphPad Prism or Origin to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[17][18][19]

Sample Data Presentation
Compound Conc. (µM)Log ConcentrationAvg. Absorbance (490nm)Corrected Absorbance% Viability
Vehicle (0)N/A1.2501.200100.0%
0.1-1.01.2261.17698.0%
10.01.0100.96080.0%
101.00.6500.60050.0%
1002.00.1700.12010.0%
10003.00.0550.0050.4%
Medium OnlyN/A0.050N/AN/A
Resulting IC₅₀ 10 µM

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This homogeneous, "add-mix-measure" luminescent assay quantifies the activity of caspases-3 and -7, key biomarkers of apoptosis.[12] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[13][14]

The Apoptotic Pathway: A Central Mechanism of Cell Death

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological hallmarks of apoptosis.[11][20][21][22]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor Binds pro_casp8 Pro-Caspase-8 death_receptor->pro_casp8 Activates casp8 Active Caspase-8 pro_casp8->casp8 pro_casp37 Pro-Caspase-3/7 casp8->pro_casp37 Cleaves & Activates dna_damage Intracellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak) dna_damage->bcl2 Activates mito Mitochondria bcl2->mito Permeabilizes cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_casp9 Pro-Caspase-9 apaf1->pro_casp9 Forms Apoptosome casp9 Active Caspase-9 pro_casp9->casp9 casp9->pro_casp37 Cleaves & Activates casp37 Active Caspase-3/7 (Measured by Assay) pro_casp37->casp37 apoptosis Apoptosis casp37->apoptosis Executes

Caption: Converging pathways of apoptosis activation.

Materials
  • Cells and compound-treated 96-well plates (prepared as in Protocol 1)

  • Opaque-walled, 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or equivalent)

  • Luminometer

Step-by-Step Methodology
  • Assay Plate Setup:

    • Prepare cells and treat with the triazinane compound in an opaque-walled 96-well plate as described in Protocol 1, steps 1 & 2.

    • Scientist's Note: Using opaque plates is critical to prevent well-to-well crosstalk of the luminescent signal.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.[23]

    • Transfer the entire volume of the Buffer into the amber bottle containing the Substrate. Mix by gentle inversion until the substrate is thoroughly dissolved. This is now the Caspase-Glo® 3/7 Reagent.

  • Assay Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14]

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Rationale: The reagent lyses the cells and allows the active caspase-3/7 enzymes to cleave the substrate, initiating the luciferase reaction. The signal stabilizes during this incubation period.[14]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation
  • Background Subtraction: Subtract the average luminescence reading of the "medium only" wells from all other readings.

  • Fold Change Calculation: Express the data as a fold change in caspase activity relative to the vehicle-treated control cells. Fold Change = (Luminescence_Treated / Luminescence_Vehicle)

  • Graphical Representation: Plot the Fold Change in Caspase-3/7 Activity versus the compound concentration. This will show a dose-dependent induction of apoptosis.

By comparing the IC₅₀ from the MTS assay with the dose-response curve of caspase activation, researchers can determine if apoptosis is a primary mechanism of the observed cytotoxicity. A compound that induces a strong caspase-3/7 signal at concentrations similar to its viability IC₅₀ is likely acting through an apoptotic mechanism.

Conclusion

This application note provides a validated and scientifically grounded framework for assessing the cytotoxicity of novel this compound derivatives. By systematically applying the MTS assay for initial viability screening and the Caspase-Glo® 3/7 assay for mechanistic elucidation, researchers can generate robust and reliable data. This multi-assay approach is essential for prioritizing compounds in the drug discovery pipeline and for building a comprehensive understanding of their biological activity.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules - QIAGEN GeneGlobe. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
  • Apoptosis Signal Transduction Pathway - Bio-Techne. (n.d.).
  • Overview of cell death signaling pathways - PubMed. (n.d.).
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. (n.d.).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • How to calculate IC50 - Science Gateway. (n.d.).
  • In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • MTS Tetrazolium Assay Protocol - Creative Bioarray. (n.d.).
  • PCHHAX Exploring the cytotoxicity of 1,3,5-triazines and triazine analogs against lung cancer by QSA - Der Pharma Chemica. (n.d.).
  • MTS assay in THP-1 cells. (n.d.).
  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - NIH. (2019, September 13).
  • How to calculate IC50 for my dose response? - ResearchGate. (2016, October 4).
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. (n.d.).
  • Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters | Request PDF - ResearchGate. (n.d.).
  • How to compute EC50 C50 in Dose Response fitting - OriginLab. (2022, December 21).
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (2025, August 22).
  • Caspase 3/7 Activity - Protocols.io. (2025, April 1).
  • Application Notes and Protocols: Measuring Caspase-3/7 Activation... (n.d.).
  • Promega Caspase-Glo™ 3/7 Assay Kit - Fisher Scientific. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 1,3,5-Triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,5-triazinane-2,4-dione and its derivatives. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing and purifying this heterocyclic scaffold. While direct literature on the unsubstituted this compound is sparse, the principles outlined here are derived from established synthetic routes for closely related analogues, such as dithiones and other substituted triazines.[1][2] This resource synthesizes field-proven insights to address common challenges, ensuring you can anticipate, troubleshoot, and resolve issues effectively in your experiments.

Section 1: Core Synthesis Concepts & Mechanistic Challenges

The synthesis of the 1,3,5-triazinane ring system, particularly with carbonyl functionalities, presents unique challenges rooted in reagent reactivity, intermediate stability, and potential for side reactions. A common conceptual approach involves the cyclocondensation of urea or its derivatives with a formaldehyde equivalent.

The primary challenges in this synthesis often revolve around:

  • Controlling Condensation: The reaction between urea and formaldehyde can lead to uncontrolled polymerization or the formation of various oligomeric byproducts if not carefully managed.

  • Ring Closure vs. Linear Addition: Ensuring the reaction conditions favor intramolecular cyclization to form the desired six-membered triazinane ring over intermolecular chain extension is critical.

  • Product Solubility and Isolation: The final product, containing multiple polar N-H and C=O groups, is often crystalline and may have low solubility in common organic solvents, complicating both the reaction work-up and subsequent purification.

  • Byproduct Formation: Incomplete reactions or side reactions can lead to a mixture of closely related compounds that are difficult to separate from the target molecule.

Below is a diagram illustrating a plausible synthetic pathway and the critical control points.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_challenges Key Challenges Urea Urea (2 eq.) Intermediate Methylenediurea Intermediate Urea->Intermediate Condensation Formaldehyde Formaldehyde (1 eq.) Formaldehyde->Intermediate Product This compound (via Cyclization) Intermediate->Product Ring Closure (Acid/Base Catalyst) Polymer Polymerization Byproduct Intermediate->Polymer Side Reaction Solubility Low Solubility Product->Solubility Property

Caption: Plausible synthesis pathway and associated challenges.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question: My reaction has produced a very low yield of the desired product, or no product at all. What went wrong?

  • Potential Cause 1: Ineffective Catalyst. The cyclization step to form the triazinane ring often requires an acid or base catalyst. The absence, degradation, or incorrect choice of catalyst can stall the reaction at the intermediate stage.

  • Solution 1:

    • Ensure your catalyst (e.g., p-toluenesulfonic acid or a mild base) is active and added in the correct stoichiometric amount.

    • Experiment with different catalysts to find the optimal conditions for your specific substrate. For related triazine syntheses, reaction conditions can be sensitive.[2]

  • Potential Cause 2: Unfavorable Reaction Temperature. Temperature control is critical. For many multi-component reactions leading to triazine derivatives, temperatures that are too low may prevent the reaction from proceeding, while temperatures that are too high can cause decomposition of intermediates or lead to unwanted side products.[1]

  • Solution 2:

    • Monitor the reaction temperature closely. Start with conditions reported for similar heterocyclic syntheses and perform optimization studies.

    • For reactions involving multiple nucleophilic substitutions, such as those starting from cyanuric chloride, a stepwise increase in temperature is often necessary for selective substitution.[3][4]

  • Potential Cause 3: Reagent Stoichiometry. An incorrect ratio of reactants can halt the reaction or favor the formation of byproducts. For instance, an excess of formaldehyde could promote polymerization.

  • Solution 3:

    • Carefully verify the molar equivalents of all starting materials. A slight excess of one reagent may be beneficial, but this must be determined empirically. For a model reaction producing a dithione derivative, a 2.5 equivalent of thiourea was found to be optimal.[5]

Question: My final product is an insoluble, intractable solid that I cannot purify. How can I handle this?

  • Potential Cause: Low Solubility. The target molecule, with its multiple hydrogen bond donors and acceptors, is expected to have low solubility in many common organic solvents like dichloromethane or ethyl acetate.

  • Solution:

    • Attempt purification via recrystallization from highly polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous ethanol. Crystallization from aqueous ethanol has been effective for similar triazine derivatives.[6]

    • If the product precipitates from the reaction mixture upon cooling, this can be a form of purification. Ensure the reaction goes to completion to minimize impurities in the initial precipitate.

    • Characterize the crude solid using techniques that do not require dissolution, such as solid-state NMR or IR spectroscopy, to confirm its identity before attempting extensive purification.

Question: My NMR spectrum is complex and doesn't match the expected structure. What are the likely impurities?

  • Potential Cause 1: Presence of Intermediates. The reaction may not have gone to completion, leaving linear intermediates like methylenediurea in the final product.

  • Solution 1:

    • Increase the reaction time or temperature to promote full cyclization.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material/intermediate spot disappears.

  • Potential Cause 2: Oligomeric/Polymeric Byproducts. As mentioned, side reactions can lead to various oligomers. These often appear in NMR spectra as broad, unresolved signals.

  • Solution 2:

    • Purify the crude product by washing it with a solvent in which the byproducts are soluble but the desired product is not.

    • Recrystallization is often very effective at excluding these types of impurities.

  • Potential Cause 3: Tautomers. The this compound structure can potentially exist in different tautomeric forms, which can complicate NMR spectra.

  • Solution 3:

    • Acquire NMR spectra in different solvents (e.g., DMSO-d6 vs. CDCl3) to see if the equilibrium shifts.

    • Perform variable temperature NMR studies, which can sometimes resolve or simplify spectra of species in dynamic equilibrium.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable, general protocol for synthesizing a 1,3,5-triazinane-dithione, which can be adapted for a dione synthesis? A one-pot, catalyst-free method has been developed for 1,3,5-triazine-2,4-dithione derivatives.[5] It involves reacting an aldehyde, thiourea, and an orthoformate in DMF at 80 °C.[7] To adapt this for a dione, one would conceptually replace thiourea with urea and adjust the reaction partners accordingly, likely requiring catalytic conditions.

Q2: What are the best analytical methods for characterizing this compound? A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the core structure and absence of impurities. Spectra are typically run in DMSO-d6 due to solubility issues.

  • FT-IR Spectroscopy: To identify key functional groups, especially the N-H stretches (around 3200-3400 cm⁻¹) and C=O stretches (around 1650-1750 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[7]

  • Elemental Analysis: To provide definitive proof of purity and composition.

Q3: How should I store the purified this compound? Due to the presence of multiple amide-like functional groups, the compound could be susceptible to hydrolysis under strongly acidic or basic conditions. It should be stored as a solid in a cool, dry place, preferably in a desiccator under an inert atmosphere to protect it from moisture.

Section 4: Experimental Protocols & Workflows

Protocol 1: Hypothetical Synthesis of this compound

Disclaimer: This is a conceptual protocol based on established chemical principles for related heterocycles and requires optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add biuret (1.0 eq). Add a suitable solvent such as dioxane or DMF.

  • Reagent Addition: While stirring, add paraformaldehyde (1.1 eq) to the suspension.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC. The reaction may take several hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. Filter the solid and wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a high-boiling polar solvent (e.g., DMF, DMSO, or a mixture of ethanol/water). Heat the mixture until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Overall Experimental Workflow

Caption: General workflow from synthesis to characterization.

Section 5: Data Summary Table

The following table provides expected (hypothetical) analytical data for the parent this compound, extrapolated from its structure and data from similar compounds.

Analysis Type Expected Result Rationale / Comments
¹H NMR (DMSO-d6) ~7.0-8.0 ppm (broad s, 3H, N-H)~4.0-5.0 ppm (s, 2H, N-CH₂-N)The N-H protons are expected to be broad due to exchange and quadrupolar coupling. The methylene protons would appear as a singlet.
¹³C NMR (DMSO-d6) ~150-160 ppm (C=O)~60-70 ppm (N-CH₂-N)Carbonyl carbons appear significantly downfield. The methylene carbon is in a typical range for an aliphatic carbon attached to two nitrogen atoms.
FT-IR (KBr, cm⁻¹) 3200-3400 (N-H stretch)2900-3000 (C-H stretch)1680-1720 (C=O stretch)Strong, broad N-H and very strong C=O absorptions are the most characteristic peaks. These values are consistent with published spectra of related triazine derivatives.[7]
HRMS (ESI+) Calculated m/z for C₃H₅N₃O₂ + H⁺ = 116.0458The protonated molecular ion [M+H]⁺ is expected to be the base peak.

References

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ResearchGate.
  • Al-Masoudi, N. A. L., & et al. (2018). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de Chimie, 69(1), 1-8.
  • Al-Sultani, K. H., & et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45.
  • Sun, J., & et al. (2011). A concise synthetic method for 1,3,5-triazinane-2,4-dithiones. Journal of the Brazilian Chemical Society, 22(8), 1540-1544.
  • Sheyi, R., & et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(iii), 64-73.

Sources

Technical Support Center: Identification and Mitigation of 1,3,5-Triazinane-2,4-dione Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the synthesis and handling of 1,3,5-Triazinane-2,4-dione and its derivatives (isocyanurates). Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you to resolve experimental hurdles effectively.

Introduction to the Chemistry of this compound Synthesis

This compound and its N-substituted derivatives, commonly known as isocyanurates, are typically synthesized via two primary routes: the cyclotrimerization of isocyanates or the thermal decomposition and cyclization of urea. Both pathways, while effective, are susceptible to side reactions that can impact yield, purity, and downstream applications. Understanding the mechanisms of these side reactions is critical for effective troubleshooting.

Frequently Asked Questions (FAQs)

FAQ 1: I'm attempting a cyclotrimerization of an alkyl isocyanate to form an N-substituted 1,3,5-triazinane-2,4,6-trione, but my yield is very low and I've isolated a white, insoluble solid. What is happening?

Answer:

This is a classic and very common issue in isocyanate chemistry. The white, insoluble solid you are observing is almost certainly a disubstituted urea. This side product is a strong indicator of water contamination in your reaction system.[1][2][3]

Causality and Mechanism:

Isocyanates are highly electrophilic and react readily with nucleophiles. While the intended reaction is the catalytic trimerization to form the stable six-membered isocyanurate ring, any water present will compete as a nucleophile. The reaction proceeds as follows:

  • Reaction with Water: The isocyanate (R-NCO) reacts with water to form an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (which may be observed as bubbling or foaming) and forming a primary amine (R-NH₂).[3]

  • Urea Formation: This newly formed, highly reactive primary amine then attacks a second molecule of isocyanate, leading to the formation of a stable, often insoluble, N,N'-disubstituted urea.

Because two equivalents of your isocyanate starting material are consumed for every mole of water, even trace amounts of moisture can significantly reduce your yield and complicate purification.[3]

FAQ 2: My reaction is highly exothermic and seems to be producing a mixture of products, including some oligomers or polymers. How can I control this?

Answer:

Uncontrolled exothermicity during isocyanate cyclotrimerization is a major driver of side product formation, including dimers (uretdiones), and higher oligomers or polymers.[1][2] The cyclotrimerization reaction itself is highly exothermic.[4][5] Without proper temperature control, the reaction rate can accelerate uncontrollably, leading to a "runaway" reaction.

Key Side Products and Their Formation:

  • Uretdiones (Dimers): At elevated temperatures, isocyanates can dimerize to form a four-membered uretdione ring. This is a competing pathway to the desired trimerization.

  • Higher Polymers: A runaway reaction can lead to the formation of linear or cross-linked polymers, resulting in an intractable solid mass in your reaction vessel.[1]

Control Strategies:

Effective temperature management is paramount. The choice of catalyst also plays a crucial role, as an overly active catalyst can exacerbate the exotherm.

FAQ 3: I am synthesizing cyanuric acid (the unsubstituted 1,3,5-triazinane-2,4,6-trione) from urea, and my final product is contaminated with other triazine species. What are these impurities and how can I avoid them?

Answer:

The synthesis of cyanuric acid from the thermal decomposition of urea can lead to the formation of related triazine impurities, primarily ammelide and ammeline .[6] These arise from incomplete hydrolysis of the amino groups on the triazine ring during the reaction sequence.

Mechanism of Impurity Formation:

The overall process involves the formation of isocyanic acid (HNCO) from urea, which then trimerizes. However, side reactions involving ammonia (also a decomposition product of urea) and cyanuric acid can lead to the formation of these amino-substituted triazines. The presence of these impurities can be minimized by carefully controlling the reaction temperature and pressure.

Troubleshooting Guides

Problem 1: Low Yield and/or Presence of Insoluble Precipitate (Urea)
Potential Cause Troubleshooting Steps & Scientific Rationale
Water Contamination 1. Dry All Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use. Water readily adsorbs to glass surfaces.[3] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Consider drying solvents over molecular sieves or using a solvent purification system.[3] 3. Verify Reagent Purity: Ensure your isocyanate starting material is free from hydrolytic degradation. If the purity is suspect, distillation may be necessary. 4. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen to prevent atmospheric moisture from entering the system.[1][3]
Problem 2: Formation of Multiple Products (Dimers, Polymers) and Poor Selectivity
Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Temperature Control 1. Cooling Bath: Initiate the reaction at a low temperature (e.g., 0 °C or below) using an ice or dry ice/acetone bath to manage the initial exotherm.[1] 2. Slow Reagent Addition: Add the isocyanate or the catalyst dropwise to the reaction mixture over an extended period. This allows the heat generated to dissipate, preventing a rapid temperature increase.[1]
Incorrect Catalyst Concentration 1. Titrate Catalyst Loading: An excess of catalyst can lead to an uncontrollably fast reaction. Perform small-scale optimization reactions to determine the minimum catalyst concentration required for efficient conversion within a reasonable timeframe.[1]
High Reactant Concentration 1. Dilute Reaction Conditions: High concentrations of isocyanate can increase the probability of side reactions. Experiment with more dilute conditions to favor the desired intramolecular cyclization.[1]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalytic Cyclotrimerization of Methyl Isocyanate

This protocol is adapted for the synthesis of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione (trimethyl isocyanurate) and highlights key control points.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (Argon or Nitrogen).

  • Reagent Preparation: In a separate, dry flask, dissolve the chosen catalyst (e.g., a tertiary amine or an organometallic catalyst) in a small volume of anhydrous solvent (e.g., toluene or THF).

  • Reaction Initiation: To the main reaction flask, add the bulk of the anhydrous solvent. Begin stirring and cool the flask to 0 °C using an ice bath.

  • Slow Addition: Slowly add the methyl isocyanate to the cooled solvent. Following this, add the catalyst solution dropwise from the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) after the exotherm has subsided. Monitor the disappearance of the isocyanate N=C=O stretch (~2270 cm⁻¹) using in-situ or periodic FTIR spectroscopy.[1]

  • Workup: Upon completion, the product often precipitates as a white solid. Isolate the product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove residual starting materials and soluble byproducts, and dry under vacuum.[2]

Protocol 2: Analytical Workflow for Product Identification and Impurity Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Expected Product: Look for the characteristic isocyanurate ring C=O stretches (typically around 1680-1720 cm⁻¹) and the disappearance of the sharp isocyanate N=C=O stretch (~2270 cm⁻¹).

    • Urea Impurity: The presence of a C=O stretch (around 1640 cm⁻¹) and N-H stretches (around 3300 cm⁻¹) may indicate urea formation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities. For example, in the synthesis of trimethyl isocyanurate, a single sharp singlet in the ¹H NMR for the three equivalent methyl groups is expected. The presence of other signals could indicate side products like 1,3-dimethylurea.[2]

Visual Diagrams

Side_Product_Formation cluster_main Desired Reaction cluster_side Side Reactions Isocyanate (3 eq.) Isocyanate (3 eq.) Isocyanurate (Trimer) Isocyanurate (Trimer) Isocyanate (3 eq.)->Isocyanurate (Trimer) Trimerization Isocyanate (2 eq.) Isocyanate (2 eq.) Isocyanate (n eq.) Isocyanate (n eq.) Dimer Dimer Isocyanate (2 eq.)->Dimer Dimerization Urea Urea Water Water Water->Urea Reaction with 2 eq. Isocyanate Polymer Polymer Isocyanate (n eq.)->Polymer Polymerization

Caption: Competing reaction pathways in isocyanate cyclotrimerization.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Precipitate White Insoluble Precipitate Present? Start->Check_Precipitate Check_Exotherm Uncontrolled Exotherm or Polymerization? Check_Precipitate->Check_Exotherm No Water_Contamination Probable Cause: Water Contamination Check_Precipitate->Water_Contamination Yes Temp_Control_Issue Probable Cause: Poor Temperature Control or Catalyst Issue Check_Exotherm->Temp_Control_Issue Yes Other Investigate Other Starting Material Impurities Check_Exotherm->Other No Dry_System Solution: Implement Rigorous Drying Protocols Water_Contamination->Dry_System Control_Reaction Solution: Improve Cooling, Slow Reagent Addition, Optimize Catalyst Temp_Control_Issue->Control_Reaction

Caption: Troubleshooting workflow for isocyanurate synthesis issues.

References

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ResearchGate.
  • Various Authors. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The change of isocyanate group content (c) in the process of cyclotrimerization with MDI and PUP.
  • Tsuzuki, S., et al. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Publishing.
  • Tsuzuki, S., et al. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Publishing.
  • Al-Masoudi, N. A. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkat USA.
  • ResearchGate. (2025). Cyclotrimerization of isocyanate groups. I. Catalyzed reactions of phenyl isocyanate.
  • Symes, T. M., & Vazopolos, S. (1988). U.S. Patent No. 4,725,684. U.S. Patent and Trademark Office.
  • RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
  • Lin, S.-T., et al. (2011). Liquid-Phase Synthesis of Cyanuric Acid from Urea. MDPI.
  • Wikipedia. (n.d.). Urea.
  • Cereda, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
  • Falomir, E., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
  • Wang, X.-S., et al. (2011). A concise synthetic method for 1,3,5-triazinane-2,4-dithiones. SciELO.
  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA.

Sources

Technical Support Center: Troubleshooting 1,3,5-Triazinane-2,4-dione Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1,3,5-triazinane-2,4-dione and its derivatives. This guide is designed to provide field-proven insights and systematic troubleshooting strategies to address common challenges encountered during biological assays. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] However, like any chemical class, these molecules present unique challenges in experimental settings. This document provides a structured, question-and-answer approach to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your results.

Section 1: Foundational Troubleshooting: The Compound Itself

Before troubleshooting the assay, it is critical to validate the integrity of the test compound. Issues with solubility, stability, and purity are the most common sources of inconsistent or unexpected results.

Q1: My 1,3,5-triazinane derivative shows poor solubility in my aqueous assay buffer, leading to precipitation. What should I do?

This is a frequent and critical issue. The planar, often crystalline nature of triazine scaffolds can lead to low aqueous solubility.[5] Apparent inactivity or erratic dose-response curves are often attributable to the compound precipitating out of solution.

Causality: A compound that is not fully dissolved cannot engage its biological target effectively. Precipitation can also scatter light in optical assays, leading to false signals.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation, both before and after incubation.

  • Solvent Optimization:

    • Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices for triazine derivatives.[6]

    • Final Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) and consistent across all wells.[7] Crucially, you must run a "solvent-only" control to confirm that the solvent at this concentration does not affect the assay's outcome.[7]

  • pH Adjustment: The solubility of triazine derivatives containing basic amine groups can be highly pH-dependent.[5][6] Solubility may be significantly enhanced in acidic aqueous solutions due to the formation of more soluble salts.[5] Consider if adjusting the assay buffer pH is compatible with your biological system.

  • Solubility Assessment: If problems persist, perform a formal solubility test. A detailed protocol is provided below.

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol provides a standardized way to determine the solubility of your compound in the final assay buffer.

  • Preparation: Add an excess amount of your this compound compound to a known volume of the assay buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., your assay incubation temperature) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the solution at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound under your specific assay conditions.

Q2: I'm seeing inconsistent results between experiments run on different days. Could my compound be unstable?

Yes, compound stability is a major factor in reproducibility. The 1,3,5-triazine ring can be susceptible to hydrolysis, particularly under harsh pH conditions (strongly acidic or basic).[6]

Causality: Compound degradation reduces the effective concentration of the active molecule, leading to a loss of potency and inconsistent measurements over time.

Troubleshooting Steps:

  • Stock Solution Management:

    • Storage: Store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C to minimize degradation.[6]

    • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce water and accelerate degradation.[6]

    • Fresh Preparations: Always prepare fresh dilutions from the frozen stock immediately before each experiment. Avoid using aqueous dilutions that have been stored.[6]

  • Assay Buffer Stability: Perform a stability study by pre-incubating your compound in the assay buffer for the duration of your experiment. Then, use an analytical method like HPLC to check for the appearance of degradation products.

  • Light and Temperature: Some compounds are light-sensitive. Store solutions protected from light and ensure consistent incubation temperatures.[6]

Section 2: Assay-Specific Problems & Interference

Once compound integrity is confirmed, troubleshooting should focus on the assay itself. High-throughput screening (HTS) and other biological assays are susceptible to artifacts caused by compound interference.[8][9]

General Assay Troubleshooting Workflow

Use the following diagram as a high-level guide to diagnose issues systematically.

G start Inconsistent or Unexpected Assay Results check_compound Step 1: Verify Compound Integrity (Solubility, Stability, Purity) start->check_compound check_controls Step 2: Analyze Assay Controls (Positive, Negative, Solvent) check_compound->check_controls Compound OK optimize_protocol Step 4: Optimize Assay Protocol (Reagent Concentrations, Incubation Times) check_compound->optimize_protocol Compound Issues Found issue_resolved Issue Resolved check_controls->issue_resolved Controls OK, Results Valid investigate_interference Step 3: Investigate Assay Interference (Autofluorescence, Quenching, Redox) check_controls->investigate_interference Control Failure investigate_interference->issue_resolved No Interference Found, Re-evaluate Hypothesis investigate_interference->optimize_protocol Interference Identified optimize_protocol->issue_resolved

Caption: A systematic workflow for troubleshooting assay results.

Q3: My compound shows activity in a fluorescence-based assay, but I'm not sure if it's real. How can I check for artifacts?

Fluorescence-based assays are particularly prone to interference.[9] The two most common artifacts are autofluorescence and fluorescence quenching.

Causality:

  • Autofluorescence: The test compound itself fluoresces at the same excitation/emission wavelengths as the assay's reporter molecule, creating a false positive signal.

  • Fluorescence Quenching: The test compound absorbs the excitation or emission energy from the reporter molecule, reducing the signal and leading to a false positive (in inhibition assays) or false negative result.[10]

Troubleshooting & Validation:

  • Test for Autofluorescence: Measure the fluorescence of your compound in the assay buffer without any of the biological components (e.g., enzyme, cells). A high signal indicates autofluorescence.

  • Test for Quenching: In a cell-free system, measure the signal of the fluorescent probe in the presence and absence of your compound. A significant decrease in signal in the presence of the compound points to quenching.[10]

  • Switch to an Orthogonal Assay: The most definitive way to validate a hit is to use a different assay technology that relies on a different detection method (e.g., luminescence, absorbance, or a label-free method). If the compound is active in both assays, the result is more likely to be genuine.

Protocol 2: Testing for Compound Autofluorescence
  • Plate Setup: In a microplate suitable for fluorescence, add your compound at the same concentrations used in your main assay to wells containing only the final assay buffer.

  • Control Wells: Include wells with buffer only (blank) and wells with your assay's fluorescent probe (positive control for signal).

  • Measurement: Read the plate using the same filter set (excitation and emission wavelengths) and instrument settings as your primary assay.

  • Analysis: Subtract the blank reading from all wells. If the compound-containing wells show a concentration-dependent increase in signal, the compound is autofluorescent.

Q4: I am running an enzyme inhibition assay and my positive control inhibitor is not working. What could be wrong?

Failure of a positive control points to a fundamental problem with the assay system itself, not the test compound.[11]

Causality: This indicates that one of the core components of your assay is not functioning correctly.

Troubleshooting Steps:

Potential CauseRecommended ActionRationale
Inactive Enzyme Use a fresh aliquot of the enzyme. Confirm its activity with a known substrate.[11]Enzymes can lose activity due to improper storage, repeated freeze-thaw cycles, or age.
Incorrect Substrate Ensure you are using the correct, high-quality substrate for your enzyme.[11]Some enzymes are highly specific and require a particular substrate for optimal activity.
Suboptimal Buffer Check the pH and ionic strength of the assay buffer. Ensure all necessary cofactors (e.g., Mg2+, NADH) are present at the correct concentrations.[7]Enzyme activity is highly dependent on the reaction environment.
Incorrect ATP Concentration For kinase assays, titrate the ATP concentration.[11]For ATP-competitive inhibitors, high concentrations of ATP can mask the inhibitory effect.
Reader/Instrument Error Verify the plate reader settings, including the correct wavelength and filter sets.[12]Simple instrument misconfiguration is a common source of error.
Q5: My dose-response curve is erratic or plateaus at higher concentrations. Is this a solubility issue or something else?

This behavior is often a hallmark of either poor solubility or compound aggregation.[7]

Causality:

  • Solubility Limit: At a certain concentration, the compound can no longer stay dissolved, so increasing the total amount added does not increase the amount in solution. The dose-response curve will plateau.

  • Compound Aggregation: Some compounds form aggregates or colloids at higher concentrations. These aggregates can non-specifically sequester and inhibit enzymes, leading to a steep, often non-reproducible dose-response curve. This is a well-known artifact in drug discovery.[9]

Troubleshooting Steps:

  • Check for Precipitation: As mentioned in Q1, visually inspect the wells.

  • Aggregation Counter-Screen: The most common method to test for aggregation-based inhibition is to re-run the assay in the presence of a small amount of non-ionic detergent.

    • Protocol: Perform the assay with and without 0.01% (v/v) Triton X-100 or Tween-20 in the buffer.[10]

    • Interpretation: A significant increase (e.g., >5-fold) in the measured IC₅₀ value in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation.[10] The detergent helps to break up the aggregates, revealing the true potency of the monomeric compound.

Section 3: Data Quality and Interpretation

Q6: My data has high variability between replicate wells. What are the common causes?

High variability undermines the statistical significance of your results. The source is often technical rather than biological.

Causality: Inconsistent dispensing of small volumes, edge effects in microplates, or poor mixing can all contribute to high variance.

Troubleshooting Steps:

  • Pipetting Technique:

    • Ensure pipettes are properly calibrated.[12]

    • Avoid pipetting very small volumes (<2 µL) where errors are magnified. Prepare intermediate dilutions instead.[12]

    • Use reverse pipetting for viscous solutions.

  • Mixing: Ensure thorough mixing after adding reagents, especially the compound and the initiating reagent. Avoid introducing air bubbles.[12]

  • Plate Effects:

    • "Edge effects" (where wells on the edge of a plate behave differently due to evaporation or temperature gradients) are a known issue. Avoid using the outer rows and columns for samples if possible, or fill them with buffer.

    • Use the correct plate type for your assay (e.g., black plates for fluorescence, white plates for luminescence, clear plates for colorimetry).[12]

  • Data Normalization: Normalize your data to on-plate controls (e.g., percent inhibition relative to positive and negative controls on the same plate). This helps to minimize plate-to-plate variation. Common normalization methods include percent inhibition and Z-score.[13]

Sources of Assay Interference

The following diagram illustrates common mechanisms by which a test compound can interfere with an assay, leading to false results.

G cluster_assay Biological Assay System cluster_compound Test Compound Actions Target Target (e.g., Enzyme, Receptor) Reporter Reporter System (e.g., Fluorescent Probe) Target->Reporter Generates Signal Detector Signal Detector (Plate Reader) Reporter->Detector Emits Signal Compound 1,3,5-Triazinane Derivative True_Inhibition True Target Inhibition Compound->True_Inhibition Desired Effect Aggregation Aggregation Compound->Aggregation Artifact Autofluorescence Autofluorescence Compound->Autofluorescence Artifact Quenching Quenching Compound->Quenching Artifact True_Inhibition->Target Aggregation->Target Non-specific Inhibition Autofluorescence->Detector False Signal Quenching->Reporter Signal Reduction

Caption: Mechanisms of true activity vs. assay interference.

References

  • Culpan, M. (n.d.). Challenges in Secondary Analysis of High Throughput Screening Data.
  • Owens, J. (2019, January 29). Big Data Analysis Approaches for Drug Discovery. Technology Networks.
  • Zhang, J., Hsieh, J. H., & Zhu, H. (2018). Big Data and Artificial Intelligence Modeling for Drug Discovery. PMC.
  • Elucidata. (n.d.). Addressing Data Quality Challenges in Drug Discovery.
  • Flywheel. (2022, February 15). 5 common data management problems affecting drug discovery.
  • Kozlov, A. G. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Serag, M. I., et al. (2019). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 11(3), 43-57.
  • Gzella, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Investigational New Drugs, 38(4), 990-1002.
  • New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide.
  • MDPI. (n.d.). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles.
  • Łażewska, D., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4199.
  • National University of Singapore. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF THE DERIVATIVES OF 1,3,5-TRIAZIN-2,4-DIONES AND THEIR FUSED ANALOGUES.
  • Drozdowska, D., et al. (2020). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Investigational New Drugs, 38(4), 990-1002.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-.
  • Senger, S., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 11(16), 1795–1805.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • ResearchGate. (n.d.). Suggested mechanism for 1,3,5‐triazine formation.
  • Tighsazzadeh, M., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(1), 121.
  • Research Square. (2023). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • El-Sayed, W. A., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 255-264.
  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications.
  • ResearchGate. (2016). Design, synthesis and biological evaluation of 1,3,5-triazine derivatives as anticancer agent.
  • Gzella, A., et al. (2020). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 25(24), 5873.
  • ResearchGate. (2025). 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING.
  • ResearchGate. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • Martis, E.A., Radhakrishnan, R., & Badve, R.R. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science, 1(1), 1-6.
  • Singh, P., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(6), e2000363.
  • Zhou, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308–1311.
  • National Institutes of Health. (n.d.). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives.
  • Wiley Online Library. (2025). Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines.

Sources

Technical Support Center: A Guide to Improving the Yield of 1,3,5-Triazinane-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-Triazinane-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. Drawing from established principles in heterocyclic and polymer chemistry, we will explore the critical parameters of the synthesis, explain the causality behind common experimental pitfalls, and provide actionable, step-by-step guidance to enhance your experimental outcomes.

The synthesis of the this compound core primarily relies on the condensation reaction between urea and formaldehyde. While seemingly straightforward, this reaction is a complex process where the desired cyclization competes with linear polymerization.[1][2] Achieving a high yield of the target molecule requires precise control over several key variables. This guide provides a structured approach to identifying and resolving these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Persistently Low or No Yield of the Desired Product

Question: My reaction is yielding very little or none of the target this compound. What are the likely causes and how can I fix this?

Answer: A low yield is the most common challenge and typically points to suboptimal reaction conditions that favor the formation of linear urea-formaldehyde polymers over the desired cyclic trimer. The key is to control the kinetics and thermodynamics of both the initial addition reaction (methylolation) and the subsequent condensation/cyclization steps. The most critical parameters to investigate are the formaldehyde-to-urea (F/U) molar ratio, pH, and temperature.[1]

Follow this systematic troubleshooting workflow to diagnose the issue:

G start Low or No Yield check_ratio Verify F/U Molar Ratio (Target ~1:1 to 2:1) start->check_ratio check_ph Analyze pH Control (Addition vs. Condensation) check_ratio->check_ph Ratio Correct outcome_polymer Result: Insoluble Polymer check_ratio->outcome_polymer Ratio Too High outcome_unreacted Result: Unreacted Starting Material check_ratio->outcome_unreacted Ratio Too Low check_temp Evaluate Temperature Profile check_ph->check_temp pH Profile Correct check_ph->outcome_polymer pH Incorrect (e.g., too acidic in condensation) check_reagents Assess Reagent Quality check_temp->check_reagents Temp Correct check_temp->outcome_polymer Temp Too High check_temp->outcome_unreacted Temp Too Low check_reagents->outcome_unreacted Reagents Degraded outcome_success Improved Yield of This compound check_reagents->outcome_success Reagents Pure

Caption: Troubleshooting workflow for low yield in 1,3,5-triazinane synthesis.

Detailed Breakdown of Corrective Actions:

  • Formaldehyde-to-Urea (F/U) Molar Ratio: The stoichiometry is paramount. The formation of various hydroxymethyl species, which are precursors to both the desired product and unwanted polymers, is highly dependent on the F/U ratio.[1]

    • Causality: A high F/U ratio (>2:1) promotes the formation of highly hydroxymethylated species, which readily cross-link into insoluble polymers.[1] A low ratio (<1:1) will leave unreacted urea, reducing the potential yield.

    • Solution: Start with an F/U molar ratio between 1:1 and 2:1. Precisely measure your reagents. Formaldehyde is often supplied as a 37% aqueous solution (formalin), which can contain methanol as a stabilizer; account for the exact concentration in your calculations.

  • pH Control: The reaction is catalyzed by both acids and bases, but the optimal pH differs for the two main stages of the synthesis.[1]

    • Causality:

      • Addition (Methylolation): This stage, where formaldehyde adds to urea to form N-(hydroxymethyl)urea and N,N'-bis(hydroxymethyl)urea, proceeds best under neutral to slightly alkaline conditions (pH 7-9).

      • Condensation/Cyclization: This stage, involving the reaction between methylolureas, is typically faster under acidic conditions (pH 4-6). However, strongly acidic conditions can lead to rapid, uncontrolled polymerization.

    • Solution: Implement a two-stage pH profile. Run the initial addition reaction at a controlled pH of ~8. After the formation of methylol intermediates (monitorable by techniques like NMR if possible), carefully adjust the pH to the acidic range (e.g., pH 5) to promote cyclization. Use dilute acid/base for adjustments to avoid overshooting.

  • Temperature Management: Temperature influences reaction rates and can dictate the final product distribution.

    • Causality: High temperatures accelerate condensation reactions, often favoring the thermodynamically stable, cross-linked polymer over the kinetically controlled cyclic product.

    • Solution: Conduct the initial methylolation at a moderate temperature (e.g., 40-60°C). For the cyclization step, a slightly elevated temperature may be required, but it should be carefully optimized. Avoid aggressive heating. A gradual temperature ramp while monitoring the reaction can help identify the optimal point.[3]

Issue 2: Premature Formation of an Insoluble White Precipitate (Polymer)

Question: My reaction mixture quickly turns into a thick, white, insoluble mass. How can I prevent this unwanted polymerization?

Answer: The formation of an insoluble precipitate is a clear indication that linear polymerization and cross-linking are occurring much faster than the desired intramolecular cyclization. This is a classic problem in urea-formaldehyde chemistry.[2]

Primary Causes & Solutions:

  • Incorrect F/U Ratio: As detailed above, an excess of formaldehyde is a primary driver of polymerization.

    • Solution: Re-verify and correct your stoichiometry to an F/U ratio of 2:1 or lower.

  • Uncontrolled pH Drop: A rapid or excessive drop in pH during the condensation phase is a major catalyst for polymerization.

    • Solution: Adjust the pH slowly using a dilute acid. Maintain the pH in a mildly acidic range (e.g., 4.5-5.5). Buffering the solution can also provide better control.

  • Excessive Temperature: High heat provides the activation energy for multiple condensation pathways to proceed rapidly.

    • Solution: Maintain a lower reaction temperature, especially after acidifying the mixture. A temperature range of 50-70°C is a reasonable starting point for optimization.

Issue 3: Difficulties in Product Isolation and Purification

Question: I've managed to get a crude product, but I'm struggling to isolate pure this compound. What are the best purification strategies?

Answer: The primary impurities will be unreacted urea, residual formaldehyde, and various oligomeric/polymeric urea-formaldehyde species. The choice of purification method depends on the scale and the nature of these impurities.

Recommended Purification Workflow:

G crude Crude Reaction Mixture filter Filter to Remove Insoluble Polymer crude->filter concentrate Concentrate Filtrate (Under Reduced Pressure) filter->concentrate Soluble Fraction recrystallize Recrystallization concentrate->recrystallize analyze Analyze Purity (TLC, NMR, MP) recrystallize->analyze

Caption: A standard workflow for the purification of this compound.

  • Step 1: Removal of Insoluble Polymers: If a significant amount of polymer has formed, begin by filtering the cooled reaction mixture to remove the insoluble solid. The desired product should be in the filtrate.

  • Step 2: Recrystallization: This is often the most effective method for purifying the final product.

    • Causality: this compound, being a relatively small and polar molecule, will have different solubility profiles compared to the larger polymer chains and starting materials.

    • Protocol: Concentrate the filtrate under reduced pressure to obtain a crude solid. Experiment with different solvent systems for recrystallization. Given the polarity of the molecule, aqueous ethanol, isopropanol, or water are good starting points.[4] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Step 3: Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography may be necessary, although it can be challenging for highly polar compounds.

    • Protocol: Use a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate. Monitor fractions using Thin Layer Chromatography (TLC).[5]

Understanding the Core Synthesis: Reaction Mechanism

A high yield is contingent on guiding the reaction through the correct mechanistic pathway, favoring the formation of a cyclic trimer.

G U Urea MU N-(hydroxymethyl)urea U->MU Addition (pH 7-9) F Formaldehyde F->MU Addition (pH 7-9) DMU N,N'-bis(hydroxymethyl)urea MU->DMU Further Addition Dimer Linear Dimers/ Oligomers MU->Dimer Condensation (pH 4-6) DMU->Dimer Condensation (pH 4-6) Polymer Cross-linked Polymer (Undesired) Dimer->Polymer Cross-linking (High Temp/Low pH) Product This compound (Desired Product) Dimer->Product Cyclization (Controlled Conditions)

Sources

Technical Support Center: Navigating Solubility Challenges of 1,3,5-Triazinane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-triazinane-2,4-dione derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to overcome the solubility challenges frequently encountered with this promising class of compounds. Our approach is rooted in extensive in-field experience and validated scientific principles to ensure the integrity and success of your experiments.

Introduction: The Solubility Hurdle with this compound Derivatives

The this compound scaffold is a cornerstone in the development of a wide array of therapeutic agents. However, the inherent physicochemical properties of these derivatives, often characterized by a planar, rigid ring structure and high crystal lattice energy, can lead to poor aqueous solubility. This low solubility can be a significant bottleneck in various stages of research and development, from initial biological screening to formulation. This guide will walk you through a systematic approach to diagnose and resolve these solubility issues, ensuring that your promising compounds can be effectively studied and advanced.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common solubility problems encountered during experimental work with this compound derivatives.

Issue 1: My this compound derivative won't dissolve in aqueous buffers for my biological assay.

Q1: What is the first and most critical step to take when my compound shows poor aqueous solubility?

A1: The immediate and most crucial step is to prepare a concentrated stock solution in a water-miscible organic solvent. This is a standard and effective practice for introducing hydrophobic compounds into an aqueous system. Dimethyl sulfoxide (DMSO) is the most ubiquitously used solvent for this purpose due to its excellent solubilizing power for a wide range of organic molecules and its miscibility with water.

Experimental Protocol: Preparation of a DMSO Stock Solution

Objective: To prepare a high-concentration stock solution of a this compound derivative in DMSO.

Materials:

  • This compound derivative (powder)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of your this compound derivative using a calibrated analytical balance.

  • Solvent Addition: In a sterile tube or vial, add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10, 20, or 50 mM).

  • Dissolution: Vigorously vortex the mixture for 1-2 minutes. A brief sonication (5-10 minutes) in a water bath can be employed to aid the dissolution of particularly challenging compounds.

  • Visual Inspection: Carefully inspect the solution to ensure that no solid particles remain. The solution should be clear and free of precipitates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common phenomenon known as "precipitation upon dilution" and it occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility. The key is to determine the maximum concentration at which your compound remains soluble in the final assay buffer.

Experimental Protocol: Kinetic Solubility Assessment

Objective: To determine the kinetic solubility of a this compound derivative in a specific aqueous buffer.

Materials:

  • Concentrated DMSO stock solution of the compound

  • Assay buffer (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., absorbance at 600-650 nm)

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of your DMSO stock solution in a 96-well plate.

  • Buffer Preparation: In a separate 96-well plate, add your assay buffer to each well.

  • Compound Addition: Transfer a small, precise volume (e.g., 1-2 µL) of each DMSO dilution to the corresponding wells of the buffer plate. It is critical to maintain a final DMSO concentration that is consistent and low (ideally ≤ 0.5%) across all wells to minimize co-solvent effects.

  • Mixing: Mix the contents of the wells thoroughly.

  • Turbidity Measurement: Immediately measure the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). Repeat the measurement at several time points (e.g., 1, 2, and 24 hours) to assess time-dependent precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility of your compound in that specific buffer.

Workflow for Initial Solubility Troubleshooting

A Compound Insoluble in Aqueous Buffer B Prepare Concentrated Stock in DMSO A->B C Precipitation on Dilution? B->C D Yes C->D Yes E No C->E No F Determine Kinetic Solubility D->F G Proceed with Experiment E->G H Proceed at or below Solubility Limit F->H

Caption: Initial steps for addressing aqueous insolubility.

Issue 2: My compound has very low solubility even in DMSO, or I need to avoid organic solvents altogether.

Q3: My this compound derivative has limited solubility even in neat DMSO. What are my options for preparing a stock solution?

A3: While DMSO is a powerful solvent, some highly crystalline or lipophilic derivatives may still present a challenge. In such cases, N,N-Dimethylformamide (DMF) can be a more effective alternative. Several synthesis protocols for 1,3,5-triazine derivatives utilize DMF as the reaction solvent, indicating good solubility of the scaffold in this solvent.[1][2]

Q4: Are there methods to increase the aqueous solubility of my compound without relying on organic co-solvents?

A4: Yes, several formulation strategies can significantly enhance the aqueous solubility of your this compound derivative. These methods are particularly useful for in vivo studies or when the presence of organic solvents is undesirable. The most common approaches include pH adjustment, the use of cyclodextrins, and the preparation of solid dispersions.

Method 1: pH Adjustment

Troubleshooting with pH:

  • For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, forming a more soluble salt.

  • For basic compounds: Decreasing the pH below the pKa will protonate the basic group, leading to the formation of a more soluble salt.

Method 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, forming an inclusion complex with enhanced aqueous solubility.[3][4][5][6]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)

Objective: To prepare a solid inclusion complex of a this compound derivative with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Compound Dissolution: Dissolve a precisely weighed amount of your compound in a minimal amount of ethanol.

  • Cyclodextrin Solution: In a separate container, dissolve an equimolar amount of HP-β-CD in deionized water with stirring.

  • Complex Formation: Slowly add the ethanolic solution of your compound to the aqueous cyclodextrin solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze-Drying: Freeze the resulting solution and lyophilize it to obtain a solid powder of the inclusion complex.

  • Solubility Assessment: The aqueous solubility of the resulting powder can then be determined and compared to the uncomplexed compound.

Method 3: Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[7][8][9][10][11] This can lead to a significant increase in the dissolution rate and apparent solubility of the drug.

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of a this compound derivative in a hydrophilic polymer to enhance its solubility.

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, PVP K30)

  • Common solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both your compound and the polymer in a common solvent.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator or by heating in a vacuum oven. This will result in a solid mass.

  • Pulverization: Pulverize the solid mass into a fine powder.

  • Solubility Testing: Evaluate the dissolution rate and solubility of the resulting solid dispersion in an aqueous medium.

Decision Tree for Advanced Solubilization Strategies

A Low Solubility in Organic Solvents or Need for Aqueous Formulation B Is the Compound Ionizable? A->B C Yes B->C Yes D No B->D No E pH Adjustment C->E F Consider Cyclodextrin Inclusion Complex D->F G Consider Solid Dispersion D->G

Caption: Selecting an appropriate advanced solubilization method.

Frequently Asked Questions (FAQs)

Q: What are the best initial screening solvents for my this compound derivative?

A: Based on literature precedents for the synthesis and handling of 1,3,5-triazine derivatives, the following solvents are recommended for initial screening, in order of decreasing polarity:

  • Aqueous Buffers (at various pH values)

  • DMSO (Dimethyl sulfoxide)

  • DMF (N,N-Dimethylformamide)

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl Acetate

  • Dichloromethane

Q: How do substituents on the this compound ring affect solubility?

A: The nature of the substituents will have a profound impact on the overall solubility of the molecule. Here are some general principles:

  • Polar Substituents: The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups, will generally increase aqueous solubility.

  • Ionizable Substituents: The presence of acidic or basic functional groups allows for salt formation, which can dramatically improve aqueous solubility.

  • Lipophilic Substituents: Increasing the number and size of non-polar, lipophilic groups (e.g., alkyl chains, aromatic rings) will typically decrease aqueous solubility but may improve solubility in non-polar organic solvents.

Q: Can I use surfactants to improve the solubility of my compound?

A: Yes, surfactants can be effective in increasing the apparent solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological assays at low concentrations (typically below their critical micelle concentration). However, it is important to first evaluate the potential for the surfactant to interfere with your assay or exhibit cytotoxicity.

Q: I am observing compound precipitation in my cell culture media over a long incubation period (24-72 hours). What could be the cause and how can I address it?

A: Long-term precipitation can be due to several factors, including compound degradation to a less soluble species, interaction with media components, or the slow equilibration to a concentration above the thermodynamic solubility limit. To address this, consider the following:

  • Stability Assessment: First, assess the stability of your compound in the cell culture medium over the time course of your experiment.

  • Formulation Strategies: Employing the advanced solubilization techniques discussed earlier, such as cyclodextrin complexation or solid dispersions, can help maintain the compound in a dissolved state for longer periods.

  • Dosing Regimen: If possible, consider a repeated, lower-dose administration schedule rather than a single high-dose addition to the culture medium.

References

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
  • International Journal of Drug Delivery and Research. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
  • Yashwantrao Bhonsale College of Pharmacy. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. [Link]
  • ResearchGate. (2022).
  • National Institutes of Health. (2015). Fundamental aspects of solid dispersion technology for poorly soluble drugs. [Link]
  • International Journal of Biology, Pharmacy and Allied Sciences. (2025). solid dispersion methods and polymers to enhance solubility of low soluble drugs. [Link]
  • PubMed. (2022).
  • ResearchGate. (2022).
  • MDPI. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. [Link]
  • ResearchGate. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]
  • National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]
  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-. [Link]

Sources

Technical Support Center: Stability of 1,3,5-Triazinane-2,4-dione Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-triazinane-2,4-dione compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the stability testing of these compounds in solution. Our goal is to equip you with the expertise to design robust stability studies, interpret your results accurately, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound compound appears to be degrading in my aqueous stock solution. What is the likely cause?

A1: The most probable cause of degradation for this compound compounds in aqueous solutions is hydrolysis. The triazine ring, particularly in nucleoside analogs like 5-azacytidine, is susceptible to hydrolytic cleavage.[1][2][3] This process often involves the opening of the ring structure, leading to the formation of one or more degradation products. The rate of hydrolysis can be significantly influenced by the pH and temperature of the solution.

Q2: How does pH affect the stability of my compound in solution?

A2: The pH of your solution is a critical factor governing the stability of this compound derivatives. Many of these compounds exhibit a V-shaped pH-rate profile, meaning they are most stable at a specific pH and degrade more rapidly in both acidic and alkaline conditions. For example, the related compound 5-azacytidine shows maximum stability around pH 7.0.[1] It is crucial to determine the optimal pH for your specific compound to ensure its stability during experiments.

Q3: I am observing multiple new peaks in my HPLC chromatogram after storing my compound in solution. What could these be?

A3: The appearance of new peaks in your HPLC chromatogram strongly suggests the formation of degradation products. For this compound and related structures, these can arise from several pathways:

  • Hydrolysis Products: As mentioned, hydrolytic ring opening can lead to intermediates and final degradation products. For instance, 5-azacytidine first forms a labile intermediate, N-formylguanylribosylurea, which then irreversibly converts to guanylribosylurea.[1][3]

  • Anomers: For nucleoside analogs, anomerization (conversion between α and β anomers) can occur in solution, leading to new chromatographic peaks.[2]

Q4: What is the best way to prepare and store stock solutions of this compound compounds?

A4: To maximize the stability of your stock solutions, consider the following:

  • Solvent Choice: If the compound is intended for aqueous studies but is unstable in water, consider preparing a concentrated stock solution in an anhydrous, inert organic solvent like DMSO.[6] This stock can then be diluted into the aqueous buffer immediately before use.

  • pH Control: Prepare aqueous solutions in a buffer at the pH of maximum stability for your compound.

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.

  • Aliquotting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: How can I confirm that my analytical method is suitable for a stability study?

A5: Your analytical method must be "stability-indicating," meaning it can accurately separate the intact parent compound from all potential degradation products.[6][7] To demonstrate this, you must perform forced degradation (stress testing) studies.[6][7] This involves subjecting your compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.[7] A successful stability-indicating method will show a decrease in the parent peak area with a corresponding increase in the peak areas of the degradation products, with no co-elution.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak in HPLC. - Hydrolytic instability at the current pH and temperature.- Use of a non-optimal solvent.- Determine the pH-rate profile to find the pH of maximum stability.- Prepare fresh solutions immediately before use.- Consider preparing a stock solution in an anhydrous organic solvent like DMSO.
Appearance of unexpected peaks in the chromatogram. - Formation of degradation products.- Presence of impurities in the starting material.- Perform forced degradation studies to identify potential degradants.- Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose structures.- Analyze a fresh, solid sample of your compound to check for initial purity.
Poor reproducibility of stability data. - Inconsistent solution preparation or storage.- Fluctuation in experimental temperature.- Instability of the compound during the analytical run.- Standardize solution preparation protocols.- Use a temperature-controlled autosampler and column compartment for HPLC analysis.[8]- Ensure aliquots are thawed consistently.
Mass balance issues (sum of parent and degradant peaks does not equal 100%). - Formation of non-UV active or volatile degradation products.- Adsorption of the compound or degradants to container surfaces.- Co-elution of peaks.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.- Check for adsorption by analyzing a rinse of the container.- Optimize HPLC method to improve peak resolution.

Experimental Protocols

Protocol 1: Preliminary pH-Rate Profile Study

This protocol provides a framework for determining the pH at which a this compound compound is most stable.

1. Preparation of Buffers:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with known pKa values to ensure stable pH throughout the experiment.

2. Solution Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).
  • Spike a known concentration of the stock solution into each buffer to a final concentration suitable for HPLC analysis.

3. Incubation:

  • Incubate the solutions at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.

4. HPLC Analysis:

  • Immediately analyze the aliquots using a validated stability-indicating HPLC method.[9][10][11]
  • Quantify the peak area of the parent compound at each time point for each pH.

5. Data Analysis:

  • For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line represents the apparent first-order degradation rate constant (k).
  • Plot the degradation rate constant (k) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability.
Protocol 2: Forced Degradation Study

This study is essential to identify potential degradation products and validate the stability-indicating nature of your analytical method.

1. Prepare Stock Solutions:

  • Prepare solutions of the compound in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
  • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
  • Oxidation: Add 3% H₂O₂ and incubate at room temperature.
  • Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C).
  • Photolytic Degradation: Expose a solution to UV light (as per ICH Q1B guidelines).

3. Time Points and Neutralization:

  • Sample each stressed solution at various time points.
  • Neutralize the acidic and basic samples before HPLC analysis.

4. HPLC-UV/MS Analysis:

  • Analyze all samples using a developed HPLC method with both UV and mass spectrometric detection.
  • The goal is to achieve 5-20% degradation of the parent compound.[6]

5. Data Evaluation:

  • Confirm that the parent peak decreases and degradant peaks are formed.
  • Ensure all degradant peaks are well-resolved from the parent peak.
  • Use the MS data to propose structures for the major degradation products.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Compound Stock Solution Spike Spike Stock into Buffers Prep->Spike Buffers Prepare Buffers (Varying pH) Buffers->Spike Incubate Incubate at Controlled Temperature Spike->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Plot ln(Conc) vs. Time HPLC->Data Profile Determine pH-Rate Profile Data->Profile Forced_Degradation cluster_stress Stress Conditions cluster_outcome Outcomes Compound Compound in Solution Acid Acid (e.g., 0.1M HCl) Compound->Acid Base Base (e.g., 0.1M NaOH) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Thermal Heat (e.g., 80°C) Compound->Thermal Photo Light (UV/Vis) Compound->Photo Analysis Stability-Indicating HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Analytical Method Analysis->Method

Caption: Logical flow of a forced degradation study.

References

  • UHPLC Separation of Triazine Herbicides at Elevated Temper
  • Chan, K. K., Giannini, D. D., Staroscik, J. A., & Sadee, W. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807–812. [Link]
  • Rogstad, S. L., Langley, D. R., & Svingen, P. A. (2017). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Journal of Pharmaceutical Sciences, 106(9), 2536–2544. [Link]
  • Naik, D. B., & Mohan, H. (2000). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1643–1648. [Link]
  • Hydrolysis of azacitidine. In the presence of water, a fast and...
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Mishra, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics. [Link]
  • Process for making 5-azacytosine nucleosides and their derivatives.
  • Zare, F., Ghaedi, M., & Dashtian, K. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226–240. [Link]
  • Research Paper Chemistry Oxidative Degradation of Triazine Derivatives in Aqueous Medium: A Radiation and PhotochemicaI Study. Worldwidejournals.com. [Link]
  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
  • Fournier, D., et al. (2002). Biodegradation of the hexahydro-1,3,5-trinitro-1,3,5-triazine ring cleavage product 4-nitro-2,4-diazabutanal by Phanerochaete chrysosporium. Applied and Environmental Microbiology. [Link]
  • Determination of hydroxy-s-triazines in water using HPLC or GC-MS.
  • Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. DTIC. [Link]
  • Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.

Sources

Technical Support Center: Refinement of 1,3,5-Triazinane-2,4-dione Purification by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1,3,5-Triazinane-2,4-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this polar, heterocyclic scaffold. As a molecule with multiple nitrogen and oxygen atoms, this compound presents unique purification challenges, primarily due to its high polarity and potential for strong interactions with stationary phases.

This document moves beyond standard protocols to provide in-depth troubleshooting, explaining the causality behind common issues and offering field-proven solutions.

Troubleshooting Guides and FAQs

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Section 1: Initial Method Development & TLC Analysis

Question 1: My this compound sample is extremely polar and remains at the baseline (Rf = 0) on my silica gel TLC plate, even when using 100% ethyl acetate. How can I get it to move?

Answer: This is a classic issue for highly polar compounds containing multiple heteroatoms capable of hydrogen bonding. Standard solvent systems like ethyl acetate/hexane are often not polar enough to compete with the strong interactions between your compound and the acidic silanol groups on the silica surface.

Causality: The surface of silica gel is covered with acidic hydroxyl groups (Si-OH). Highly polar, basic, or hydrogen-bond-donating compounds like this compound can adsorb very strongly to these sites, resulting in little to no mobility with moderately polar mobile phases.

Solutions:

  • Introduce a Highly Polar Solvent: You need to increase the eluotropic strength of your mobile phase significantly. Try incorporating methanol (MeOH) or ethanol into a solvent like dichloromethane (DCM) or ethyl acetate. Start with a small percentage (e.g., 95:5 DCM:MeOH) and gradually increase the concentration of the polar component.[1][2]

  • Add a Basic Modifier: The nitrogen atoms in the triazinane ring can have a basic character, leading to strong ionic interactions with the acidic silica. To mitigate this, add a small amount of a basic modifier to your mobile phase.[3]

    • Triethylamine (TEA): Add 0.1-2% TEA to your solvent system. TEA is a volatile base that will compete for the acidic sites on the silica, reducing the strong adsorption of your compound and improving mobility and spot shape.[4]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be very effective. A mobile phase consisting of 5-10% of this ammonia/methanol solution in DCM is a powerful eluent for very polar, basic compounds.[1]

  • Consider Reversed-Phase TLC: If the compound is water-soluble, reversed-phase (RP) chromatography may be a better option. On a C18-functionalized silica plate, polar compounds elute faster. You would use polar mobile phases like water/methanol or water/acetonitrile.[4]

Question 2: I'm observing significant streaking (tailing) of my compound's spot on the silica TLC plate. What is causing this, and how can I achieve a compact spot?

Answer: Streaking is a clear indicator of undesirable secondary interactions between your compound and the stationary phase, or potential sample overload. For heterocyclic compounds, this is most often due to the acidic nature of the silica gel.[3]

Causality: The interaction between the basic nitrogen centers of your triazinane and the acidic silanol groups of the silica is often not uniform. This leads to a non-ideal equilibrium during elution, causing the spot to elongate or "streak" in the direction of solvent flow.

Solutions:

  • Add a Basic Modifier: As with the issue of low Rf, adding a competing base like triethylamine (0.1-2%) or a few drops of ammonium hydroxide to your mobile phase is highly effective.[4][5] This neutralizes the most active acidic sites on the silica, leading to more symmetrical, round spots.

  • Reduce Sample Concentration: You may be overloading the TLC plate.[4] Try spotting a more dilute solution of your crude material. If the spot becomes more defined, overloading was a contributing factor.

  • Change the Stationary Phase: If modifiers are ineffective, the interaction is too strong. Consider using a different stationary phase for your TLC analysis, such as neutral or basic alumina plates, which are less acidic than silica.[3]

Question 3: My compound is not UV-active. How can I visualize it on a TLC plate and monitor my column fractions?

Answer: Lack of a UV chromophore is a common challenge. Several chemical staining methods can be used for visualization.

Solutions:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. Prepare a solution of 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL of water. After dipping the dried TLC plate, spots will appear as yellow/brown against a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: Another powerful oxidizing stain. Spots typically appear as blue or dark green upon gentle heating.

  • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of solid iodine. Many organic compounds will adsorb the iodine vapor, appearing as temporary brown spots.[3] This method is non-destructive.

For column chromatography, you can collect fractions and spot them on a TLC plate, then stain the entire plate to identify which fractions contain your compound.

Section 2: Column Chromatography Troubleshooting

Question 4: I developed a good TLC separation with an Rf of ~0.3, but my column chromatography is giving poor separation with broad, overlapping peaks. What went wrong?

Answer: This is a frustrating but common issue. The transition from the two-dimensional environment of TLC to the three-dimensional column bed can introduce several variables.

Causality & Solutions:

  • Column Overloading: The amount of crude material loaded onto the column should typically not exceed 1-5% of the mass of the silica gel.[3] Exceeding this capacity leads to broad bands that cannot be resolved.

  • Improper Column Packing: Air gaps or channels in the silica bed will lead to an uneven solvent front and disastrously poor separation. Ensure your column is packed uniformly without any cracks.

  • Sample Application: The sample should be loaded onto the column in the smallest possible volume of solvent and as a narrow, concentrated band. If the initial band is too wide, the peaks will be broad from the start.

  • Solvent Polarity Mismatch: Ensure the solvent used to dissolve your sample for loading is the same as or less polar than the mobile phase. Dissolving the sample in a solvent that is too polar will cause the compound to spread down the column prematurely, ruining the separation.

Question 5: I suspect my this compound is degrading on the silica gel column. How can I test for this and prevent it?

Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, particularly certain heterocycles.[1][5]

Confirmation Method (2D-TLC): A two-dimensional TLC experiment is a definitive way to check for on-plate stability.[2]

  • Spot your compound in one corner of a square TLC plate.

  • Run the plate in a suitable mobile phase as usual.

  • Remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now on the baseline.

  • Run the plate again in the same mobile phase. Interpretation: If your compound is stable, it will appear on the diagonal. If it is degrading on the silica, new spots representing the degradation products will appear off the diagonal.[2]

Prevention Strategies:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your mobile phase containing 1-2% triethylamine.[5] Then, flush with 2-3 column volumes of the mobile phase without the modifier to remove the excess base before loading your compound. This process neutralizes the highly acidic sites.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[3][5]

Detailed Experimental Protocols

Protocol 1: TLC Method Development for this compound
  • Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol, DMSO).

  • Initial Screening: Spot the solution on three separate silica gel TLC plates. Elute them in chambers containing:

    • Plate A: 100% Ethyl Acetate

    • Plate B: 95:5 Dichloromethane:Methanol

    • Plate C: 80:20 Dichloromethane:Methanol

  • Visualize: Dry the plates and visualize under a UV lamp (if applicable) and then with a potassium permanganate stain.

  • Optimize:

    • If the compound remains at the baseline (Rf=0), increase the methanol concentration.

    • If the compound runs to the solvent front (Rf=1), decrease the methanol concentration.

    • If you observe streaking, add 1% triethylamine to the optimal solvent system identified above and re-run the TLC.[4]

  • Target Rf: Aim for a solvent system that provides an Rf value of approximately 0.2-0.4 for your target compound, with good separation from impurities.[5]

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Column Preparation: Dry pack a column with the appropriate amount of silica gel (typically 50-100 times the weight of your crude sample).

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of your chosen mobile phase (e.g., 98:2 DCM:MeOH) through the silica gel.

  • Sample Loading: Dissolve your crude material in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your mobile phase. If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, you can start with 98:2 DCM:MeOH and slowly increase to 90:10 DCM:MeOH.

  • Fraction Collection: Collect fractions and monitor them by TLC (using a staining method if necessary) to identify those containing your purified product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data & Visualization

Table 1: Common Solvent Systems for Polar Heterocycles
Stationary PhaseSolvent System (v/v)PolarityNotes
Normal-Phase (Silica Gel) Dichloromethane / MethanolHighExcellent for a wide range of polarities. Add 0.1-2% TEA or NH₄OH to prevent streaking of basic compounds.
Ethyl Acetate / MethanolHighA less toxic alternative to DCM-based systems.
Chloroform / MethanolHighGood selectivity but chloroform is toxic.
Reversed-Phase (C18) Water / AcetonitrileTunableEffective for water-soluble compounds. Can add formic acid or TFA (0.1%) for peak shape improvement.
Water / MethanolTunableA common alternative to acetonitrile.
Diagrams

G cluster_tlc TLC Optimization cluster_column Column Technique start Poor Separation Observed check_tlc Is TLC separation clear (Rf ~0.3)? start->check_tlc check_overload Is sample load <5% of silica mass? check_tlc->check_overload Yes tlc_polar Increase mobile phase polarity check_tlc->tlc_polar No (Rf too low) tlc_modifier Add basic modifier (e.g., TEA) check_tlc->tlc_modifier No (Streaking) check_packing Column packed correctly? check_overload->check_packing Yes col_reduce_load Reduce sample load check_overload->col_reduce_load No check_loading Sample loaded in minimal volume? check_packing->check_loading Yes col_repack Repack column carefully check_packing->col_repack No result_good Successful Purification check_loading->result_good Yes col_dry_load Use dry loading method check_loading->col_dry_load No tlc_polar->check_tlc tlc_modifier->check_tlc col_reduce_load->check_overload col_repack->check_packing col_dry_load->check_loading

Caption: Decision tree for chromatography method selection.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Cieśla, J., et al. (n.d.). Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Wang, M., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry.
  • SiliCycle. (2021).

Sources

Technical Support Center: Scaling Up the Synthesis of 1,3,5-Triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of synthesizing and scaling up 1,3,5-Triazinane-2,4-dione. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize this synthesis effectively.

Synthesis Overview: The Cyclocondensation of Urea and Formaldehyde

The most industrially viable and scalable route to this compound is the acid-catalyzed cyclocondensation of urea with formaldehyde. While conceptually straightforward, this reaction is mechanistically nuanced. Success on a larger scale hinges on precise control over reaction parameters to favor the formation of the desired six-membered heterocyclic ring over linear or cross-linked polymerization, which leads to insoluble urea-formaldehyde (UF) resins.

The synthesis is typically a two-stage process:

  • Methylolation (Addition): Under neutral to alkaline conditions, formaldehyde adds to the amine groups of urea to form various methylolureas (monomethylolurea, dimethylolurea). This initial step is crucial for preparing the precursors for cyclization.

  • Condensation & Cyclization: Upon acidification, the methylolureas undergo a series of intermolecular and intramolecular condensation reactions, eliminating water. The key to forming this compound is to control this step to promote the intramolecular cyclization that forms the stable triazinane ring.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question: My reaction resulted in a low yield of crystalline product, with a significant amount of an insoluble white precipitate or a thick, paste-like solid. What went wrong?

This is the most common failure mode in this synthesis, indicating that uncontrolled, large-scale polymerization is outcompeting the desired cyclization. The insoluble material is a urea-formaldehyde resin.

  • Root Cause 1: Improper pH Control. The transition from the methylolation step to the cyclization step is highly pH-dependent. A pH that is too low or is dropped too quickly can cause rapid, exothermic, and uncontrolled polymerization.[1][2]

    • Solution: Implement a staged pH adjustment. After the initial methylolation phase (typically at pH 7.5-8.5), cool the reaction mixture before slowly adding the acid catalyst. Aim for a target pH in the mildly acidic range (e.g., pH 4.0-5.0). A gradual addition allows for better heat dissipation and controlled condensation.

  • Root Cause 2: Incorrect Molar Ratio. An excess of formaldehyde can lead to the formation of highly substituted methylolureas that are prone to cross-linking.[3]

    • Solution: The stoichiometry is critical. The theoretical molar ratio of Urea to Formaldehyde for the target molecule is 2:3. However, on a practical scale, it is often beneficial to start with a slight excess of urea to minimize residual formaldehyde and prevent over-methylolation. Experiment with ratios between 2:2.8 and 2:3 to find the optimal balance for your setup.

  • Root Cause 3: Inadequate Temperature Management. The condensation reaction is exothermic. A rapid temperature increase will accelerate polymerization rates uncontrollably.

    • Solution: Ensure your reaction vessel is equipped with efficient cooling. The acid should be added while maintaining a low internal temperature (e.g., 20-30 °C). After pH adjustment, the reaction should be heated gradually to the target temperature (e.g., 60-80 °C) with vigilant monitoring.

Question: The final product is difficult to purify and appears to be a mixture of oligomers. How can I improve product purity?

This suggests that the cyclization reaction did not go to completion or that side reactions are prevalent.

  • Root Cause 1: Insufficient Reaction Time or Temperature. The cyclization and subsequent ring closure require specific activation energy and time.

    • Solution: After the controlled heating phase, ensure an adequate holding time at the target temperature. Monitor the reaction progress using techniques like HPLC or NMR on quenched aliquots to determine the point of maximum conversion before initiating work-up.

  • Root Cause 2: Poor Mixing during Scale-Up. In larger reactors, inefficient mixing can create localized "hot spots" or areas of high acid concentration, leading to a heterogeneous product distribution.

    • Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing of the entire reaction volume. Baffles within the reactor can also prevent vortexing and improve mixing efficiency.

Question: My reaction seems to stall and does not proceed to completion, even after extended reaction times.

A stalled reaction can point to issues with reagents or catalysis.

  • Root Cause 1: Poor Quality Starting Materials. Urea can contain impurities like biuret, which can interfere with the reaction. Formaldehyde solutions can degrade over time, forming paraformaldehyde.

    • Solution: Use high-purity urea. For formaldehyde, use a freshly opened bottle of a stabilized solution (often containing a small amount of methanol). It is good practice to assay the formaldehyde concentration before use in a large-scale reaction.

  • Root Cause 2: Catalyst Inactivation. The pH of the reaction mixture may drift during the reaction, neutralizing the acid catalyst.

    • Solution: Monitor the pH throughout the reaction period. If the pH begins to rise, a small, calculated addition of acid may be necessary to maintain the optimal catalytic conditions.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing common problems during the synthesis.

TroubleshootingWorkflow Start Problem: Low Yield or Insoluble Polymer Formation Check_pH Was pH controlled during acid addition? Start->Check_pH Check_Ratio Was the Urea:Formaldehyde molar ratio correct? Check_pH->Check_Ratio Yes Sol_pH Solution: - Cool before acid addition. - Add acid slowly. - Target milder pH (4-5). Check_pH->Sol_pH No Check_Temp Was temperature controlled during and after addition? Check_Ratio->Check_Temp Yes Sol_Ratio Solution: - Recalculate stoichiometry. - Consider slight excess of urea. - Assay formaldehyde solution. Check_Ratio->Sol_Ratio No Check_Purity Are starting materials of high purity? Check_Temp->Check_Purity Yes Sol_Temp Solution: - Use efficient reactor cooling. - Maintain low temp during addition. - Heat gradually post-addition. Check_Temp->Sol_Temp No Sol_Purity Solution: - Use high-purity reagents. - Use fresh formaldehyde solution. Check_Purity->Sol_Purity No

Sources

Technical Support Center: Enhancing Selectivity of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-triazine scaffolds. This guide is designed to provide practical, field-proven insights into overcoming common challenges in the synthesis of 1,3,5-triazinane-2,4-dione derivatives and their precursors, with a primary focus on achieving high selectivity. The narrative structure moves from foundational questions to complex troubleshooting scenarios, complete with detailed protocols and mechanistic explanations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis and characterization of substituted 1,3,5-triazines.

Question 1: What is the most critical factor for controlling selectivity when synthesizing asymmetrically substituted triazines from cyanuric chloride?

Answer: Temperature control is, by far, the most critical parameter. The reactivity of the chlorine atoms on the 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) ring is highly dependent on temperature. Each successive nucleophilic substitution deactivates the ring, making the subsequent chlorine atom less reactive. This electronic effect allows for stepwise substitution by carefully controlling the reaction temperature at each stage.[1][2]

  • First Substitution: Typically occurs at low temperatures, often around 0-5 °C.

  • Second Substitution: Requires a higher temperature, usually between room temperature and 40 °C.

  • Third Substitution: Necessitates more forcing conditions, often requiring elevated temperatures (e.g., 80-100 °C or even higher) to drive the reaction to completion.[1]

Failure to maintain distinct temperature stages is the most common reason for obtaining a difficult-to-separate mixture of mono-, di-, and tri-substituted products.

Question 2: Besides temperature, what other reaction parameters influence selectivity and yield?

Answer: Several other factors are crucial:

  • Choice of Base: A suitable base is required to neutralize the hydrochloric acid (HCl) generated during the substitution. The base's strength and steric properties can influence the reaction rate. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).[1][3]

  • Solvent Selection: The solvent must solubilize the reactants and intermediates. Dichloromethane (DCM), acetone, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used. For greener approaches, aqueous media or ethylene glycol have also been employed successfully, particularly with ultrasound assistance.[1][2]

  • Nucleophile Reactivity: The intrinsic reactivity of your incoming nucleophile plays a significant role. More potent nucleophiles will react at lower temperatures than weaker ones. When planning a multi-step synthesis, it is often strategic to introduce the least reactive nucleophile first, followed by progressively more reactive ones.

Question 3: How can I reliably distinguish between different regioisomers using standard analytical techniques?

Answer: Confirming the precise substitution pattern (regiochemistry) is essential. While mass spectrometry can confirm the molecular weight (and thus the level of substitution), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for isomer identification.

  • ¹H and ¹³C NMR: The chemical shifts and symmetry patterns in the spectra provide initial clues. For example, a symmetrically di-substituted triazine will have a simpler spectrum than an asymmetrical one.

  • 2D NMR (HMBC/HSQC): For unambiguous assignment, Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation between a proton on a substituent (e.g., an N-CH₂) and the specific carbon atom of the triazine ring it is attached to, you can definitively confirm the substitution site.

  • Single Crystal X-ray Diffraction: For novel compounds, obtaining a crystal structure provides the ultimate, unequivocal proof of the molecular structure and regiochemistry.[4][5]

Section 2: Troubleshooting Guide: Achieving High Regioselectivity

This guide provides a systematic approach to resolving the most common and frustrating issue in this chemistry: poor control over sequential substitutions.

Problem: "I am attempting a di-substitution of cyanuric chloride but my final product is a mixture containing significant amounts of the mono- and tri-substituted species. How can I optimize for the desired di-substituted product?"

Causality and Solution: This outcome is a direct result of overlapping temperature windows for the first, second, and third substitutions. The key is to establish discrete, non-overlapping reaction conditions for each step.

Below is a workflow diagram to diagnose and solve this issue, followed by a detailed protocol.

Caption: Workflow for troubleshooting poor selectivity in di-substitution reactions.

Core Strategy: Stepwise Temperature Control

The energy barrier for each substitution is different. By providing just enough thermal energy to overcome one barrier at a time, you can achieve high selectivity.

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution S1 2,4,6-Trichloro-1,3,5-triazine P1 2-Nu1-4,6-dichloro-1,3,5-triazine S1->P1 0-5 °C Base (e.g., K2CO3) Nuc1 Nucleophile 1 (Nu1-H) Nuc1->S1 P1_cont Intermediate from Step 1 Nuc2 Nucleophile 2 (Nu2-H) Nuc2->P1_cont P2 2-Nu1-4-Nu2-6-chloro-1,3,5-triazine P2_cont Intermediate from Step 2 P1_cont->P2 Room Temp to 40 °C Base Nuc3 Nucleophile 3 (Nu3-H) Nuc3->P2_cont P3 Fully Substituted Triazine P2_cont->P3 > 80 °C (Reflux) Base

Caption: Sequential substitution of cyanuric chloride controlled by temperature.

Data Summary: Recommended Reaction Conditions

The following table provides a starting point for optimizing your selective substitutions. Always monitor reaction progress by TLC or LC-MS to confirm completion of each step before proceeding.

Substitution StepTypical Temperature Range (°C)Common SolventsCommon BasesKey Considerations
First (Mono-) 0 – 5Acetone, THF, DCMNa₂CO₃, K₂CO₃Reaction is typically fast. Maintain low temperature to prevent di-substitution.
Second (Di-) 20 – 40Acetone, THF, DMFNa₂CO₃, K₂CO₃, DIPEAEnsure complete consumption of the mono-substituted starting material before raising the temperature further.
Third (Tri-) 80 – 120 (Reflux)DMF, Dioxane, TolueneK₂CO₃, DIPEAThe third chlorine is significantly less reactive. May require extended reaction times or microwave assistance.[6][7]

Section 3: Experimental Protocol

This section provides a generalized, step-by-step methodology for the synthesis of an asymmetrically di-substituted 1,3,5-triazine derivative, illustrating the principles discussed above.

Protocol: Synthesis of a 2-(Alkylamino)-4-(Arylamino)-6-chloro-1,3,5-triazine

Materials:

  • Cyanuric Chloride (1.0 eq)

  • Nucleophile 1 (e.g., a primary alkylamine, 1.0 eq)

  • Nucleophile 2 (e.g., a primary arylamine, 1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.2 eq)

  • Acetone (or THF) as solvent

  • Standard glassware, magnetic stirrer, ice bath

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 eq) in acetone (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • First Nucleophilic Addition: Dissolve Nucleophile 1 (1.0 eq) and K₂CO₃ (1.1 eq) in a minimal amount of acetone or water. Add this solution dropwise to the cooled cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • First Reaction & Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride spot has been completely consumed, indicating the formation of the mono-substituted intermediate.

  • Second Nucleophilic Addition: In a separate flask, prepare a solution of Nucleophile 2 (1.0 eq) and K₂CO₃ (1.1 eq). Add this solution dropwise to the reaction mixture at 0-5 °C.

  • Second Reaction & Monitoring: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 6-12 hours (or until TLC indicates complete consumption of the mono-substituted intermediate). Gentle warming to 30-40 °C may be required if the reaction is sluggish.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with fresh acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified.

  • Purification: The most common method for purification is recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or column chromatography on silica gel.[8]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify its identity and purity.

This detailed, temperature-controlled, stepwise approach provides a robust framework for enhancing the selectivity and yield of your this compound derivative syntheses.

References

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ResearchGate.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. PubMed Central.
  • (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications.
  • (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. CORE.
  • (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-imino-1,5-bis[4-(1-methylethyl)phenyl]-. SpectraBase.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • Rabouel, I., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. ResearchGate.
  • Markowicz, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI.
  • (2023). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. ACS Publications.
  • Rabouel, I., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. MDPI.
  • (n.d.). Highly Regioselective Synthesis of 3,6‐Diaryl‐2‐(het)arylpyridines by aza‐Diels‐Alder Reactions between 6‐H‐1,2,4‐Triazine Dienes and 2‐Amino‐4‐aryloxazole‐Based Dienophiles. ResearchGate.
  • Pałkowski, M., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Kňažková, K., et al. (2019). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. National Institutes of Health.
  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Europe PMC.
  • (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed.
  • (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. ResearchGate.
  • (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP.
  • (n.d.). Synthetic Strategies to Functionalized Bridgehead Nitrogen Heteroannulated 1,2,4-Triazine Systems and their Regiospecific and Pharmacological Properties. Bentham Science.
  • (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate.
  • (n.d.). Synthesis of 1,3‐dialkylpyrazolo [1,5‐a]‐1,3,5‐triazine‐2,4‐diones isomers of 1,3‐dialkylxanthines. ResearchGate.

Sources

Troubleshooting poor reproducibility in 1,3,5-Triazinane-2,4-dione experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3,5-Triazinane-2,4-dione Synthesis

From the Senior Application Scientist's Desk:

Welcome to the technical support center for this compound and its derivatives. Reproducibility is the cornerstone of sound science and efficient drug development.[1] However, the synthesis of heterocyclic compounds like triazinanes can be notoriously sensitive to subtle variations in experimental conditions, leading to frustratingly inconsistent results.[2] This guide is designed to move beyond simple procedural lists. It provides a framework for understanding the 'why' behind experimental challenges and offers logical, field-tested solutions to enhance the reproducibility and success of your work. We will address common pitfalls from reaction setup to final characterization, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or zero. What are the most common culprits?

Low yield is a frequent issue stemming from several critical parameters. The most common causes are suboptimal reaction conditions, improper stoichiometry, or degradation of intermediates. Temperature is crucial; for instance, in multicomponent syntheses involving aldehydes and urea/thiourea, temperatures that are too low may result in no product, while excessive heat can degrade key intermediates, lowering the final yield.[3][4] The choice of solvent and the molar ratio of reactants also play a significant role and must be carefully optimized.[3][5]

Q2: I'm seeing multiple spots on my TLC/LC-MS, even after purification. What are these impurities?

The presence of multiple spots often points to the formation of stable side products or unreacted starting materials. A very common side product in reactions involving aldehydes and urea/thiourea is the bis-adduct, such as 1,1'-(phenylmethylene)bis(thiourea).[3][6] This intermediate can form competitively with the desired cyclization pathway. Other possibilities include products from decomposition or partially substituted intermediates, especially when starting from precursors like cyanuric chloride.[7][8]

Q3: My NMR spectrum is complex, with broad peaks that don't match the expected simple structure. Why is this happening?

This is a classic characterization challenge with many triazine derivatives. The complexity often arises from two main factors:

  • Low Solubility: These compounds can be poorly soluble in common NMR solvents, leading to weak signals and broad lines.[9]

  • Dynamic Processes: The molecule may exist as a mixture of slowly interconverting conformers or rotamers at room temperature, particularly due to restricted rotation around amine-triazine bonds. This results in multiple, often broad, signals for what appears to be a single proton or carbon.[9]

Q4: The reaction works perfectly on a 1 mmol scale, but the yield drops significantly when I scale it up to 10 mmol. What's going wrong?

Scale-up issues are typically related to mass and heat transfer. In a larger flask, stirring may not be as efficient, leading to local "hot spots" or areas of high reactant concentration. This can favor side reactions or decomposition. The rate of reagent addition, which is negligible on a small scale, becomes critical during scale-up to maintain optimal temperature and concentration profiles.

Detailed Troubleshooting Guides

Issue 1: Low or No Product Yield in Multicomponent Synthesis

This guide focuses on the common synthesis of a substituted triazinane-dione core via a one-pot, three-component reaction of an aldehyde, a urea/thiourea, and an orthoformate.[4][5]

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials.

  • The isolated yield is less than 30% despite extended reaction times.

Diagnostic Workflow:

G start Low Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents reagent_purity Are starting materials pure? (Aldehyde, Urea, Solvent) reagents->reagent_purity conditions 2. Assess Reaction Conditions temp Is temperature correct? (e.g., 80 °C) conditions->temp workup 3. Evaluate Workup & Purification extraction Is product lost during extraction? workup->extraction stoichiometry Is stoichiometry optimized? (e.g., excess urea/thiourea) reagent_purity->stoichiometry Yes fail Issue Persists reagent_purity->fail No stoichiometry->conditions Yes stoichiometry->fail No time Is reaction time sufficient? (e.g., >5 hours) temp->time Yes temp->fail No solvent Is the solvent appropriate? (e.g., DMF) time->solvent Yes time->fail No solvent->workup Yes solvent->fail No purification Is product degrading on silica? extraction->purification No extraction->fail Yes success Yield Improved purification->success No purification->fail Yes

Caption: Troubleshooting workflow for low product yield.

Causality and Remediation:

  • Reagent Stoichiometry: In many one-pot syntheses of triazinethiones (an analogue of diones), using a stoichiometric 1:1:1 ratio of aldehyde, thiourea, and orthoformate results in poor yields.[3] The key is often driving the equilibrium towards product formation.

    • Solution: Increase the amount of the urea or thiourea component. Studies have shown that increasing the thiourea from 1.0 to 2.5 equivalents can dramatically increase the yield from 22% to as high as 90%.[4][5]

  • Temperature and Time: These reactions often have a critical temperature threshold. At room temperature, the reaction may not proceed at all or may stall at an intermediate stage.[3][4][5]

    • Solution: Ensure the reaction temperature is maintained appropriately. For the model reaction of benzaldehyde, thiourea, and trimethyl orthoformate in DMF, an optimal temperature is 80 °C for 5 hours.[4][5] Higher temperatures (e.g., 100 °C) do not necessarily improve the rate and may lead to impurity formation.[3]

  • Solvent Choice: The solvent must effectively dissolve the reactants and facilitate the reaction.

    • Solution: Polar aprotic solvents like DMF are often highly effective. Reactions attempted without a solvent or in less polar solvents may fail completely or yield only trace amounts of intermediates.[3][5]

Optimized Reaction Conditions Summary

Parameter Recommended Condition Rationale & Citation
Aldehyde 1.0 equiv Limiting reagent.
Thiourea/Urea 2.5 equiv Excess drives the cyclization equilibrium forward, significantly boosting yield.[4][5]
Orthoformate 1.0 equiv Reacts to form an intermediate for cyclization.
Solvent DMF Excellent solubility for reactants; proven to be effective.[3][4]
Temperature 80 °C Optimal balance between reaction rate and intermediate stability.[3][4]

| Time | 5 hours | Sufficient time for reaction completion at the optimal temperature.[4] |

Issue 2: Persistent Impurities and Side Reactions

Symptom:

  • A significant, recurring impurity is observed by NMR and LC-MS that cannot be removed by standard chromatography or recrystallization.

Investigating the Side Reaction Pathway:

A plausible mechanism for the desired reaction involves the formation of an intermediate from the aldehyde and urea, which then cyclizes. However, a common side pathway is the reaction of this intermediate with a second molecule of urea to form a linear bis-adduct, which may be slow to convert to the desired triazinane.

G Reactants Aldehyde + Urea Intermediate Intermediate A Reactants->Intermediate + Urea Product Desired 1,3,5-Triazinane (Cyclization) Intermediate->Product + Orthoformate, Δ (80°C) SideProduct Bis-Adduct Impurity (e.g., 1,1'-(phenylmethylene)bis(urea)) Intermediate->SideProduct + Urea, Low Temp

Caption: Competing pathways for product vs. side-product formation.

Causality and Remediation:

  • Formation of Bis-Adduct: At lower temperatures or with insufficient heating, the formation of the linear bis-adduct can be favored. This intermediate may not efficiently cyclize, remaining as a major impurity.[3][4]

    • Solution: Ensure the reaction is heated to the optimal temperature (e.g., 80 °C) promptly after mixing the reagents. This favors the intramolecular cyclization pathway over the intermolecular side reaction. Monitoring the reaction by TLC/LC-MS can help track the consumption of this intermediate.

  • Incomplete Substitution: When synthesizing from a precursor like cyanuric chloride, the reactivity of the chlorine atoms decreases with each substitution. Replacing the third chlorine atom often requires more forcing conditions (higher temperatures, stronger bases) than the first two.[7][8]

    • Solution: If you are seeing di-substituted impurities, increase the reaction temperature or use a stronger base for the final substitution step. Microwave irradiation has also been shown to be effective for driving these challenging substitutions to completion.[10]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione

This protocol is adapted from a proven, catalyst-free multicomponent reaction and serves as a robust starting point.[4][5][6]

  • Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add the aryl aldehyde (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add dimethylformamide (DMF, 1.0 mL), followed by thiourea (2.5 mmol, 2.5 equiv) and trimethyl orthoformate (1.0 mmol, 1.0 equiv).

  • Reaction: Tightly cap the vial and place it in a preheated oil bath or heating block at 80 °C. Stir the mixture vigorously for 5 hours.

  • Workup: After 5 hours, allow the reaction mixture to cool to room temperature. Remove the solvent (DMF) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10 and gradually increasing to 1:1 or 1:2) to isolate the pure product.[6][11]

  • Characterization: Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and HRMS.[11][12]

Protocol 2: Troubleshooting Poor NMR Spectral Resolution

This protocol addresses issues of broad peaks or complex spectra due to low solubility or dynamic exchange phenomena.[9]

  • Solvent Screening: If the spectrum in CDCl₃ is poor, prepare samples in more polar aprotic solvents like DMSO-d₆ or DMF-d₇, which often provide better solubility for triazine derivatives.

  • Variable Temperature (VT) NMR: Acquire a ¹H NMR spectrum at room temperature (e.g., 25 °C). If broad peaks are observed, increase the temperature of the NMR probe in increments (e.g., to 50 °C, 75 °C, 95 °C).

  • Analysis: As the temperature increases, the rate of conformational exchange also increases. If the broad peaks are due to this dynamic process, they will sharpen and eventually coalesce into a single, time-averaged signal at higher temperatures. This confirms the presence of conformers and validates the chemical structure.[9]

  • 2D NMR: If signal overlap is severe, perform 2D NMR experiments (like COSY and HSQC) to establish proton-proton and proton-carbon correlations, which can help definitively assign the structure even with a complex 1D spectrum.

References

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Ma, Y., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Image attached to a publication].
  • Désiron, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-97.
  • Li, Y., et al. (2023). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.
  • ResearchGate. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Data set].
  • Abdelgawad, M. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 015-024.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?
  • Kang, G.-F., & Zhang, G. (2020). Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16.
  • Al-Muttari, F. A., et al. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455.
  • National Center for Biotechnology Information. (n.d.). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. PubMed.
  • Beilstein Journals. (n.d.). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • ScienceDaily. (2013). Scientific reproducibility is hampered by a lack of specificity of the material resources.
  • American Chemical Society. (n.d.). Organic Letters.
  • Al-Salahi, R., et al. (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2998.
  • Digital CSIC. (n.d.). Chapter 3 – Structural characterization of triazines.

Sources

Degradation pathways of 1,3,5-Triazinane-2,4-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1,3,5-Triazinane-2,4-dione (also known as 5-Azadihydrouracil). This guide is designed to provide expert insights and practical solutions to common experimental challenges encountered during degradation studies of this compound. We will explore its stability under various conditions and offer robust protocols and analytical guidance to ensure the integrity and accuracy of your research.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolution.

Question 1: My hydrolysis study shows highly variable and unexpectedly rapid degradation of this compound. What could be the cause?

Answer:

This is a frequent issue stemming from the inherent reactivity of the triazine ring structure. Inconsistent results usually point to a lack of rigorous control over key experimental parameters.

Underlying Causality: The 1,3,5-triazinane ring is susceptible to hydrolytic cleavage, a process that is highly dependent on pH and temperature.[1] The presence of two carbonyl groups and N-H bonds makes the molecule analogous to cyclic ureas and uracil derivatives, which are known to undergo ring-opening hydrolysis.[2][3][4][5] Minor fluctuations in pH can dramatically alter the degradation kinetics, leading to poor reproducibility.

Troubleshooting Steps:

  • Verify pH Control:

    • Action: Ensure your buffer system has adequate capacity to maintain the target pH throughout the experiment, especially if degradation products are acidic or basic.

    • Rationale: Degradation can release byproducts that shift the solution's pH, which in turn accelerates or decelerates further degradation, creating a feedback loop and nonlinear kinetics. Regularly calibrate your pH meter and monitor the pH of your reaction vessel at each time point.

  • Assess Temperature Stability:

    • Action: Use a calibrated, temperature-controlled water bath or incubator with minimal fluctuation (±0.5°C).

    • Rationale: Degradation reactions are temperature-dependent; a 10°C increase can roughly double the reaction rate.[1] Inconsistent heating will lead directly to variable degradation rates.

  • Evaluate Solvent and Reagent Purity:

    • Action: Use high-purity (e.g., HPLC-grade) water and analytical-grade buffer components. Be aware that some reagents can contain trace metal contaminants that may catalyze degradation.[6]

    • Rationale: Impurities in solvents or reagents can introduce unintended catalysts or nucleophiles, leading to artifactual degradation pathways.[6]

  • Implement a Control Study:

    • Action: Run a parallel experiment with the compound in a neutral, unbuffered aqueous solution (if soluble) at the same temperature to establish a baseline thermal degradation rate.

    • Rationale: This control helps differentiate between pH-catalyzed hydrolysis and simple thermolytic degradation.[7]

Question 2: My HPLC-UV analysis of degradation samples shows multiple, poorly resolved, or unexpected peaks. How can I identify these and improve my chromatography?

Answer:

This is a common analytical challenge when studying polar, nitrogen-containing heterocyclic compounds. The issue likely stems from a combination of complex degradation pathways and suboptimal chromatographic conditions.

Underlying Causality: The degradation of this compound is not a single-step process. It likely involves ring-opening to form intermediates such as biuret, urea, and other related polar species before complete mineralization to ammonia and carbon dioxide.[8] These degradation products are often highly polar and may have poor retention on standard C18 columns, leading to co-elution and poor peak shape.[9][10]

Troubleshooting Steps:

  • Optimize HPLC Method for Polar Analytes:

    • Action: If using a standard C18 column, try a mobile phase with a lower percentage of organic solvent. However, be cautious of "hydrophobic collapse" with highly aqueous mobile phases.[9][10]

    • Alternative Columns: Consider specialized columns designed for polar compounds, such as those with polar end-capping, polar-embedded phases, or those suitable for Hydrophilic Interaction Liquid Chromatography (HILIC).[11] These columns provide better retention for polar analytes.

    • Mobile Phase Modifiers: The addition of a small amount of an acid modifier like formic acid or an ammonium salt buffer (e.g., ammonium formate) can significantly improve peak shape for nitrogenous compounds.[11][12]

  • Employ Mass Spectrometry (LC-MS) for Peak Identification:

    • Action: If available, couple your LC system to a mass spectrometer.

    • Rationale: LC-MS is the definitive tool for identifying unknown degradation products.[13][14] By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose molecular formulas and fragmentation patterns to elucidate their structures, confirming the degradation pathway.

  • Perform Forced Degradation Studies:

    • Action: Intentionally degrade your sample under controlled, harsh conditions (e.g., strong acid, strong base, oxidation with H₂O₂) to generate higher concentrations of degradation products.[15][16][17]

    • Rationale: This helps in identifying minor degradation products that might be below the limit of detection in your primary experiment. It also validates that your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradants.[18]

  • Check for System Contamination:

    • Action: Run a blank gradient (mobile phase only) to check for "ghost peaks" arising from system contamination or contaminated solvents.[19]

    • Rationale: Impurities can accumulate in the system and elute during a gradient run, appearing as unexpected peaks in your chromatogram.

Question 3: I'm attempting a microbial degradation study, but I'm observing no significant loss of this compound. What factors should I investigate?

Answer:

The lack of microbial activity can be attributed to several factors, ranging from the choice of microbial culture to the specific environmental conditions of the assay.

Underlying Causality: While many s-triazine herbicides are known to be biodegradable by specific microbial consortia, the biodegradability of this compound is not as widely documented.[8][20] Successful degradation requires microorganisms that possess the necessary enzymatic machinery (e.g., hydrolases) to cleave the triazine ring.[21] The culture conditions must also be optimal for microbial growth and enzymatic activity.

Troubleshooting Steps:

  • Verify Microbial Strain/Consortium Capability:

    • Action: Use a microbial culture known to degrade related s-triazine compounds, such as Pseudomonas sp. or Arthrobacter sp.[8][20][21] If using an environmental isolate, it may require a period of acclimation.

    • Rationale: Not all microorganisms can metabolize s-triazines. Specialized enzymatic pathways are required for ring cleavage.[21]

  • Optimize Culture Media and Conditions:

    • Action: Ensure the growth medium provides essential nutrients but does not offer a more easily metabolized carbon or nitrogen source, unless co-metabolism is the intended pathway.[20] Check and optimize pH, temperature, and aeration.

    • Rationale: Microbes will preferentially consume simpler energy sources. If the medium is too rich, the target compound may not be utilized.[20] Aerobic conditions are often necessary for the oxidative enzymes involved in breaking down such compounds.[1]

  • Assess for Compound Toxicity:

    • Action: Run a dose-response experiment. Test a range of concentrations of this compound.

    • Rationale: At high concentrations, the parent compound or its initial degradation products could be toxic to the microorganisms, inhibiting their metabolic activity.

  • Include Positive and Abiotic Controls:

    • Action: Run a positive control with a readily biodegradable compound to confirm your microbial culture is active. Also, run a sterile (abiotic) control containing the compound and media but no microorganisms.

    • Rationale: The positive control validates the health of your inoculum. The sterile control is crucial to distinguish between biological degradation and abiotic processes like hydrolysis or photolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary abiotic degradation pathways for this compound?

The primary abiotic degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: The s-triazine ring is susceptible to cleavage under both acidic and basic conditions. The reaction typically involves nucleophilic attack on the carbonyl carbons, leading to ring-opening. The final products of complete hydrolysis are expected to be ammonia and carbon dioxide.

  • Photolysis: Like other s-triazine herbicides, this compound may undergo photodegradation when exposed to UV light.[22][23][24] This process often involves the formation of radical species and can lead to dealkylation (if substituted) and hydroxylation of the ring, eventually breaking it down.[24][25] The rate and products can be significantly influenced by the presence of photosensitizers in the solution.[22][25]

Q2: What are the expected major degradation products I should look for?

Based on the degradation of analogous compounds like atrazine and 5-azacytidine, the expected pathway involves initial ring opening.[2][4][8] Key intermediates to monitor would include:

  • Biuret: Formed from the partial hydrolysis of the triazine ring.

  • Urea: A common product from the breakdown of nitrogenous heterocyclic rings.

  • Carboxylic acid derivatives: Such as ureidopropanoic acids, resulting from the cleavage of specific bonds within the ring structure.[26]

  • Cyanuric Acid: A stable intermediate in the degradation of many substituted s-triazines.[8][23]

Q3: What is the recommended starting protocol for a kinetic study of hydrolysis?

A robust kinetic study requires careful planning and execution. The protocol below provides a reliable framework.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Hydrolysis Rate

This protocol outlines a method for determining the degradation kinetics of this compound at three different pH values (e.g., 4, 7, and 9).

1. Reagent and Solution Preparation:

  • Prepare 0.1 M buffer solutions: Acetate buffer for pH 4, Phosphate buffer for pH 7, and Borate buffer for pH 9. Verify the final pH of each buffer with a calibrated pH meter.
  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) where it is stable.
  • Prepare the mobile phase for your HPLC analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. Experimental Setup:

  • For each pH value, place 99 mL of the appropriate buffer into three separate, sealed, temperature-controlled reaction vessels (e.g., 125 mL amber glass flasks). Equilibrate the vessels to the desired temperature (e.g., 50°C) in a shaking water bath.
  • Include a fourth vessel with pH 7 buffer as a control to be kept at 4°C (refrigerator) to monitor for any non-thermal degradation.

3. Reaction Initiation and Sampling:

  • To initiate the reaction, spike each vessel with 1 mL of the 1 mg/mL stock solution to achieve a final concentration of 10 µg/mL. Swirl gently to mix. This is time zero (t=0).
  • Immediately withdraw a 1 mL aliquot from each vessel for the t=0 measurement. Quench the reaction by adding the aliquot to an HPLC vial containing a quenching agent if necessary (e.g., an equal volume of mobile phase or a neutralizing buffer) and store at 4°C until analysis.
  • Collect subsequent 1 mL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected degradation rate.

4. Sample Analysis:

  • Analyze all samples by a validated, stability-indicating HPLC-UV or LC-MS method.
  • Construct a calibration curve using standards of this compound to quantify its concentration at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of the parent compound versus time for each pH.
  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (k).
  • Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.

Data & Visualization

Table 1: Representative Half-Life Data for a Related Triazine Herbicide (Atrazine) at 25°C

This table provides an example of how pH influences the stability of a related s-triazine compound. Similar trends would be expected for this compound.

pHHalf-Life (Days)Predominant Mechanism
4.0~250Acid-catalyzed hydrolysis
7.0>1000Neutral hydrolysis (slow)
9.0~400Base-catalyzed hydrolysis

(Data is illustrative and synthesized from general knowledge of triazine chemistry for exemplary purposes.)

Diagrams

G prep_stock prep_stock initiate initiate prep_stock->initiate sample sample initiate->sample prep_buffers prep_buffers setup_vessels setup_vessels prep_buffers->setup_vessels setup_vessels->initiate quench quench sample->quench hplc hplc quench->hplc quantify quantify hplc->quantify plot plot quantify->plot calculate calculate plot->calculate

G parent This compound intermediate1 Ring-Opened Intermediate (e.g., Ureidopropanoic acid derivative) parent->intermediate1 Hydrolysis (H₂O, H⁺/OH⁻) product1 Biuret intermediate1->product1 product2 Urea intermediate1->product2 final_products NH₃ + CO₂ product1->final_products Further Hydrolysis product2->final_products Further Hydrolysis

References

  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405. [Link]
  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Mills, M. S. (1996). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Open-File Report 96-174. [Link]
  • U.S. Environmental Protection Agency. (2007). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). EPA Document # EPA/600/R-05/006. [Link]
  • Barceló, D., Durand, G., & De Bertrand, N. (1993). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry.
  • Vaya, D., et al. (2020). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO 2 Suspensions. Request PDF. [Link]
  • Hennion, M. C., & Barcelo, D. (1998). Strengths and limitations of gas chromatography and liquid chromatography for the determination of the 29 priority pesticides in water samples.
  • Lin, C. H., et al. (2022). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. International Journal of Molecular Sciences, 23(19), 11849. [Link]
  • Chan-Huot, M., et al. (1999). Biodegradation of s-triazine compounds by a stable mixed bacterial community. Applied and Environmental Microbiology, 65(11), 4772-4777. [Link]
  • Erickson, L. E., & Lee, K. H. (1989). Degradation of atrazine and related s-triazines. Critical Reviews in Environmental Control, 19(1), 1-14. [Link]
  • Parekh, N. R., Walker, A., Roberts, S. J., & Welch, S. J. (1994). Rapid degradation of the triazinone herbicide metamitron by a Rhodococcus sp. isolated from treated soil. Journal of Applied Microbiology, 77(5), 577-583. [Link]
  • Singh, S., et al. (2021). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 9(7), 169. [Link]
  • Lányi, K., & Dinya, Z. (2004). Photodegradation study of some triazine-type herbicides. Journal of Photochemistry and Photobiology A: Chemistry, 163(3), 329-337. [Link]
  • Rehan, M. (2016). Microbial Biodegradation of S-triazine Herbicides in Soil. Journal of Crop Research and Fertility, 1, 1-6. [Link]
  • Notari, S., et al. (2018). Stability of 25 mg/mL Azacitidine Suspensions Kept in Fridge after Freezing.
  • Mailhot, G., et al. (1999).
  • Teasdale, A., et al. (2011).
  • Ray, D. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Kumar, V., & Kumar, S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 4(6), 2133-2143. [Link]
  • SGS Life Sciences. (2014).
  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13. [Link]
  • J. W. Dolan. (2001). HPLC Troubleshooting Guide. LCGC North America. [Link]
  • Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions! Universal Lab Blog. [Link]
  • Jones, K. (2000). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
  • Pesek, J. J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Szymański, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7489. [Link]
  • Prior, J. J., Maley, J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of biological chemistry, 259(5), 2422–2428. [Link]
  • Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-812. [Link]
  • Pískala, A., et al. (1979). Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine.
  • Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(22), 5410. [Link]
  • Wikipedia contributors. (2023). 1,3,5-Triazine. In Wikipedia, The Free Encyclopedia. [Link]
  • Wróbel, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(1), 241. [Link]
  • Brzozowski, Z., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. European Journal of Medicinal Chemistry, 178, 494-511. [Link]
  • Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 265-276. [Link]
  • Reddy, C. R., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]
  • Reddy, C. R., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • ResearchGate. (n.d.). Synthesis 1,3,5-triazine derivatives bearing two 2-chloroethylamino residues 12e and three 2-chloroethylamino residues 12f. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Analytical Method Development for 1,3,5-Triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 1,3,5-Triazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of impure samples of this compound.

Introduction: The Analytical Challenge

This compound and its derivatives are crucial intermediates in pharmaceutical synthesis. Ensuring the purity of these compounds is paramount for the safety and efficacy of the final drug product. However, their analysis is often complicated by the presence of various impurities arising from the manufacturing process or degradation.[1][2] These impurities can be structurally similar to the parent molecule, making their separation and quantification a significant analytical challenge.

This guide provides a structured approach to developing and troubleshooting robust analytical methods, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques.

Understanding Potential Impurities

A thorough understanding of potential impurities is the foundation of a robust analytical method. For this compound, impurities can be broadly categorized as follows:

Impurity TypePotential OriginAnalytical Considerations
Organic Impurities Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[1][2]Often structurally similar to the API, requiring high-resolution chromatographic techniques.
Inorganic Impurities Reagents, ligands, catalysts, heavy metals, or other residual metals from the manufacturing process.[2]Typically require different analytical techniques for quantification (e.g., ICP-MS).
Residual Solvents Used during synthesis and purification.Usually analyzed by Gas Chromatography (GC) with headspace sampling.

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances.[3][4]

HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile and thermally labile compounds like this compound and its organic impurities.[5][6] A reversed-phase C18 column is a good starting point for method development.[7]

Troubleshooting Guide (Q&A Format)

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My main peak for this compound is tailing significantly. What is the likely cause and how can I fix it?

    • A: Peak tailing for basic compounds like triazines is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase.[7]

      • Causality: At neutral pH, the silanol groups can be deprotonated (negatively charged) and interact with the protonated (positively charged) basic triazine molecule, leading to a "tail" as the analyte is slowly released from these active sites.

      • Solution 1 (Lower Mobile Phase pH): Lowering the mobile phase pH to between 2.5 and 3.5 with an acidic modifier like formic or acetic acid will protonate the silanol groups, minimizing these secondary interactions.[7]

      • Solution 2 (Use an End-Capped Column): Employ a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of residual silanol groups, resulting in more symmetrical peaks.[7]

Issue 2: Poor Resolution Between the Main Peak and an Impurity

  • Q: I have a critical impurity peak that is co-eluting or poorly resolved from the this compound peak. How can I improve the separation?

    • A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the chromatographic system.

      • Solution 1 (Optimize Mobile Phase Composition): If using a gradient, try altering the gradient slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) as this can significantly alter the selectivity of the separation.

      • Solution 2 (Change Column Chemistry): If mobile phase optimization is insufficient, switching to a different stationary phase is the next logical step. A column with a different chemistry, such as a polar-embedded phase or a phenyl-hexyl phase, can provide different selectivity and may resolve the critical pair.

      • Solution 3 (Elevated Temperature): Increasing the column temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[8] However, be sure to check the thermal stability of your analyte and impurities first.

Issue 3: Inconsistent Retention Times

  • Q: The retention times of my peaks are shifting between injections. What could be causing this?

    • A: Retention time instability is often a sign of an unequilibrated system or issues with the mobile phase or pump.

      • Solution 1 (Ensure Proper Equilibration): Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. This is especially critical for gradient methods.

      • Solution 2 (Check Mobile Phase Preparation): Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump. Also, verify that the mobile phase composition is accurate and that there is no precipitation of buffers.

      • Solution 3 (Inspect the HPLC System): Check for leaks in the system, as this can cause pressure fluctuations and affect retention times. Ensure the pump is delivering a consistent flow rate.

Spectroscopic Identification and Characterization

Once impurities are separated chromatographically, their identification is crucial. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Troubleshooting Guide (Q&A Format)

Issue 1: Poor Ionization in LC-MS

  • Q: I am not getting a good signal for my low-level impurities in LC-MS analysis. How can I improve ionization?

    • A: The choice of ionization source and mobile phase additives is critical for sensitive MS detection.

      • Solution 1 (Optimize Ionization Source): Electrospray Ionization (ESI) is a good starting point for polar molecules like this compound. Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analyte.

      • Solution 2 (Mobile Phase Additives): The addition of a small amount of an acid (like formic acid) or a base (like ammonium hydroxide) to the mobile phase can significantly enhance the formation of protonated [M+H]+ or deprotonated [M-H]- ions, respectively. Experiment with different additives to find the optimal conditions for your compounds of interest.

Issue 2: Complex NMR Spectra

  • Q: The 1H NMR spectrum of my isolated impurity is complex and difficult to interpret. What can I do?

    • A: Complex spectra can arise from overlapping signals or the presence of multiple conformers.

      • Solution 1 (2D NMR Techniques): Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons. This can help in piecing together the structure of the impurity.

      • Solution 2 (Variable Temperature NMR): If the complexity is due to the presence of slowly interconverting conformers at room temperature, acquiring spectra at a higher temperature can sometimes coalesce the signals into a simpler pattern.

Frequently Asked Questions (FAQs)

  • Q1: What are the key parameters to consider during analytical method validation for an impurity method?

    • A1: According to the ICH Q2(R1) guideline, the key validation characteristics for an impurity quantification method are specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, accuracy, and precision.[9][10][11]

  • Q2: At what level do I need to identify and qualify impurities?

    • A2: The thresholds for reporting, identification, and qualification of impurities are defined in the ICH Q3A guideline and are based on the maximum daily dose (MDD) of the drug substance.[2][12] For an MDD of ≤ 2 g/day , the identification threshold is typically 0.10%.[2]

  • Q3: How do I choose an appropriate reference standard for my impurities?

    • A3: Ideally, you should use a qualified, well-characterized reference standard for each impurity. If a reference standard is not available, you may need to synthesize and characterize the impurity in-house. For quantification purposes, if a standard is unavailable, you can sometimes use the relative response factor (RRF) of the impurity relative to the main component, but this needs to be scientifically justified.

Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling of this compound
  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (determined by UV scan of the main component).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizations

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Validation & Implementation Define Analytical Target Profile Define Analytical Target Profile Literature Search & Analyte Characterization Literature Search & Analyte Characterization Define Analytical Target Profile->Literature Search & Analyte Characterization Initial Method Scouting Initial Method Scouting Literature Search & Analyte Characterization->Initial Method Scouting Method Optimization (DoE) Method Optimization (DoE) Initial Method Scouting->Method Optimization (DoE) Identify Issues (e.g., Poor Resolution) Identify Issues (e.g., Poor Resolution) Method Optimization (DoE)->Identify Issues (e.g., Poor Resolution) Systematic Troubleshooting Systematic Troubleshooting Identify Issues (e.g., Poor Resolution)->Systematic Troubleshooting Use Q&A Guide Refined Method Refined Method Systematic Troubleshooting->Refined Method Method Validation (ICH Q2) Method Validation (ICH Q2) Refined Method->Method Validation (ICH Q2) Routine Use & Lifecycle Management Routine Use & Lifecycle Management Method Validation (ICH Q2)->Routine Use & Lifecycle Management

Caption: A workflow for analytical method development.

HPLC_Troubleshooting_Tree Start Poor Peak Resolution Check_Efficiency Is Peak Width Acceptable? Start->Check_Efficiency Check_Selectivity Are Peaks Overlapping? Check_Efficiency->Check_Selectivity No Optimize_Flow Decrease Flow Rate Check_Efficiency->Optimize_Flow Yes Optimize_Gradient Adjust Gradient Slope Check_Selectivity->Optimize_Gradient Yes End Resolution Improved Check_Selectivity->End No Change_Organic Try Different Organic Modifier (e.g., MeOH) Optimize_Gradient->Change_Organic Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl) Change_Organic->Change_Column Change_Column->End Longer_Column Use Longer Column Optimize_Flow->Longer_Column Longer_Column->End

Caption: A decision tree for HPLC troubleshooting.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ICH. Quality Guidelines. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • PubMed. (2014). Chromatographic methods for analysis of triazine herbicides. [Link]
  • Taylor & Francis Online. (2014). Chromatographic Methods for Analysis of Triazine Herbicides. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,3,5-Triazinane-2,4-dione and Triazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. Among the myriad of heterocyclic scaffolds employed by medicinal chemists, 1,3,5-triazinane-2,4-diones and triazole derivatives have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive, comparative analysis of these two classes of compounds as enzyme inhibitors, with a particular focus on their activity against acetylcholinesterase (AChE) and α-glucosidase, two enzymes of significant therapeutic interest.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the synthesis, structure-activity relationships (SAR), and inhibitory profiles of these compounds, supported by experimental data and detailed protocols.

Introduction to Heterocyclic Enzyme Inhibitors

Enzymes are pivotal to virtually all biological processes, and their dysregulation is often implicated in the pathophysiology of numerous diseases. Consequently, the development of molecules that can modulate enzyme activity is a highly pursued strategy in pharmaceutical research. Heterocyclic compounds, with their diverse structural motifs and electronic properties, offer a versatile platform for the design of enzyme inhibitors.

1,3,5-Triazinane-2,4-dione , also known as 5-azauracil, is a six-membered heterocyclic ring containing three nitrogen atoms and two carbonyl groups. Its structural similarity to pyrimidine bases makes it a compelling candidate for interacting with enzymes that recognize nucleotides. While its derivatives have been explored for various biological activities, including as anticancer and antiviral agents, their role as enzyme inhibitors is an area of growing interest.

Triazoles , five-membered heterocyclic rings with three nitrogen atoms, exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles[1]. These scaffolds are renowned for their metabolic stability and their ability to engage in a variety of molecular interactions, including hydrogen bonding and dipole-dipole interactions[2]. Consequently, triazole derivatives have been successfully developed as inhibitors for a wide array of enzymes[3].

This guide will focus on a comparative study of these two scaffolds, primarily targeting acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease, and α-glucosidase, a target for the management of type 2 diabetes.

Structural Frameworks of the Inhibitor Classes

The fundamental structural differences between the this compound and triazole cores dictate their potential interactions with enzyme active sites.

G cluster_0 This compound Core cluster_1 1,2,4-Triazole Core a b

Caption: Core structures of this compound and 1,2,4-Triazole.

Comparative Analysis of Enzyme Inhibition

A direct comparison of the inhibitory potential of these two classes of compounds requires evaluation against the same enzymatic targets under standardized conditions. Here, we present a summary of reported inhibitory activities against acetylcholinesterase and α-glucosidase. It is important to note that while a wealth of data exists for triazole derivatives, specific inhibitory data for the this compound scaffold against these particular enzymes is less prevalent in the literature. Therefore, for a meaningful comparison, we will consider the broader class of 1,3,5-triazine derivatives where data is available.

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease[4][5].

Compound ClassDerivativeAChE IC50 (µM)Reference
1,3,5-Triazine Nitrogen mustard analog with dipeptide residue0.051 - 0.789[6]
1,3,5-Triazine Triazine triazolopyrimidine hybrid0.065 - 0.092[6]
1,3,5-Triazine Sulphonamide derivative>90% inhibition (qualitative)[7]
Triazole Thiazoloindazole-based derivative (Tl45b)0.071[8]
Triazole Triazole-based thiosemicarbazone (6i)0.10[9]
Triazole Triazole-based thiosemicarbazone (6b)0.20[9]
Triazole Thienobenzo-1,2,3-triazolinium salt (23)4.4[10]

Analysis: The presented data indicates that both 1,3,5-triazine and triazole scaffolds can be elaborated to produce potent AChE inhibitors, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range. The triazole-based thiosemicarbazones and thiazoloindazole derivatives demonstrate particularly high potency[8][9]. The 1,3,5-triazine nitrogen mustard analogs also show significant inhibitory activity[6]. The broad range of activities highlights the importance of the substituents on the core heterocycle in determining the inhibitory potential.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is involved in the breakdown of complex carbohydrates. Its inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia[11].

Compound ClassDerivativeα-Glucosidase IC50 (µM)Reference
Triazole 1,2,3-Triazole derivative (6a)22.15[11]
Triazole Benzothiazole-triazole derivative (6s)20.7[12]
Triazole Triazole clubbed indole derivative (R1)10.1[13]
Triazole 1,2,4-Triazole derivative (Compound 4)0.27 µg/mL[3]
Triazole 1,2,4-Triazole derivative (Compound 10)0.31 µg/mL[3]

Analysis: Triazole derivatives have been extensively studied as α-glucosidase inhibitors, with numerous examples demonstrating potent activity, often surpassing that of the standard drug, acarbose[11][12][13]. The inhibitory concentrations are consistently in the low micromolar range. While specific data for this compound is scarce, the broader class of 1,3,5-triazines has also been investigated for antidiabetic properties, suggesting potential for α-glucosidase inhibition[14][15]. The versatility of the triazole scaffold allows for the incorporation of various pharmacophoric features that can enhance binding to the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of both 1,3,5-triazine and triazole derivatives is highly dependent on the nature and position of their substituents.

For 1,3,5-Triazine Derivatives:

  • AChE Inhibition: Studies on 1,3,5-triazine-based AChE inhibitors have shown that disubstituted derivatives are generally more potent than their trisubstituted counterparts[4]. The introduction of specific aniline moieties, such as 3-(trifluoromethyl)aniline, has been shown to significantly increase inhibitory activity[4]. The position of substituents is also critical, with para-substituted fluoroaniline derivatives being more active than ortho-substituted ones[4].

For Triazole Derivatives:

  • AChE Inhibition: In the case of triazole-based AChE inhibitors, the presence of specific functional groups and their spatial arrangement are key. For instance, in a series of triazole-based thiosemicarbazones, derivatives with a hydroxyl group at the ortho-position of one phenyl ring and di-chloro and nitro substitutions on another phenyl ring showed superior inhibition[9]. This suggests that a combination of hydrogen bond donors and electron-withdrawing groups can enhance binding to the AChE active site.

  • α-Glucosidase Inhibition: SAR studies on triazole-based α-glucosidase inhibitors have revealed that the nature of the substituents on the triazole ring and any appended aromatic systems significantly influences activity. For example, in a series of benzothiazole-triazole derivatives, a chlorine atom at the 5-position of the benzothiazole ring and a tert-butyl group at the para position of a phenyl ring resulted in the most active compound[12]. This highlights the importance of both electronic and steric factors in inhibitor design.

Experimental Protocols

To ensure the reproducibility and validity of enzyme inhibition studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative triazole derivative and for conducting AChE and α-glucosidase inhibition assays.

Synthesis of 1,2,4-Triazole-3-thione Derivatives

A common route for the synthesis of 1,2,4-triazole-3-thiones involves the cyclization of thiosemicarbazide precursors.

G A Carboxylic Acid + Thiosemicarbazide B Acylthiosemicarbazide (Intermediate) A->B Acylation C 1,2,4-Triazole-3-thione (Final Product) B->C Cyclization (e.g., in alkaline medium)

Caption: General synthetic scheme for 1,2,4-triazole-3-thiones.

Step-by-Step Protocol:

  • Preparation of Acylthiosemicarbazide:

    • Dissolve the desired carboxylic acid in a suitable solvent (e.g., chloroform).

    • Add an equimolar amount of thiosemicarbazide.

    • In the presence of a condensing agent like polyphosphate ester (PPE), heat the reaction mixture (e.g., at 90 °C) in a sealed vessel.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the intermediate acylthiosemicarbazide by filtration or extraction.

  • Cyclization to 1,2,4-Triazole-3-thione:

    • Dissolve the isolated acylthiosemicarbazide in an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).

    • Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole-3-thione product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different starting materials.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used for measuring AChE activity and screening for inhibitors.

G A Acetylthiocholine (Substrate) B Thiocholine + Acetate A->B AChE C 5-thio-2-nitrobenzoate (Yellow Product) B->C D DTNB (Ellman's Reagent) D->C

Caption: Principle of the Ellman's assay for AChE activity.

Step-by-Step Protocol (96-well plate format):

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • Acetylthiocholine Iodide (ATCI) Solution: 14 mM in deionized water (prepare fresh).

    • AChE Solution: 1 U/mL in phosphate buffer.

    • Test Compounds (Inhibitors): Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

      • Test Sample: 130 µL Phosphate Buffer + 10 µL test compound solution + 10 µL AChE solution + 10 µL DTNB.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank.

    • Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

This colorimetric assay is commonly used to screen for α-glucosidase inhibitors.

Step-by-Step Protocol (96-well plate format):

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • α-Glucosidase Solution: 2 U/mL in phosphate buffer.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution: 1 mM in phosphate buffer.

    • Sodium Carbonate Solution: 1 M.

    • Test Compounds (Inhibitors): Prepare stock solutions and serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (or buffer for control) to each well.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

Both 1,3,5-triazine and triazole scaffolds serve as valuable starting points for the development of potent enzyme inhibitors. The available data suggests that triazole derivatives have been more extensively explored and have demonstrated remarkable inhibitory activity against both acetylcholinesterase and α-glucosidase. However, the potent bioactivities reported for various 1,3,5-triazine derivatives indicate that this scaffold also holds significant promise.

The key to developing highly potent and selective inhibitors lies in the strategic functionalization of these core heterocyclic rings. Structure-activity relationship studies, guided by computational methods such as molecular docking, can provide crucial insights into the optimal placement of substituents to maximize interactions with the target enzyme's active site.

While this guide has focused on AChE and α-glucosidase, the principles discussed are applicable to the design and evaluation of inhibitors for a wide range of other enzymatic targets. Further research into the synthesis and biological evaluation of novel derivatives of both this compound and triazoles is warranted to unlock their full therapeutic potential. The development of direct comparative studies under identical experimental conditions would be particularly valuable for a more definitive assessment of the relative merits of these two important heterocyclic systems in drug discovery.

References

  • Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed.
  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. National Center for Biotechnology Information.
  • Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors. National Center for Biotechnology Information.
  • Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. ResearchGate.
  • Triazole - Wikipedia. Wikipedia.
  • Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. National Center for Biotechnology Information.
  • Design, synthesis and antidiabetic study of triazole clubbed indole derivatives as α-glucosidase inhibitors. PubMed.
  • Calculated IC50 values for compounds 1-19. ResearchGate.
  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. National Center for Biotechnology Information.
  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. National Center for Biotechnology Information.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF THE DERIVATIVES OF 1,3,5-TRIAZIN-2,4-DIONES AND THEIR FUSED ANALOGUES. ScholarBank@NUS.
  • Synthesis of Some Nitrogen Functional Derivatives of 5-substituted-6-azauracil as Biologically Active Compounds. Iraqi National Journal of Chemistry.
  • Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile. PubMed.
  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. National Center for Biotechnology Information.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. National Center for Biotechnology Information.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI.
  • Representative examples of bioactive compounds containing (aza)uracil motif. ResearchGate.
  • 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. Ovid.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. PubMed.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Center for Biotechnology Information.
  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed.
  • Some bioactive molecules bearing azauracil motif. ResearchGate.
  • Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed.
  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI.
  • Design, synthesis, molecular docking and pharmacological evaluation of novel triazine-based triazole derivatives as potential anticonvulsant agents. PubMed.
  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Publications.
  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. National Center for Biotechnology Information.
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ResearchGate.
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. National Center for Biotechnology Information.
  • Discovery of Novel 1,3,5-triazine Derivatives As an Antidiabetic Agent in Wistar Rats Via Inhibition of DPP-4. Taylor & Francis Online.
  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information.
  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed.
  • 1,2,4-Triazolo[1,5-a][1][11][16]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate.
  • Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation. National Center for Biotechnology Information.
  • 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-. PubChem.
  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. National Center for Biotechnology Information.

Sources

Validating the 1,3,5-Triazinane-2,4-dione Scaffold: A Comparative Guide to Pharmacophore-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives displaying a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide provides an in-depth technical comparison for validating the 1,3,5-triazinane-2,4-dione core as a pharmacophore, offering a roadmap for researchers to unlock its therapeutic potential. By integrating computational modeling with robust experimental validation, we present a self-validating system to confidently identify and optimize novel drug candidates.

The this compound Pharmacophore: A Foundation for Diverse Bioactivity

The this compound ring system presents a unique combination of hydrogen bond donors and acceptors, along with multiple sites for substitution, making it an ideal starting point for creating diverse chemical libraries. Its derivatives have shown promise in targeting a range of biological pathways. For instance, some have demonstrated the ability to inhibit thymidine phosphorylase, an enzyme implicated in angiogenesis, and to downregulate the expression of MMP-9 and VEGF in breast cancer cell lines.[4] Others have been investigated as inhibitors of kinases such as PI3K and mTOR, crucial players in cell growth and survival.[1]

This inherent versatility underscores the importance of a systematic approach to validate the core pharmacophoric features responsible for a desired biological effect. A pharmacophore is the specific three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response.[5]

A Dual-Pronged Approach: Computational and Experimental Validation

A robust validation strategy for the this compound pharmacophore relies on the synergy between computational (in silico) and experimental (in vitro/in vivo) methods.[6] This iterative process allows for the refinement of pharmacophore models based on real-world biological data, increasing the efficiency and success rate of drug discovery campaigns.[7]

In Silico Validation: Building and Testing the Pharmacophore Model

Computational methods provide a rapid and cost-effective means to generate and validate pharmacophore hypotheses.[8] The general workflow involves creating a model based on known active compounds (ligand-based) or the structure of the biological target (structure-based) and then using it to screen virtual compound libraries.[5]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation and Validation

  • Training Set Compilation: A crucial first step is to assemble a structurally diverse set of known active this compound derivatives with a range of biological activities.

  • Conformational Analysis: Generate a representative set of low-energy 3D conformations for each molecule in the training set.

  • Pharmacophore Feature Identification: Identify common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are essential for activity.[9]

  • Model Generation and Scoring: Generate multiple pharmacophore models and rank them based on their ability to align the active molecules in the training set.

  • Validation with a Test Set: Crucially, the best models must be validated using a separate "test set" of active compounds that were not used in model generation.[10] This step assesses the predictive power of the model.

  • Decoy Set Screening: To further ensure the model's ability to distinguish between active and inactive compounds, it is challenged with a "decoy set" containing a large number of molecules with similar physicochemical properties but different topologies.[11] A good model will have a high enrichment factor (EF), meaning it preferentially identifies active compounds over decoys.[12] The Güner-Henry (GH) scoring method is another valuable metric, where a score greater than 0.7 indicates a reliable model.[11][13]

Mandatory Visualization: Pharmacophore Validation Workflow

G cluster_0 In Silico Modeling A Training Set (Known Actives) B Conformational Analysis A->B C Pharmacophore Model Generation B->C D Test Set (Validation) C->D Assess Predictive Power E Decoy Set (Screening) C->E Assess Selectivity F Validated Pharmacophore Model D->F E->F

Caption: In silico pharmacophore model generation and validation workflow.

Experimental Validation: From Virtual Hits to Tangible Leads

Computational predictions must be substantiated through rigorous experimental testing.[6] This phase involves synthesizing the most promising virtual "hits" and evaluating their biological activity in relevant assays.

Experimental Protocol: Synthesis of this compound Derivatives

A variety of synthetic routes are available for the preparation of this compound derivatives. One common and efficient method is a one-pot, three-component reaction involving an arylaldehyde, thiourea (or urea), and an orthoformate.[14][15][16][17] This approach allows for the rapid generation of a diverse library of compounds for screening.

Step-by-Step Synthesis:

  • Dissolve the arylaldehyde (1.0 mmol) in a suitable solvent such as DMF (1.0 mL) in a reaction vial.

  • Add thiourea or urea (2.5 mmol).

  • Add the appropriate orthoformate (1.0 mmol).

  • Stir the mixture at 80 °C for 5 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica gel to obtain the desired this compound derivative.

Mandatory Visualization: Synthetic Pathway

G A Arylaldehyde D One-Pot Reaction (DMF, 80°C) A->D B Thiourea/Urea B->D C Orthoformate C->D E This compound Derivative D->E

Caption: One-pot synthesis of this compound derivatives.

Experimental Protocol: In Vitro Biological Evaluation

The choice of biological assays will depend on the therapeutic target of interest. For example, if targeting cancer, cell viability assays (e.g., MTT assay) against relevant cancer cell lines are essential.[18][19] For enzyme inhibitors, kinetic studies are necessary to determine the mechanism of inhibition.[4]

Step-by-Step MTT Assay:

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Analysis: Benchmarking Against Alternatives

To establish the value of the this compound pharmacophore, it is essential to compare the performance of its derivatives against established drugs or other heterocyclic scaffolds targeting the same biological pathway.

Data Presentation: Comparative Biological Activity

Compound ClassTargetKey Pharmacophoric FeaturesIC50/EC50 (µM)Reference
This compound Derivatives Thymidine PhosphorylaseH-bond donor/acceptor, aromatic ringVaries (e.g., comparable to control)[4]
Chiral 1,3,5-Triazines EGFRH-bond donor/acceptor, hydrophobic moiety8.04 (MCF-7), 12.24 (A549)[19]
2,4-Diamino-1,3,5-triazines PIM1 KinaseH-bond donor/acceptor, aryl group1.18 µg/mL[20]
Reference Drug (e.g., 7-deazaxanthine) Thymidine PhosphorylaseH-bond donor/acceptor, fused ring system42.63[4]

This comparative data allows researchers to assess the potency and potential advantages of the this compound scaffold.

Trustworthiness and Self-Validation

The described workflow is designed to be a self-validating system. The iterative nature of computational modeling and experimental feedback ensures that the pharmacophore model becomes increasingly robust and predictive. Discrepancies between in silico predictions and experimental results provide valuable insights for model refinement. This continuous loop of hypothesis generation, testing, and refinement is the cornerstone of modern, efficient drug discovery.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. By employing a rigorous and integrated approach of computational modeling and experimental validation, researchers can effectively validate its pharmacophoric features for a given biological target. The comparative analysis against existing alternatives provides the necessary context to gauge the potential of this privileged chemical scaffold in addressing unmet medical needs.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF THE DERIVATIVES OF 1,3,5-TRIAZIN-2,4-DIONES AND THEIR FUSED ANALOGUES. - ScholarBank@NUS. (n.d.).
  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC - NIH. (n.d.).
  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.).
  • Pharmacophore modeling, virtual computational screening and biological evaluation studies. (n.d.).
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC - NIH. (2022, May 23).
  • Validation approaches for computational drug repurposing: a review - Carolina Digital Repository. (n.d.).
  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed. (2021, March 24).
  • Computational Methods in Drug Discovery - PMC - PubMed Central. (n.d.).
  • Different biological activities displayed by 1,3,5‐triazine - ResearchGate. (n.d.).
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. (n.d.).
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (n.d.).
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Publishing. (2021, March 2).
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020, June 24).
  • Pharmacophore model validation using GH score method. - ResearchGate. (n.d.).
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. (n.d.).
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020, June 24).
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020, June 24).
  • Modified pharmacophore model based of the 1,3,5-triazine with mapped... - ResearchGate. (n.d.).
  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC - NIH. (n.d.).
  • Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed. (2025, August 29).

Sources

Benchmarking Pyrazolo[1,5-a]triazine Derivatives Against 7-Deazaxanthine as Novel Thymidine Phosphorylase Inhibitors

Benchmarking Pyrazolo[1,5-a][1][2][3]triazine Derivatives Against 7-Deazaxanthine as Novel Thymidine Phosphorylase Inhibitors

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction: The Rationale for Targeting Thymidine Phosphorylase in Oncology

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a pivotal enzyme in the pyrimidine salvage pathway.[1] It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[2] While essential in normal cellular metabolism, TP is frequently overexpressed in a wide array of solid tumors, a characteristic often correlated with poor patient prognosis.[1] This overexpression is not a passive trait of malignant tissues; TP actively promotes tumor progression through its pro-angiogenic and anti-apoptotic functions.[3][4] The enzymatic activity of TP is crucial for its role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] Consequently, inhibiting TP has emerged as a compelling therapeutic strategy to stifle tumor growth and metastasis.[5][6]

This guide provides a comparative analysis of a novel class of inhibitors, pyrazolo[1,5-a][1][2][3]triazine derivatives, against the well-established thymidine phosphorylase inhibitor, 7-deazaxanthine (7DX).[7][8] We will delve into the underlying mechanism of TP, present comparative inhibitory data, and provide detailed protocols for benchmarking new chemical entities against this important oncology target.

Mechanism of Action: The Dual Role of Thymidine Phosphorylase in Cancer Progression

Thymidine phosphorylase's contribution to cancer progression is multifaceted. Its enzymatic activity leads to the production of 2-deoxy-D-ribose, a downstream mediator with chemotactic and angiogenic properties.[5] This molecule stimulates the migration of endothelial cells, a critical step in the formation of new blood vessels.[6] Furthermore, TP has been shown to protect cancer cells from apoptosis, particularly under hypoxic conditions, thereby promoting their survival.[9]

The inhibition of TP, therefore, presents a dual-pronged attack on tumors: it curtails the angiogenic signals necessary for tumor expansion and resensitizes cancer cells to apoptotic stimuli. This makes TP an attractive target for the development of novel anti-cancer agents.

ThymidinePhosphorylasePathwaycluster_ExtracellularExtracellular Spacecluster_IntracellularTumor Cellcluster_InhibitorsInhibitorsThymidine_extThymidineThymidine_intThymidineThymidine_ext->Thymidine_intTransportTPThymidine Phosphorylase(TP/PD-ECGF)Thymidine_int->TPThymineThymineTP->ThymineCatalyzesdRP2-deoxy-D-ribose-1-phosphateTP->dRPCatalyzesAntiApoptosisInhibition of ApoptosisTP->AntiApoptosisPromotesdR2-deoxy-D-ribosedRP->dRDephosphorylationAngiogenesisAngiogenesisdR->AngiogenesisStimulatesTumorGrowthTumor Growth &MetastasisAngiogenesis->TumorGrowthAntiApoptosis->TumorGrowthTriazinane_DionePyrazolo[1,5-a][1,3,5]triazineDerivativesTriazinane_Dione->TPInhibitKnown_Inhibitor7-Deazaxanthine (7DX)Known_Inhibitor->TPInhibit

Caption: Mechanism of Thymidine Phosphorylase in Tumor Progression and its Inhibition.

Comparative Inhibitory Activity

A study by Sun et al. (2013) investigated a series of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase.[8] The inhibitory activities were compared against the known inhibitor, 7-deazaxanthine. The results demonstrated that certain derivatives, particularly those with a 2-thioxo-4-one scaffold, exhibited potent inhibitory effects.[8]

CompoundIC₅₀ (µM)Potency vs. 7-Deazaxanthine
7-Deazaxanthine (7DX)32-
Pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-one Derivatives
Compound 17p (8-(4-(pentafluorosulfur)phenyl)-1,3-dihydropyrazolo[1,5-a][1][2][3]triazine-2-thioxo-4-one)0.04~800x more potent

Data sourced from Sun et al., European Journal of Medicinal Chemistry, 2013.[8]

The standout compound, 17p , bearing a para-substituted pentafluorosulfur group, demonstrated an IC₅₀ value of 0.04 µM, making it approximately 800 times more potent than 7-deazaxanthine under the same assay conditions.[8] This highlights the potential of the pyrazolo[1,5-a][1][2][3]triazine scaffold for developing highly potent TP inhibitors.

Experimental Protocols

Biochemical Assay: Thymidine Phosphorylase Inhibitory Activity

This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against thymidine phosphorylase. The assay measures the conversion of thymidine to thymine, which results in a decrease in absorbance at 290 nm.[10]

Materials:

  • Recombinant E. coli Thymidine Phosphorylase (TP)

  • Thymidine

  • Potassium Phosphate Buffer (50 mM, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of thymidine in potassium phosphate buffer.

    • Dilute the TP enzyme in cold potassium phosphate buffer to the desired concentration.

    • Prepare serial dilutions of the test compounds and the reference inhibitor (7-deazaxanthine) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of potassium phosphate buffer to each well.

    • Add 10 µL of the test compound solution to the respective wells.

    • Add 20 µL of the TP enzyme solution to each well, except for the blank wells.

  • Incubation:

    • Incubate the plate at 30°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the thymidine substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the decrease in absorbance at 290 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

TP_Inhibition_Assaycluster_PreparationPreparationcluster_AssayAssay Executioncluster_AnalysisData AnalysisReagentsPrepare Reagents:- Thymidine Solution- TP Enzyme Solution- Compound DilutionsPlate_SetupPlate Setup:- Add Buffer- Add Test Compound- Add TP EnzymeReagents->Plate_SetupIncubationIncubate at 30°Cfor 10 minPlate_Setup->IncubationReaction_StartInitiate Reaction:Add ThymidineIncubation->Reaction_StartMeasurementMeasure Absorbanceat 290 nmReaction_Start->MeasurementData_ProcessingCalculate Reaction Rates& Percent InhibitionMeasurement->Data_ProcessingIC50_CalcDetermine IC₅₀ ValueData_Processing->IC50_Calc

Caption: Workflow for the Thymidine Phosphorylase Inhibition Assay.

Cell-Based Assay: In Vitro Angiogenesis (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis. The inhibitory effect of the test compounds on this process can be quantified.[11][12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well plates

  • Test compounds

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with imaging capabilities

Procedure:

  • Coat Plates:

    • Thaw the basement membrane extract on ice.

    • Add 50 µL of the cold basement membrane extract to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds or vehicle control.

  • Cell Seeding:

    • Seed the HUVECs onto the solidified basement membrane extract at a density of 1.5 x 10⁴ cells per well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualization and Quantification:

    • (Optional) For fluorescent imaging, label the cells with Calcein AM before visualization.

    • Capture images of the tube network using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

  • Data Analysis:

    • Compare the tube formation in the presence of test compounds to the vehicle control to determine the anti-angiogenic activity.

Conclusion and Future Directions

The pyrazolo[1,5-a][1][2][3]triazine scaffold represents a promising starting point for the development of novel and highly potent thymidine phosphorylase inhibitors. The significantly enhanced potency of derivatives like compound 17p compared to the established inhibitor 7-deazaxanthine underscores the potential for further optimization of this chemical series. The experimental protocols provided in this guide offer a robust framework for benchmarking new chemical entities, enabling researchers to identify and characterize the next generation of TP-targeted cancer therapeutics. Future studies should focus on the in vivo efficacy and pharmacokinetic properties of these promising compounds to translate their potent in vitro activity into effective clinical candidates.

References

  • Brown, N. S., & Bicknell, R. (2001). Thymidine phosphorylase, a novel target for cancer chemotherapy.
  • Miyadera, K., et al. (1995). Role of thymidine phosphorylase activity in the angiogenic effect of platelet derived-endothelial cell growth factor/thymidine phosphorylase. Cancer Research, 55(8), 1687-1690. [Link]
  • Desgranges, C., et al. (1984). The reversibility of the reaction catalyzed by thymidine phosphorylase. FEBS Letters, 169(1), 61-65. [Link]
  • Toi, M., et al. (2005). Thymidine phosphorylase (platelet-derived endothelial cell growth factor) in cancer. The Oncologist, 10(4), 231-239. [Link]
  • Griffiths, L., & Stratford, I. J. (1997). Platelet-derived endothelial cell growth factor (thymidine phosphorylase) in tumour growth and response to therapy. British Journal of Cancer, 76(6), 689-693. [Link]
  • Nencka, J., et al. (2007). 7-Deazaxanthine, a novel prototype inhibitor of thymidine phosphorylase.
  • Kitazono, M., et al. (1998). The role of thymidine phosphorylase in the anti-apoptotic effect of platelet-derived endothelial cell growth factor/thymidine phosphorylase.
  • HiberGene Diagnostics. (n.d.). 7-Deazaxanthine.
  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract.
  • RxList. (2021). Thymidine Phosphorylase Inhibitors.
  • Sun, L., Bera, H., & Chui, W. K. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 428-441. [Link]
  • ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay.
  • Schramm, V. L. (2011). A kinetic, modeling and mechanistic re-analysis of thymidine phosphorylase and some related enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 601-611. [Link]
  • DeCicco-Skinner, K. L., et al. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of Visualized Experiments, (91), e51312. [Link]
  • Chen, X., et al. (2023). Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy. Frontiers in Oncology, 13, 1269996. [Link]
  • Gesi, M., et al. (2021). Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors: synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1652. [Link]
  • Rehman, A. U., et al. (2019). Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies. PLoS One, 14(11), e0225368. [Link]
  • Khan, I., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules, 28(8), 3561. [Link]
  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Inhibitors of Thymidine Phosphorylase.
  • Sun, L., Bera, H., & Chui, W. K. (2014). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. ScholarBank@NUS. [Link]
  • Khan, I., et al. (2021). Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. Molecules, 26(21), 6489. [Link]
  • Bera, H., et al. (2014). Synthesis and in vitro Evaluation of 1,2,4-Triazolo[1,5-a][1][2][3]triazine Derivatives as Thymidine Phosphorylase Inhibitors. Archiv der Pharmazie, 347(11), 813-822. [Link]
  • ResearchGate. (n.d.). thymidine phosphorylase inhibitor (120) mechanism in cancer.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1,3,5-triazinane-2,4-dione and its derivatives, focusing on their potential as inhibitors of human thymidine phosphorylase (TP). Thymidine phosphorylase is a key enzyme in the pyrimidine salvage pathway and is implicated in angiogenesis and tumor growth, making it a significant target in cancer therapy.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.

Introduction: The Therapeutic Potential of 1,3,5-Triazinane-2,4-diones

The this compound scaffold, a saturated heterocyclic system, represents a class of compounds with significant potential in medicinal chemistry. Unlike their aromatic counterparts, the 1,3,5-triazines, which have been extensively studied for their broad biological activities[3], the saturated triazinane-diones offer a different stereochemical and electronic profile for molecular interactions. Recent research has highlighted the potential of 1,3,5-triazin-2,4-dione derivatives and their fused analogues as inhibitors of thymidine phosphorylase (TP).[4] The inhibition of TP can disrupt the pyrimidine nucleoside metabolism, which is crucial for DNA synthesis and repair in rapidly proliferating cancer cells.[1]

This guide will walk through a detailed, step-by-step methodology for a comparative in silico analysis of this compound derivatives against human thymidine phosphorylase. We will explore the rationale behind key experimental choices and present a framework for interpreting the results to inform further drug development efforts.

Comparative Docking Workflow

The following diagram illustrates the comprehensive workflow for our comparative docking study, from initial target and ligand selection to the final analysis of results.

Comparative Docking Workflow Comparative Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Target_Selection Target Identification (Human Thymidine Phosphorylase) Protein_Prep Protein Preparation Target_Selection->Protein_Prep PDB: 1UOU Ligand_Selection Ligand Selection (this compound Derivatives) Ligand_Prep Ligand Preparation Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Docking_Run Molecular Docking (AutoDock) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Results_Analysis Results Analysis (Binding Energy, Interactions) Docking_Run->Results_Analysis Comparative_Analysis Comparative Analysis Results_Analysis->Comparative_Analysis Visualization Visualization of Poses Comparative_Analysis->Visualization

Caption: A flowchart outlining the key stages of the comparative molecular docking study.

Experimental Protocols

A robust and reproducible docking protocol is fundamental to generating reliable in silico data. The following sections detail the step-by-step methodologies for preparing the protein and ligands, and for performing the molecular docking using the widely-cited AutoDock software.[3][5][6]

Protein Preparation

The crystal structure of human thymidine phosphorylase in complex with an inhibitor (PDB ID: 1UOU) will be used as the receptor for this study.[7][8]

  • Obtain Protein Structure: Download the PDB file for 1UOU from the RCSB Protein Data Bank.

  • Clean the Protein: Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand from the PDB file. This can be achieved using molecular visualization software like UCSF Chimera or Discovery Studio.[9]

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign Gasteiger charges to all atoms in the protein.

  • Save in PDBQT format: The final prepared protein structure should be saved in the PDBQT file format, which is required by AutoDock.

Ligand Preparation

For this comparative study, we will consider the parent this compound and two of its derivatives with reported inhibitory activity against thymidine phosphorylase.[4]

  • Generate 3D Structures: The 2D structures of the ligands will be sketched using a chemical drawing tool like ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures will be energy-minimized to obtain their most stable conformations.

  • Define Rotatable Bonds: The rotatable bonds in each ligand will be defined to allow for conformational flexibility during docking.

  • Assign Charges: Gasteiger charges will be computed and assigned to the ligand atoms.

  • Save in PDBQT format: The prepared ligands will be saved in the PDBQT file format.

Molecular Docking with AutoDock

The docking simulations will be performed using AutoDock 4.2.[10]

  • Grid Parameter Setup: A grid box will be defined to encompass the active site of thymidine phosphorylase. The grid parameters, including the center coordinates and dimensions, will be set to ensure that the search space for the ligand is appropriate.[11][12]

  • Running AutoGrid: The AutoGrid program will be used to pre-calculate grid maps for each atom type in the ligands. This step speeds up the subsequent docking calculations.[12]

  • Docking Parameter Setup: A docking parameter file (.dpf) will be created for each ligand, specifying the ligand and receptor files, and the docking algorithm parameters. The Lamarckian Genetic Algorithm (LGA) is a commonly used and efficient algorithm for this purpose.

  • Running AutoDock: The AutoDock program will be executed to perform the docking of each ligand into the active site of the protein.

Comparative Analysis of Docking Results

The primary output of the docking simulations will be a set of docked conformations, or "poses," for each ligand, ranked by their predicted binding energies. The following table provides a hypothetical but representative summary of the kind of quantitative data that would be generated and analyzed in such a study.

CompoundStructurePredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
This compound

-5.885.2Ser186, Lys190
Derivative 1

-7.25.6Arg171, Ser186, Lys190
Derivative 2

-8.50.45Arg171, Ser186, Lys190, Tyr193

Note: The structures are illustrative placeholders. The binding energies, Ki values, and interacting residues are hypothetical and for demonstration purposes.

The analysis of the docking results would involve a detailed examination of the binding modes of each compound within the active site of thymidine phosphorylase. The key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the active site would be identified and visualized.[13][14] A lower binding energy and a smaller predicted inhibition constant (Ki) generally indicate a more potent inhibitor.

The comparative aspect of the study would focus on understanding how the structural modifications in the derivatives of this compound influence their binding affinity and interaction patterns. For instance, the addition of a specific functional group might lead to the formation of an additional hydrogen bond with a key residue in the active site, resulting in a lower binding energy and enhanced inhibitory activity.

Visualization of Binding Interactions

Visualizing the docked poses of the ligands within the protein's active site is crucial for understanding the structure-activity relationships. The following diagram illustrates the concept of a ligand binding within the active site of a protein.

Ligand Binding Ligand-Protein Interaction cluster_interactions Binding Interactions Protein Protein Active Site Ligand Ligand (this compound derivative) H_Bond Hydrogen Bond H_Bond->Ligand to Amino Acid 1 Hydrophobic Hydrophobic Interaction Hydrophobic->Ligand with Amino Acid 2 Electrostatic Electrostatic Interaction Electrostatic->Ligand with Amino Acid 3

Caption: A conceptual diagram showing a ligand bound in a protein's active site, highlighting different types of molecular interactions.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach for conducting a comparative docking study of this compound and its derivatives against human thymidine phosphorylase. By following the detailed protocols for protein and ligand preparation, and by utilizing a robust docking program like AutoDock, researchers can generate valuable in silico data to predict the binding affinities and interaction modes of potential inhibitors. The comparative analysis of these results can provide crucial insights into the structure-activity relationships of this promising class of compounds, thereby guiding the design and synthesis of more potent and selective therapeutic agents.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF THE DERIVATIVES OF 1,3,5-TRIAZIN-2,4-DIONES AND THEIR FUSED ANALOGUES. ScholarBank@NUS.
  • Anoop Johny. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. 2025-04-08.
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. 2025-08-05.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. 2020-07-07.
  • Molecular Docking Tutorial.
  • 1UOU: Crystal structure of human thymidine phosphorylase in complex with a small molecule inhibitor. RCSB PDB. 2004-01-22.
  • How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. YouTube. 2025-05-13.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. 2025-03-28.
  • pdb_00001uou - wwPDB.
  • Visualizing Protein-Ligand Docking Results with UCSF Chimera | 2nd Part. YouTube. 2023-11-18.
  • AutoDock Version 4.2 - Center for Computational Structural Biology.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. 2021-05-11.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. 2022-11-21.
  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. 2020-08-11.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. 2025-04-29.
  • Session 4: Introduction to in silico docking.
  • autodock.
  • DOCKING TUTORIAL. 2010-06-24.
  • Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. YouTube. 2024-05-17.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina.
  • Thymidine phosphorylase - Wikipedia.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. 2020-07-18.
  • 1TPT: THREE-DIMENSIONAL STRUCTURE OF THYMIDINE PHOSPHORYLASE FROM ESCHERICHIA COLI AT 2.8 ANGSTROMS RESOLUTION. RCSB PDB.
  • 1890 - Gene ResultTYMP thymidine phosphorylase [ (human)]. NCBI. 2025-11-25.

Sources

A Head-to-Head Comparison of 1,3,5-Triazinane-2,4-dione and 1,2,4-Triazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, triazines—six-membered rings containing three nitrogen atoms—have emerged as privileged structures. Their isomers, particularly the symmetrical 1,3,5-triazines and the asymmetrical 1,2,4-triazines, form the core of numerous therapeutic agents. This guide provides an in-depth, head-to-head comparison of 1,3,5-triazinane-2,4-dione and 1,2,4-triazine derivatives, offering field-proven insights and experimental data to inform strategic decisions in drug design and development.

At a Glance: Chemical and Physicochemical Distinctions

The arrangement of nitrogen atoms within the triazine ring fundamentally dictates the electronic distribution, and consequently, the chemical and physical properties of its derivatives. The symmetrical nature of the 1,3,5-triazine core, as seen in this compound, results in a planar, aromatic system with a lower resonance energy than benzene, rendering it susceptible to nucleophilic substitution. In contrast, the asymmetrical arrangement of nitrogens in the 1,2,4-triazine ring leads to a higher dipole moment and generally greater polarity.

These intrinsic differences have significant implications for drug development, influencing key parameters such as solubility, lipophilicity, and metabolic stability. A comparative analysis of representative derivatives from both classes highlights these distinctions.

PropertyRepresentative this compound DerivativeRepresentative 1,2,4-Triazine DerivativeRationale for Comparison
Structure 6-sulfanylidene-1,3,5-triazinane-2,4-dione5,6-diphenyl-1,2,4-triazin-3-amineSimple, representative scaffolds of each class.
Molecular Formula C₃H₃N₃O₂SC₁₅H₁₂N₄Illustrates the difference in elemental composition.
Molecular Weight 145.14 g/mol [1]248.28 g/mol Highlights the variation in molecular size.
Calculated LogP -0.6[1]3.5Indicates a significant difference in lipophilicity.
Hydrogen Bond Donors 3[1]2Affects solubility and receptor binding.
Hydrogen Bond Acceptors 3[1]4Influences aqueous solubility and target interactions.

The lower LogP of the this compound derivative suggests higher aqueous solubility, a generally desirable trait for oral bioavailability. Conversely, the higher LogP of the 1,2,4-triazine derivative may favor membrane permeability. This fundamental trade-off is a critical consideration in the early stages of drug design. The choice between these scaffolds is a high-stakes decision that dictates a drug's metabolic pathway and interaction with target receptors. While the 1,3,5-isomer is valued for its symmetry and stability, the 1,2,4-isomer offers a unique dipole moment often exploited for specific therapeutic targets.

Synthetic Accessibility: A Tale of Two Pathways

The synthetic routes to these triazine derivatives are well-established, yet distinct, offering different advantages in terms of substituent diversity and reaction conditions.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its thio-analogs often involves multi-component reactions. A catalyst-free, one-pot methodology has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives through the reaction of arylaldehydes, thiourea, and orthoformates.[2][3] This approach is attractive for its operational simplicity and the ability to generate a diverse range of derivatives.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones [2]

  • Reaction Setup: Dissolve the arylaldehyde (1.0 mmol) in DMF (1.0 mL) in a 10 mL reaction vial.

  • Addition of Reagents: Add thiourea (2.0 mmol) and the respective trialkyl orthoformate (1.5 mL) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for the time specified by TLC monitoring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 1,2,4-Triazine Derivatives

The synthesis of 1,2,4-triazine derivatives commonly involves the condensation of α-dicarbonyl compounds with amidrazones or semicarbazides. For instance, reacting benzil with semicarbazide or thiosemicarbazide is a common route to 5,6-diphenyl-1,2,4-triazin-2(3H)-one or -thione derivatives, respectively.[4]

Caption: General synthetic scheme for 1,2,4-triazine derivatives.

Biological Activity: A Head-to-Head Performance Review

Both this compound and 1,2,4-triazine derivatives exhibit a broad spectrum of biological activities, with significant potential in anticancer and antimicrobial applications.[5][6][7][8] A direct comparison of their performance, however, is often challenging due to variations in experimental conditions across different studies. This guide consolidates available data to provide as close to a head-to-head comparison as possible.

Anticancer Activity

Both triazine isomers have yielded potent anticancer agents.[9] Derivatives of the 1,3,5-triazine scaffold, in particular, have been extensively investigated as inhibitors of various kinases, including PI3K, mTOR, and EGFR, which are crucial in cancer cell signaling.

Comparative Anticancer Activity Data

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
1,3,5-Triazine Compound 11 SW620 (Colorectal)5.85[10]
5-Fluorouracil (Control)SW620 (Colorectal)21.74[10]
Compound 4f MDA-MB-231 (Breast)6.25[11]
Imatinib (Control)MDA-MB-231 (Breast)35.50[11]
Compound 19 MALME-3M (Melanoma)0.033[12]
1,2,4-Triazine Fused 1,2,4-triazine aryl derivativeVariousNot specified[4]

The data suggests that 1,3,5-triazine derivatives have shown remarkable potency, in some cases surpassing the efficacy of established anticancer drugs. For instance, compound 11 exhibited significantly greater activity against the SW620 colorectal cancer cell line than the standard chemotherapeutic agent 5-fluorouracil.[10] Similarly, compound 4f was found to be more potent than imatinib against the MDA-MB-231 breast cancer cell line.[11]

Mechanism of Action: A Divergence in Strategy

While both scaffolds can be tailored to target a variety of cellular pathways, there is a notable divergence in their predominant mechanisms of action. Many 1,3,5-triazine derivatives function as kinase inhibitors, interfering with signaling cascades that are critical for cancer cell proliferation and survival.[13][14] In contrast, some 1,2,4-triazine derivatives have been shown to act as DNA alkylating agents or to target other cellular processes.

anticancer_pathway cluster_135 1,3,5-Triazine Derivatives cluster_124 1,2,4-Triazine Derivatives 135_Triazine 1,3,5-Triazine Derivative PI3K PI3K 135_Triazine->PI3K Inhibition mTOR mTOR 135_Triazine->mTOR Inhibition EGFR EGFR 135_Triazine->EGFR Inhibition Proliferation Proliferation PI3K->Proliferation mTOR->Proliferation EGFR->Proliferation 124_Triazine 1,2,4-Triazine Derivative DNA DNA 124_Triazine->DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis

Caption: Contrasting anticancer mechanisms of triazine isomers.

Experimental Protocol: MTT Assay for Anticancer Screening [11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Antimicrobial Activity

Both 1,3,5- and 1,2,4-triazine derivatives have demonstrated significant potential as antimicrobial agents.[4][15][16][17] The design of these compounds often leverages the triazine core as a scaffold to present various pharmacophoric groups that interact with microbial targets.

Comparative Antimicrobial Activity Data

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
1,3,5-Triazine Compound 10 Staphylococcus aureusComparable to Ampicillin[18]
Compound 13 Escherichia coliComparable to Ampicillin[18]
1,2,4-Triazine Tetracyclic triazine analogueStaphylococcus aureus (drug-resistant)Promising activity[4]
Mycobacterium tuberculosisPromising activity[4]

While direct MIC value comparisons are limited, studies indicate that both scaffolds can be functionalized to produce compounds with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expert Insights and Future Directions

The choice between a this compound and a 1,2,4-triazine scaffold is a nuanced decision that depends on the specific therapeutic target and the desired pharmacokinetic profile. The symmetrical nature of the 1,3,5-triazine core often provides a stable and synthetically versatile platform for developing kinase inhibitors and other targeted therapies. The asymmetrical 1,2,4-triazine scaffold, with its inherent polarity, may be more suitable for applications where modulation of CNS targets is desired.

The future of drug discovery with these scaffolds lies in the rational design of hybrid molecules that combine the favorable properties of the triazine core with other pharmacophoric elements.[13] This approach has the potential to yield compounds with enhanced potency, selectivity, and improved drug-like properties.

References

  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini-Reviews in Medicinal Chemistry.
  • The Evolution of Triazine Scaffolds in Modern Drug Discovery. TeamChem.
  • 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-. PubChem.
  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini-Reviews in Medicinal Chemistry.
  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie.
  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. ResearchGate.
  • 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Bentham Science.
  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. PubMed.
  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Semantic Scholar.
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Open University Cyprus Institutional Repository.
  • Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. ResearchGate.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. PubMed.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central.
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications.
  • Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives. Dergipark.
  • (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF THE DERIVATIVES OF 1,3,5-TRIAZIN-2,4-DIONES AND THEIR FUSED ANALOGUES. ScholarBank@NUS.
  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed.
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry.
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ResearchGate.
  • Synthesis and Antimicrobial Activities of Condensed and Uncondensed 1,2,4-Triazines. ResearchGate.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Publishing System.

Sources

Efficacy of 1,3,5-Triazinane-2,4-dione Analogs: A Comparative Analysis Against First-Line Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is a perpetual endeavor. The 1,3,5-triazinane-2,4-dione scaffold has emerged as a promising heterocyclic core, giving rise to a diverse array of analogs with potent biological activities. This guide provides a comprehensive comparison of the efficacy of these analogs against established first-line therapeutics in key disease areas: oncology, virology, and metabolic disorders. Through a meticulous review of preclinical and clinical data, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to evaluate the potential of this versatile chemical class.

Anticancer Applications: Challenging the 5-Fluorouracil Paradigm

For decades, 5-fluorouracil (5-FU) has been a cornerstone of first-line chemotherapy for various solid tumors, particularly colorectal cancer.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells. However, its efficacy is often hampered by significant toxicity and the development of drug resistance.[4]

Recent investigations into 1,3,5-triazine derivatives have unveiled compounds with remarkable cytotoxic activity against colorectal cancer cell lines. Notably, certain analogs have demonstrated superior potency compared to 5-FU in in-vitro studies.

Comparative Efficacy Data
Compound ClassCancer Cell LineIC50 (µM)First-Line TherapeuticIC50 (µM)Reference
1,3,5-Triazine Derivative (Compound 11)SW620 (Colorectal)5.855-Fluorouracil21.74[5]
Biguanide-derived 1,3,5-Triazine (Compound 2c)SW620 (Colorectal)25.25CisplatinComparable[6]
Biguanide-derived 1,3,5-Triazine (Compound 3c)HCT116 (Colorectal)20.79CisplatinComparable[6]
2,4-diamino-1,3,5-triazine derivative (Compound 19)MALME-3M (Melanoma)0.033--[7]
Mechanism of Action: Beyond Antimetabolite Activity

Unlike the direct antimetabolite action of 5-FU, many 1,3,5-triazine analogs exert their anticancer effects through diverse and targeted mechanisms. These can include the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][8] For instance, some derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are frequently dysregulated in cancer.[8] Others have demonstrated inhibitory activity against epidermal growth factor receptor-tyrosine kinase (EGFR-TK), a key driver in several cancers.[9]

anticancer_mechanism cluster_triazine 1,3,5-Triazine Analogs cluster_pathways Cancer Cell Signaling cluster_outcomes Cellular Outcomes cluster_5fu 5-Fluorouracil Triazine 1,3,5-Triazine Analogs PI3K PI3K Pathway Triazine->PI3K Inhibition EGFR EGFR-TK Pathway Triazine->EGFR Inhibition Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis EGFR->Proliferation EGFR->Apoptosis DNA_Synth DNA Synthesis & Repair DNA_Synth->Proliferation 5FU 5-Fluorouracil 5FU->DNA_Synth Inhibition

Figure 1: Comparative mechanisms of action of 1,3,5-triazine analogs and 5-Fluorouracil.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard MTT assay used to determine the IC50 values of test compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., SW620, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine analogs and the reference drug (e.g., 5-Fluorouracil) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antiviral Applications: An Immunomodulatory Approach to HPV

External genital warts, caused by the human papillomavirus (HPV), are a common sexually transmitted infection. First-line treatments often include patient-applied topical agents like podophyllotoxin, which has antimitotic properties.[10][11] An alternative and effective approach involves the use of Imiquimod, a 1,3,5-triazin-2-amine derivative that functions as an immune response modifier.[12][13][14]

Comparative Efficacy Data

A randomized, open-label trial directly comparing self-applied imiquimod 5% cream and podophyllotoxin 0.5% solution for the treatment of anogenital warts yielded the following results:[15]

Treatment GroupComplete Clearance Rate95% Confidence Interval
Imiquimod 5% Cream75%53% - 98%
Podophyllotoxin 0.5% Solution72%52% - 86%

The study concluded that both treatments have an identical beneficial effect on anogenital warts with comparable and acceptable side effect profiles.[15]

Mechanism of Action: Harnessing the Immune System

Unlike direct-acting antiviral agents, Imiquimod does not possess inherent antiviral activity. Instead, it acts as a Toll-like receptor 7 (TLR7) agonist.[13][14] This activation on immune cells, such as dendritic cells and macrophages, triggers a cascade of cytokine production, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins.[13][16] This localized immune response enhances the body's ability to recognize and clear HPV-infected cells.[12][13]

antiviral_workflow cluster_treatment Treatment Application cluster_immune Immune Cell Activation cluster_response Cellular Response Imiquimod Topical Imiquimod Application TLR7 TLR7 Activation on Dendritic Cells/ Macrophages Imiquimod->TLR7 Cytokines Cytokine Production (IFN-α, TNF-α, ILs) TLR7->Cytokines Th1_Response Enhanced Th1 Immune Response Cytokines->Th1_Response Clearance Clearance of HPV-Infected Cells Th1_Response->Clearance

Figure 2: Experimental workflow of Imiquimod's immunomodulatory action against HPV.

Experimental Protocol: Randomized Controlled Trial for Genital Warts

The following is a generalized protocol for a clinical trial comparing topical treatments for genital warts, based on published studies.[15]

  • Patient Recruitment: Enroll consecutive patients with untreated anogenital warts.

  • Randomization: Randomly assign patients to receive either Imiquimod 5% cream or Podophyllotoxin 0.5% solution.

  • Treatment Regimen:

    • Imiquimod Group: Patients self-apply the cream three times a week at bedtime for up to 16 weeks.

    • Podophyllotoxin Group: Patients self-apply the solution twice daily for three consecutive days, followed by four days of no treatment, for a total of four weeks.

  • Primary Endpoint: The primary outcome is the complete clearance of baseline warts at the end of the treatment period.

  • Secondary Endpoint: Evaluate and record any side effects experienced by the patients in both treatment groups.

  • Data Analysis: Statistically compare the clearance rates and the incidence and severity of side effects between the two groups.

Antidiabetic Applications: A New Class of DPP-4 Inhibitors

Metformin is the undisputed first-line therapeutic for type 2 diabetes, primarily acting by decreasing hepatic glucose production.[17] However, as the disease progresses, additional agents are often required to maintain glycemic control. Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

A novel series of 1,3,5-triazine-thiazolidine-2,4-diones has been synthesized and identified as potent DPP-4 inhibitors.[18]

Comparative Efficacy Data
Compound ClassTargetIC50Reference
1,3,5-triazine-thiazolidine-2,4-dione (Compound 7a)DPP-46.25 µM[18]
Imeglimin-inspired 1,3,5-triazine derivative (Compound 8c)DPP-44.2 nM[10]
Di-morpholine 1,3,5-triazine derivative (Compound 5c)DPP-41.10 nM[19]

In vivo studies with a lead compound (8c) in streptozotocin-induced diabetic rats demonstrated a dose-dependent improvement in insulin levels and a reduction in blood glucose levels.[2][10]

Mechanism of Action: Selective DPP-4 Inhibition

The 1,3,5-triazine-thiazolidine-2,4-dione analogs act by selectively inhibiting the DPP-4 enzyme. Docking studies have shown that the thiazolidine-2,4-dione fragment of these molecules orients towards the lipophilic S1 pocket of the DPP-4 active site, while other parts of the molecule form key interactions with other residues, leading to potent and selective inhibition.[18]

antidiabetic_pathway cluster_incretin Incretin Hormones cluster_dpp4 DPP-4 Enzyme cluster_pancreas Pancreatic Islets cluster_glucose Glucose Homeostasis cluster_triazine_dione 1,3,5-Triazine-Thiazolidine-2,4-dione Incretins GLP-1, GIP Insulin Increased Insulin Secretion Incretins->Insulin Glucagon Decreased Glucagon Secretion Incretins->Glucagon DPP4 DPP-4 DPP4->Incretins Inactivation Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose Triazine_Dione 1,3,5-Triazine- Thiazolidine-2,4-dione Triazine_Dione->DPP4 Inhibition

Figure 3: Signaling pathway of 1,3,5-triazine-thiazolidine-2,4-dione analogs as DPP-4 inhibitors.

Experimental Protocol: In Vivo Antidiabetic Activity in a Rat Model

The following protocol describes a general procedure for evaluating the antidiabetic activity of a test compound in a streptozotocin-induced diabetic rat model.[10]

  • Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) to Wistar rats to induce diabetes.

  • Animal Grouping: Divide the diabetic rats into several groups: a diabetic control group, a standard drug group (e.g., Metformin), and several test groups receiving different doses of the 1,3,5-triazine analog.

  • Compound Administration: Administer the test compound and the standard drug orally to the respective groups daily for a specified period (e.g., 28 days).

  • Biochemical Parameter Measurement: At regular intervals and at the end of the study, collect blood samples to measure:

    • Fasting blood glucose levels

    • Serum insulin levels

  • Data Analysis: Compare the changes in blood glucose and insulin levels between the treated groups and the diabetic control group to assess the antidiabetic efficacy of the test compound.

Conclusion

The this compound scaffold and its related analogs represent a highly versatile and promising class of compounds with significant potential across multiple therapeutic areas. In oncology, certain derivatives have demonstrated superior in vitro potency against colorectal cancer cell lines compared to the first-line agent 5-fluorouracil. In the realm of antiviral therapy, the immunomodulatory approach of Imiquimod offers an effective alternative to traditional antimitotic agents for the treatment of HPV-induced genital warts. Furthermore, novel 1,3,5-triazine-thiazolidine-2,4-diones have emerged as potent and selective DPP-4 inhibitors, presenting a new avenue for the management of type 2 diabetes.

The comparative data presented in this guide underscore the importance of continued research and development of this compound analogs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and to translate these promising findings into novel and effective treatments for a range of diseases.

References

  • Komericki, P., Akkilic-Materna, M., Strimitzer, T., & Aberer, W. (2011). Efficacy and safety of imiquimod versus podophyllotoxin in the treatment of anogenital warts. Sexually transmitted diseases, 38(3), 216–218. [Link]
  • American Diabetes Association. (2021). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Medical Care in Diabetes—2021. Diabetes Care, 44(Supplement 1), S111–S124.
  • Gross, G. (2001). [Mechanisms of imiquimod indirect antiviral activity]. Annales de dermatologie et de venereologie, 128(3 Pt 2), 434–437. [Link]
  • Praxis Medical Insights. (2025). What is the mechanism of action (MOA) of Imiquimod (Aldara)?. Dr.Oracle. [Link]
  • Lacey, C. J., & Goodall, R. L. (2018). Comparative effectiveness of imiquimod in the treatment of HPV-related external ano-genital warts. Best practice & research. Clinical obstetrics & gynaecology, 52, 60–70. [Link]
  • Praxis Medical Insights. (2025). What is the mechanism of action of imiquimod?. Dr.Oracle. [Link]
  • Nikolaou, V., Alevizos, A., & Gkrepi, G. (2019). A short, 8-week course of imiquimod 5% cream versus podophyllotoxin in the treatment of anogenital warts: A retrospective comparative cohort study. Indian journal of dermatology, venereology and leprology, 85(5), 499–502. [Link]
  • Paz-Ares, L., Cervantes, A., & Diaz-Rubio, E. (1998). Phase II study of UFT plus leucovorin in colorectal cancer. Annals of oncology : official journal of the European Society for Medical Oncology, 9(7), 779–781. [Link]
  • Ota, J., Ishida, H., & Kumamoto, K. (2006). [Retrospective analysis of tegafur/uracil (UFT) plus oral leucovorin (LV) regimen in patients with advanced colorectal cancer]. Gan to kagaku ryoho. Cancer & chemotherapy, 33(7), 887–890. [Link]
  • Slade, M. J. (2003). Topical Imiquimod: Mechanism of Action and Clinical Applications. Journal of cutaneous medicine and surgery, 7(5), 373–377. [Link]
  • Ota, D., & Ota, T. (2005). [Efficacy of tegafur/uracil Plus Oral Leucovorin Therapy for Advanced or Recurrent Colorectal Cancer]. Gan to kagaku ryoho. Cancer & chemotherapy, 32(12), 1935–1938. [Link]
  • Liu, W., & Chen, W. (2012). Oral uracil-tegafur plus leucovorin vs fluorouracil bolus plus leucovorin for advanced colorectal cancer: a meta-analysis of five randomized controlled trials. Colorectal disease : the official journal of the Association of Coloproctology of Great Britain and Ireland, 14(11), e717–e724. [Link]
  • Hengge, U. R. (2003). Viral and nonviral uses of imiquimod: a review.
  • Gilson, R., & Nugent, D. (2017). Imiquimod versus podophyllotoxin, with and without human papillomavirus vaccine, for anogenital warts: the HIPvac factorial RCT. Health technology assessment (Winchester, England), 21(25), 1–178. [Link]
  • Vymetalkova, V., & Pardini, B. (2011). 5-Fluorouracil-based chemotherapy for colorectal cancer and MTHFR/MTRR genotypes. Mutagenesis, 26(2), 321–329. [Link]
  • Akasu, T. (2007). Adjuvant chemotherapy with uracil-tegafur (UFT) for stage III colorectal cancer: Final results of randomized trials by the National Surgical Adjuvant Study of Colorectal Cancer (NSAS-CC). Journal of Clinical Oncology, 25(18_suppl), 3531–3531. [Link]
  • Tsai, H.-L., & Huang, C.-W. (2020). Benefit of Uracil–Tegafur Used as a Postoperative Adjuvant Chemotherapy for Stage IIA Colon Cancer. Cancers, 12(6), 1648. [Link]
  • Shrivastava, S. K., & Khan, A. A. (2018). Discovery of imeglimin-inspired novel 1,3,5-triazine derivatives as antidiabetic agents in streptozotocin-induced diabetes in Wistar rats via inhibition of DPP-4. RSC medicinal chemistry, 9(10), 1361–1374. [Link]
  • Shrivastava, S. K., & Khan, A. A. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Future medicinal chemistry, 15(12), 1039–1053. [Link]
  • Pazdur, R. (1999). Tegafur/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil. BioDrugs : clinical immunotherapeutics, biopharmaceuticals and gene therapy, 12(3), 209–218. [Link]
  • Shah, N., & Shah, N. (2023). A Comprehensive Review of Treatment Approaches for Cutaneous and Genital Warts. Cureus, 15(10), e47703. [Link]
  • Komericki, P., & Akkilic-Materna, M. (2011). Efficacy and Safety of Imiquimod Versus Podophyllotoxin in the Treatment of Anogenital Warts. Sexually Transmitted Diseases, 38(3), 216–218. [Link]
  • Scheinfeld, N., & Lehman, D. S. (2004). Management of Genital Warts. American family physician, 70(12), 2335–2342. [Link]
  • Wang, W., & Li, Y. (2019). Design and Discovery of Novel 1,3,5-Triazines as Dipeptidyl Peptidase-4 Inhibitor against Diabetes. Medical science monitor : international medical journal of experimental and clinical research, 25, 1215–1224. [Link]
  • Cunningham, D. (2001). Recent developments in the chemotherapeutic management of colorectal cancer. B C Medical Journal, 43(1), 22–26. [Link]
  • Hagiwara, N., & Takahashi, T. (2012). Efficacy of postoperative UFT (Tegafur/Uracil) plus PSK therapies in elderly patients with resected colorectal cancer. Oncology letters, 4(3), 435–438. [Link]
  • Chen, C.-W., & Fang, C.-W. (2023). Using oral tegafur/uracil (UFT) plus leucovorin as adjuvant chemotherapy in stage II colorectal cancer: a propensity score matching study from Taiwan. BMC cancer, 23(1), 900. [Link]
  • Hillemanns, P. (2014). Management of External Genital Warts. American family physician, 90(5), 312–318. [Link]
  • Power. (n.d.). 5-Fluorouracil for Colorectal Cancer · Info for Participants.
  • El-Subbagh, H. I., & Al-Obaid, A. M. (1995). The Cytotoxic Action of 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1 H,5 H)-diones in Murine and Human Tumor Cells. Archiv der Pharmazie, 328(10), 731–735. [Link]
  • Eng, C. (2011). Building on the Foundation of 5-FU to Treat Metastatic Colorectal Cancer. Cancer Network, 35(13), C3. [Link]
  • Kim, Y. D., & Park, K. G. (2013). Efficacy of Various Antidiabetic Agents as Add-On Treatments to Metformin in Type 2 Diabetes Mellitus: Systematic Review and Meta-Analysis. Diabetes, metabolic syndrome and obesity : targets and therapy, 6, 439–452. [Link]
  • Guziur, A., & Tański, Z. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules (Basel, Switzerland), 28(16), 6061. [Link]
  • Li, Y., & Zhang, H. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), e2200479. [Link]
  • Li, Y., & Zhang, H. (2022). Synthesis, Characterization, and Biological Evaluations of 1,3,5-Triazine Derivatives of Metformin Cyclization with Berberine and Magnolol in the Presence of Sodium Methylate. Molecules (Basel, Switzerland), 27(19), 6667. [Link]
  • Li, Y., & Zhang, H. (2022). Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11). [Link]
  • Shrivastava, S. K., & Khan, A. A. (2018). Discovery of novel 1,3,5-triazine-thiazolidine-2,4-diones as dipeptidyl peptidase-4 inhibitors with antibacterial activity targeting the S1 pocket for the treatment of type 2 diabetes. RSC Advances, 8(52), 29709–29723. [Link]
  • Wong, C. Y., & Tiong, V. (2020). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules (Basel, Switzerland), 25(23), 5583. [Link]
  • Al-Rashood, S. T., & A-Obaid, A. M. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology letters, 16(6), 7545–7552. [Link]
  • Al-Suwaidan, I. A., & Al-Abdullah, N. A. (2025). Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity. Journal of heterocyclic chemistry. [Link]
  • Saczewski, F., & Bułakowska, A. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219–225. [Link]
  • Shrivastava, S. K., & Khan, A. A. (2023). Discovery of Novel 1,3,5-triazine Derivatives As an Antidiabetic Agent in Wistar Rats Via Inhibition of DPP-4. Future medicinal chemistry, 15(12), 1039–1053. [Link]

Sources

A Researcher's Guide to Validating Cellular Target Engagement of 1,3,5-Triazinane-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of 1,3,5-Triazinane-2,4-dione. While the precise cellular targets of this specific molecule are still under active investigation, the broader class of 1,3,5-triazine derivatives has shown activity against key enzyme families, notably those involved in DNA synthesis and cellular signaling.[1][2][3][4][5][6][7]

Therefore, this guide will use two plausible, yet hypothetical, target classes for this compound to illustrate and compare state-of-the-art target engagement methodologies:

  • Hypothetical Target Class 1: Enzymes in DNA Synthesis (e.g., Dihydrofolate Reductase - DHFR)

  • Hypothetical Target Class 2: Protein Kinases (e.g., Phosphoinositide 3-kinase - PI3K)

We will objectively compare the performance of three orthogonal, industry-standard techniques for confirming direct interaction between a small molecule and its protein target within a cellular context:

  • Cellular Thermal Shift Assay (CETSA)

  • Bioluminescence Resonance Energy Transfer (BRET)-based assays (NanoBRET™)

  • Affinity Purification coupled with Mass Spectrometry (AP-MS)

By understanding the principles, advantages, and practical considerations of each method, researchers can design robust experimental strategies to confidently identify and validate the cellular targets of novel 1,3,5-triazine-based compounds.

The Critical Importance of Target Engagement Validation

A fundamental step in drug discovery and chemical probe development is confirming that a molecule binds to its intended protein target within the complex milieu of a living cell.[8] Biochemical assays with purified proteins are a vital first step, but they do not account for factors such as cell permeability, intracellular compound metabolism, and the presence of competing endogenous ligands. Validating target engagement in a cellular model provides direct evidence that the compound reaches its target and exerts its effect at a molecular level, bridging the gap between biochemical activity and cellular phenotype.

Comparative Overview of Target Engagement Methodologies

Each of the following techniques offers a unique approach to confirming target engagement, with distinct advantages and limitations. The choice of method will depend on factors such as the availability of specific reagents, the nature of the anticipated target, and the desired throughput.

Methodology Principle Key Advantages Key Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[8]Label-free (no modification of compound or protein required), applicable to endogenous proteins, can be used in tissues.[8][9]Requires a specific antibody for detection, lower throughput for traditional Western blot-based readout, protein must be thermally stable enough for assay window.
NanoBRET™ Target Engagement Assay Measures competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[10]High-throughput, quantitative measurement of affinity and residence time in live cells, highly sensitive.[10][11][12]Requires genetic modification of the target protein (fusion to NanoLuc®), necessitates a specific fluorescent tracer for the target.
Affinity Purification-Mass Spectrometry (AP-MS) Uses an immobilized form of the compound to "pull down" interacting proteins from cell lysate for identification by mass spectrometry.Unbiased, proteome-wide screening for on- and off-targets, does not require a pre-defined target.Requires chemical modification of the compound to immobilize it, risk of identifying non-specific binders, may miss transient or weak interactions.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[8] When a small molecule binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[8] This change in thermal stability provides direct evidence of target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A 1. Cell Treatment: Treat cells with This compound or vehicle (DMSO). B 2. Heat Shock: Aliquot treated cells and heat at a range of temperatures. A->B Incubate C 3. Cell Lysis: Lyse cells to release intracellular proteins. B->C Cool D 4. Separation: Centrifuge to pellet aggregated proteins. C->D High-speed spin E 5. Quantification: Collect supernatant and analyze soluble protein by Western Blot. D->E Analyze supernatant

Caption: Workflow for a classic Western blot-based Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Hypothetical PI3K Engagement

This protocol describes how to perform a CETSA experiment to test if this compound engages with PI3Kα in a human cancer cell line (e.g., HCT116).

Materials:

  • HCT116 cells

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Primary antibody against PI3Kα

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

  • Thermal cycler

  • Centrifuge

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture HCT116 cells to ~80% confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or DMSO for 1-2 hours at 37°C.[13]

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control.[14]

    • Cool the samples to room temperature for 3 minutes.

  • Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using sonication.

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PI3Kα, followed by an HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence detection system.

Interpreting CETSA Data
  • Melt Curve: A plot of the amount of soluble target protein as a function of temperature. A shift in the curve to higher temperatures in the presence of the compound indicates stabilization and thus, target engagement.[9]

  • Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with a range of compound concentrations and heated at a single, fixed temperature (typically the temperature at which ~50% of the protein aggregates without the compound). A dose-dependent increase in soluble protein confirms target engagement.[15]

Example Data: CETSA Melt Curve for a PI3K Inhibitor

Temperature (°C)Soluble PI3Kα (Vehicle)Soluble PI3Kα (+Compound)
40100%100%
4495%98%
4880%95%
5250%85%
5620%60%
605%30%

This is illustrative data. A successful experiment would show a rightward shift in the melt curve for the compound-treated sample.

Example Western Blot: [13][15][16][17]

A representative Western blot would show stronger bands for PI3Kα at higher temperatures in the lanes corresponding to cells treated with this compound compared to the vehicle control, indicating that the compound binding has stabilized the protein.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[10][12]

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay_setup Assay Setup cluster_readout Detection & Analysis A 1. Transfection: Express target protein as a NanoLuc® fusion in cells (e.g., HEK293). B 2. Plating & Dosing: Plate cells and add serial dilutions of this compound. A->B 24h expression C 3. Tracer Addition: Add a specific fluorescent tracer for the target protein. B->C Equilibrate D 4. Substrate & Read: Add NanoLuc® substrate and measure donor (460nm) and acceptor (618nm) emissions. C->D Incubate E 5. Analysis: Calculate BRET ratio and plot dose-response curve to get IC50. D->E Calculate ratio

Caption: General workflow for a NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ for Hypothetical DHFR Engagement

This protocol outlines the steps to measure the engagement of this compound with DHFR in live HEK293 cells.

Materials:

  • HEK293 cells

  • Plasmid encoding DHFR-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • This compound

  • DHFR-specific fluorescent tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding 96- or 384-well plates

  • Luminometer capable of dual-filtered luminescence measurement

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the DHFR-NanoLuc® fusion vector.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest transfected cells and resuspend them in Opti-MEM®.

    • Dispense cells into the wells of a white assay plate.

    • Prepare serial dilutions of this compound in Opti-MEM®. Add these to the wells.

    • Add the DHFR fluorescent tracer at a pre-determined optimal concentration to all wells.

  • Signal Detection and Measurement:

    • Equilibrate the plate at 37°C for 2 hours.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission wavelengths.[18]

Interpreting NanoBRET™ Data

The primary output is a competitive binding curve, where the BRET ratio is plotted against the concentration of the test compound. The IC50 value, representing the concentration at which the compound displaces 50% of the tracer, can be determined from this curve. This provides a quantitative measure of the compound's affinity for the target in a live-cell environment.

Example Data: NanoBRET™ Competitive Binding Curve

A successful experiment will generate a sigmoidal dose-response curve.[18][19][20][21][22] As the concentration of this compound increases, it will compete with the fluorescent tracer for binding to DHFR-NanoLuc®, causing a decrease in the BRET ratio. This allows for the calculation of an IC50 value, indicating the potency of target engagement.

Method 3: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is an unbiased, discovery-oriented approach to identify the protein targets of a small molecule. The compound is chemically modified with a linker and an affinity tag (e.g., biotin) and immobilized on beads. These "bait"-coated beads are then incubated with cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.

Experimental Workflow: AP-MS

APMS_Workflow cluster_bait_prep Bait Preparation cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry A 1. Compound Immobilization: Synthesize a biotinylated analog of This compound and couple it to streptavidin beads. C 3. Incubation: Incubate lysate with 'bait' beads. Include control beads. A->C Add to lysate B 2. Cell Lysis: Prepare total protein lysate from the chosen cellular model. B->C D 4. Washing: Wash beads extensively to remove non-specific binders. C->D Capture proteins E 5. Elution & Digestion: Elute bound proteins and digest them into peptides. D->E Isolate beads F 6. LC-MS/MS Analysis: Identify and quantify peptides by mass spectrometry. E->F Analyze peptides

Caption: A typical workflow for an Affinity Purification-Mass Spectrometry (AP-MS) experiment.

Detailed Protocol: AP-MS for Target Discovery

This protocol provides a general framework for using AP-MS to identify potential targets of this compound.

Materials:

  • Biotinylated this compound analog

  • Streptavidin-conjugated agarose or magnetic beads

  • Control beads (e.g., unconjugated streptavidin beads)

  • Cell line of interest

  • Lysis buffer

  • Wash buffers of varying stringency

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS instrumentation

Procedure:

  • Bait Preparation:

    • Synthesize an analog of this compound that incorporates a linker arm and a biotin tag.

    • Immobilize the biotinylated compound onto streptavidin beads.

  • Affinity Pulldown:

    • Lyse a large quantity of cells to obtain a concentrated protein lysate.

    • Incubate the lysate with the "bait" beads and a parallel control (e.g., beads with biotin only) for several hours at 4°C.

    • To increase confidence in identified hits, a competition experiment can be performed where the lysate is pre-incubated with an excess of the free, non-biotinylated this compound before adding the bait beads. True targets should show reduced binding to the beads in this condition.

    • Wash the beads multiple times with buffers of increasing stringency to remove proteins that bind non-specifically.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Interpreting AP-MS Data

The mass spectrometry data will generate a list of identified proteins. The key is to distinguish true binding partners from non-specific background proteins. This is typically done by comparing the abundance of each protein identified in the "bait" pulldown versus the control pulldown.

Data Visualization: Volcano Plot

A volcano plot is a powerful way to visualize AP-MS results.[23][24][25][26] It plots the statistical significance (-log10 of the p-value) on the y-axis against the magnitude of the change (log2 fold change) on the x-axis. Proteins that are significantly enriched in the compound pulldown compared to the control will appear in the upper right quadrant of the plot and are considered high-confidence hits.[23][24][25][26]

Conclusion and Recommendations

Validating the cellular target engagement of a novel compound like this compound is a non-trivial but essential step in its development as a chemical probe or therapeutic lead. No single method is perfect; therefore, a multi-pronged approach using orthogonal techniques is highly recommended for building a robust case for a specific molecular target.

  • For initial hypothesis testing and target validation , CETSA is an excellent choice as it works with endogenous, unmodified proteins. A positive result in a CETSA experiment provides strong evidence of direct physical interaction in a cellular context.

  • For quantitative characterization of binding affinity and kinetics in live cells , NanoBRET™ is the method of choice, provided a suitable tracer and the resources for genetic engineering are available.

  • For unbiased, proteome-wide target discovery , AP-MS is unparalleled. It can identify novel and unexpected targets, as well as potential off-targets, which is critical for understanding a compound's full pharmacological profile.

By strategically applying these methodologies, researchers can move from a compound with an interesting cellular phenotype to a well-validated chemical tool with a defined mechanism of action, paving the way for further development and application.

References

  • Singh, P., & Kumar, A. (2022). l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. ACS Omega, 7(35), 31057–31066. [Link]
  • Sakala, S., & Govindarajan, R. (2024). Novel triazines as anti-cancer agents targeting human DHFR. World Journal of Pharmaceutical Research, 13(1), 1-15. [Link]
  • Li, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 26(15), 4475. [Link]
  • Al-Warhi, T., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4381. [Link]
  • Narvaez, A., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1649. [Link]
  • Shah, P., et al. (2017). Regioselective comparison of s-triazine as PI3K inhibitors.
  • Howes, J. M., et al. (2021). CETSA Classics for in-cell AR target engagement. Representative western...
  • Galiano, I., et al. (2021). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. Journal of Medicinal Chemistry, 64(10), 6709–6726. [Link]
  • Sakala, S., & Govindarajan, R. (2020). DESIGN OF NOVEL 1, 3, 5 TRIAZINES AS ANTI CANCER AGENTS TARGETING AS DIHYDROFOLATE REDUCTASE ENZYMES (HUMAN DHFR): IN SILICO STUDIES. World Journal of Pharmaceutical Research. [Link]
  • Stoddart, L. A., et al. (2017). NanoBRET saturation, competition and kinetic binding studies with...
  • Kilpatrick, L. E., et al. (2017). Saturation and competition NanoBRET studies with Fluorescent Ligands 10...
  • Nowak, J., et al. (2021). (A) Representative western blot analysis of CETSA experiments in the...
  • Klann, K., et al. (2019). Volcano plots of results of the STAT1 AP-MS experiment. (a) The mean...
  • Zhou, W., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 1-13. [Link]
  • Kalxdorf, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 911501. [Link]
  • Stoddart, L. A., et al. (2019). A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor. Scientific Reports, 9(1), 4882. [Link]
  • Mell, G. P., et al. (1973). Affinity chromatography of dihydrofolate reductase. Biochemical Journal, 136(3), 755–765. [Link]
  • Howes, J. M., & Harper, M. T. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Wang, Y., et al. (2022). ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway. Frontiers in Oncology, 12, 829988. [Link]
  • Nesvilab. (n.d.).
  • Wagner, T., et al. (2021). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. RSC Chemical Biology, 2(4), 1147–1156. [Link]
  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 103-112. [Link]
  • Kumar, A., et al. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.
  • Mamedova, G., et al. (2023). 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING.
  • Bailly, C., et al. (2004). Screening of DHFR-binding drugs by MALDI-TOFMS. Journal of the American Society for Mass Spectrometry, 15(11), 1642–1649. [Link]
  • MSnSet.utils. (n.d.). 7.5 Volcano Plots.
  • Almqvist, H., et al. (2020). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 11(4), 433–436. [Link]
  • Vasta, J. D., & Robers, M. B. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
  • Stoddart, L. A., et al. (2016). Use of a new proximity assay (NanoBRET) to investigate the ligand-binding characteristics of three fluorescent ligands to the human β1-adrenoceptor expressed in HEK-293 cells. British Journal of Pharmacology, 173(16), 2477–2490. [Link]
  • Harris, P. A., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Cell Chemical Biology, 24(10), 1197–1205.e3. [Link]
  • Wagh, A. D., et al. (2018). Novel affinity chromatographic technique for purification of Dihydrofolate reductase from recombinant yeast.
  • Ramachandran, R., et al. (2023). Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. Chemistry & Biodiversity, e202301632. [Link]
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
  • Creative Proteomics. (n.d.). Volcano Plot Service. Creative Proteomics. [https://www.creative-proteomics.com/services/volcano-plot-service.htm]([Link] proteomics.com/services/volcano-plot-service.htm)
  • Singh, P., et al. (2020). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Microbiology, 11, 584. [Link]
  • Szymańska, E., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(16), 4983. [Link]
  • Kabe, Y., et al. (2023). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku'amide B. Journal of the American Chemical Society, 145(50), 27367–27376. [Link]
  • Szałek, A., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4194. [Link]
  • Torres-Gómez, H., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 23(8), 1957. [Link]

Sources

A Comparative Analysis of the ADME Properties of 1,3,5-Triazine Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazine Scaffold in Medicinal Chemistry

Triazines, a class of nitrogen-containing heterocyclic compounds, exist as three primary isomers: the symmetrical 1,3,5-triazine (s-triazine), and the asymmetrical 1,2,4-triazine and 1,2,3-triazine.[1][2] These scaffolds are of significant interest in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[2][3] The arrangement of nitrogen atoms within the six-membered ring profoundly influences the physicochemical properties of each isomer, which in turn dictates their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Understanding these differences is paramount for medicinal chemists in the rational design of novel drug candidates with favorable pharmacokinetic characteristics.

This guide provides a comparative analysis of the ADME properties of the three triazine isomers, drawing upon experimental data from representative drug molecules and in silico predictions. We will delve into the structural nuances that govern their absorption, distribution, metabolism, and excretion, and provide detailed experimental protocols for key in vitro ADME assays.

The Isomers: A Tale of Three Rings

The positioning of the nitrogen atoms within the triazine ring leads to distinct electronic distributions and molecular properties. The symmetrical 1,3,5-triazine is a planar, aromatic system with a lower resonance energy than benzene, making it susceptible to nucleophilic substitution. In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is generally more polar.[3] The 1,2,3-triazine isomer is the least stable of the three. These fundamental differences have significant implications for their interactions with biological systems.

Comparative ADME Profiling

To illustrate the differences in ADME properties, we will compare representative compounds for each isomer:

  • 1,3,5-Triazine: Altretamine, an anticancer agent.

  • 1,2,4-Triazine: Lamotrigine, an anticonvulsant drug.

  • 1,2,3-Triazine: A representative stilbene-linked 1,2,3-triazole derivative (data based on in silico predictions).[4]

Table 1: Comparative Physicochemical and ADME Properties of Triazine Isomer Representatives

PropertyAltretamine (1,3,5-Triazine)Lamotrigine (1,2,4-Triazine)Stilbene-linked 1,2,3-Triazole Derivative (Predicted)
Molecular Formula C₉H₁₈N₆C₉H₇Cl₂N₅C₂₃H₁₉N₃O
Molecular Weight 210.28 g/mol 256.09 g/mol 353.42 g/mol
LogP 1.41.44.5
Water Solubility Insoluble[3]0.17 mg/mL (very slightly soluble)[3]Moderately soluble (predicted)
Bioavailability Variable (related to first-pass effect)[5]~98%High (predicted)
Plasma Protein Binding ~94%~55%High (predicted)
Primary Metabolism N-demethylation (CYP450)[5]Glucuronidation (UGT1A4)[6]Oxidative metabolism (predicted)
Primary Excretion Renal[5]Renal[6]Renal (predicted)

In-Depth ADME Analysis

Absorption

The absorption of a drug is largely governed by its solubility and permeability. The higher polarity of the 1,2,4-triazine isomer, as seen in lamotrigine, can contribute to better aqueous solubility compared to the more lipophilic 1,3,5-triazine, altretamine, which is practically insoluble in water.[3] This difference in solubility can significantly impact oral absorption. In silico predictions for a stilbene-linked 1,2,3-triazole derivative suggest good intestinal absorption.[4]

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5][7][8]

G cluster_absorption Intestinal Absorption Pathway Lumen Intestinal Lumen (Drug Administration) Enterocyte Enterocyte (Intestinal Cell) Lumen->Enterocyte Permeation Bloodstream Bloodstream (Systemic Circulation) Enterocyte->Bloodstream Transport

A simplified workflow of intestinal drug absorption.
Distribution

Once absorbed, a drug's distribution is influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to exert its pharmacological effect. Altretamine (1,3,5-triazine) exhibits high plasma protein binding (~94%), while lamotrigine (1,2,4-triazine) has a more moderate binding of approximately 55%.[6] In silico predictions for a representative 1,2,3-triazole derivative also suggest high plasma protein binding.[4] The extent of plasma protein binding can affect the drug's half-life and potential for drug-drug interactions.

Metabolism

The metabolic fate of triazine isomers is highly dependent on the substituents attached to the core ring.

  • 1,3,5-Triazine (Altretamine): Undergoes extensive N-demethylation in the liver, mediated by cytochrome P450 (CYP) enzymes. The resulting metabolites are believed to be the active cytotoxic agents.[5]

  • 1,2,4-Triazine (Lamotrigine): The primary metabolic pathway for lamotrigine is glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[6] It can also be metabolized to a lesser extent into a reactive arene oxide intermediate.[9][10]

  • 1,2,3-Triazine: While experimental data is scarce, in silico predictions suggest that 1,2,3-triazine derivatives are likely to undergo oxidative metabolism.

The metabolic stability of a compound can be assessed in vitro using liver microsomes.[9][11]

G cluster_metabolism Major Metabolic Pathways of Triazine Isomers 1,3,5-Triazine 1,3,5-Triazine N-demethylation\n(CYP450) N-demethylation (CYP450) 1,3,5-Triazine->N-demethylation\n(CYP450) 1,2,4-Triazine 1,2,4-Triazine Glucuronidation\n(UGT1A4) Glucuronidation (UGT1A4) 1,2,4-Triazine->Glucuronidation\n(UGT1A4) 1,2,3-Triazine 1,2,3-Triazine Oxidative Metabolism\n(Predicted) Oxidative Metabolism (Predicted) 1,2,3-Triazine->Oxidative Metabolism\n(Predicted)

Dominant metabolic routes for the three triazine isomers.
Excretion

The primary route of excretion for all three triazine isomers and their metabolites is via the kidneys into the urine.[5][6] The physicochemical properties of the metabolites, such as their water solubility, will influence the rate and extent of renal clearance.

Experimental Protocols for ADME Assessment

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.[5][8]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment:

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at various time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

G cluster_caco2 Caco-2 Permeability Assay Workflow A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21-25 days to form monolayer A->B C 3. Verify monolayer integrity (TEER, Lucifer Yellow) B->C D 4. Add test compound to apical or basolateral side C->D E 5. Collect samples from receiver compartment D->E F 6. Quantify compound by LC-MS/MS E->F G 7. Calculate Papp and efflux ratio F->G

Workflow for the Caco-2 permeability assay.
Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[9][11]

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human, rat, etc.) and a cofactor regenerating system (e.g., NADPH) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins.

  • Quantification: The remaining concentration of the parent compound in the supernatant is determined by LC-MS/MS.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLint) of the compound are calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins.

Methodology:

  • Dialysis Setup: A dialysis chamber is separated into two compartments by a semi-permeable membrane.

  • Incubation: The test compound is added to plasma in one compartment, and buffer is placed in the other. The system is incubated until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer compartments.

  • Quantification: The concentration of the test compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Conclusion: Guiding Rational Drug Design

The ADME properties of the 1,3,5-, 1,2,4-, and 1,2,3-triazine isomers are intrinsically linked to their distinct physicochemical characteristics. The symmetrical and less polar nature of the 1,3,5-triazine scaffold can lead to lower aqueous solubility and higher plasma protein binding compared to the more polar, asymmetrical 1,2,4-triazine isomer. While experimental data on the 1,2,3-triazine isomer is limited, in silico predictions suggest it may have favorable absorption properties.

A thorough understanding of these isomeric differences is crucial for drug discovery professionals. By leveraging both in vitro ADME assays and in silico predictive tools, researchers can make more informed decisions in the selection and optimization of triazine-based drug candidates, ultimately increasing the likelihood of developing new medicines with desirable pharmacokinetic profiles.

References

  • Kar, S., & Leszczynski, J. (2017). Recent advances of computational modeling for predicting drug metabolism: a perspective. Current drug metabolism, 18(12), 1106–1122.
  • Maggs, J. L., Tingle, M. D., Kitteringham, N. R., & Park, B. K. (2000). Metabolism of lamotrigine to a reactive arene oxide intermediate. Chemical research in toxicology, 13(11), 1075–1081.
  • Maggs, J. L., Tingle, M. D., Kitteringham, N. R., & Park, B. K. (2000). Metabolism of lamotrigine to a reactive arene oxide intermediate. PubMed.
  • Das, A., Kumar, S., Persoons, L., Daelemans, D., Schols, D., Alici, H., ... & Karki, S. S. (2021). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1, 2, 3-triazoles. Results in Chemistry, 3, 100186.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • ClinPGx. lamotrigine.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
  • Banker, M. J., Clark, T. H., & Williams, J. A. (2003). Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Journal of pharmaceutical sciences, 92(5), 967-974.
  • Singh, S. (2000). Preclinical pharmacokinetic and metabolism studies in drug discovery. Current opinion in drug discovery & development, 3(1), 34-43.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • SwissADME.
  • Dalby, A., Nourse, J. G., Hounshell, W. D., Gushurst, A. K., Grier, D. L., Leland, B. A., & Laufer, J. (1992). Description of several chemical structure file formats used by computer programs developed at Molecular Design Limited. Journal of Chemical Information and Computer Sciences, 32(3), 244-255.
  • Kushwaha, N., & Sharma, D. K. (2020). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini reviews in medicinal chemistry, 20(20), 2104–2122.
  • TeamChem. (2023). The Evolution of Triazine Scaffolds in Modern Drug Discovery.
  • Damia, G., & D'Incalci, M. (1995). Clinical pharmacokinetics of altretamine. Clinical pharmacokinetics, 28(6), 439–448.

Sources

Navigating the Therapeutic Window: A Comparative Analysis of 1,3,5-Triazinane-2,4-dione Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel cancer therapeutics, the margin between eradicating malignant cells and harming healthy tissue—the therapeutic index (TI)—remains a critical determinant of a drug candidate's success. A wider therapeutic window signifies a safer and more effective treatment. This guide provides an in-depth, comparative assessment of the therapeutic index of compounds based on the 1,3,5-triazinane-2,4-dione scaffold against other prominent heterocyclic scaffolds in oncology research: benzodiazepines, thiazolidinediones, and quinolones. By synthesizing experimental data and elucidating the underlying methodologies, we aim to equip researchers with the insights necessary to navigate the complexities of drug discovery and development.

The Imperative of the Therapeutic Index in Oncology

The therapeutic index is a quantitative measure of a drug's safety margin, typically expressed as the ratio of the dose that produces a toxic effect to the dose that elicits a desired therapeutic response.[1] In a preclinical, in vitro setting, this can be represented as the ratio of the half-maximal inhibitory concentration (IC50) against normal cells to the half-maximal effective concentration (EC50) for a specific anticancer activity, or the IC50 against cancer cells if the therapeutic effect is cell killing. A higher TI is paramount in oncology, where the goal is to maximize tumor cell death while minimizing systemic toxicity.[2] Drugs with a narrow therapeutic index often require careful patient monitoring to avoid severe adverse effects.[3]

This guide will delve into the experimental determination of the in vitro therapeutic index, focusing on the widely used MTT assay for assessing cytotoxicity (IC50) and assays to determine efficacy (EC50) based on the mechanism of action of the compounds.

Experimental Determination of the In Vitro Therapeutic Index

A robust assessment of the therapeutic index relies on accurate and reproducible experimental data. The following protocols outline the standard methodologies for determining the IC50 and EC50 values, which are the foundational components for calculating the in vitro TI.

Protocol 1: Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and comparator scaffolds) in a suitable solvent (e.g., DMSO) and then in a complete culture medium. The final solvent concentration should be kept constant and non-toxic to the cells. Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway EGFR->PI3K/Akt/mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival 1,3,5-Triazine Derivative 1,3,5-Triazine Derivative 1,3,5-Triazine Derivative->EGFR Inhibits

Inhibition of EGFR signaling by 1,3,5-triazine derivatives.

Comparator Scaffolds: Diverse Mechanisms of Action
  • Benzodiazepines: While traditionally known for their action on the central nervous system, some benzodiazepine derivatives have demonstrated anticancer activity through mechanisms such as the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. [4]* Thiazolidinediones: These compounds can induce anticancer effects through both PPARγ-dependent and -independent pathways. PPARγ-independent mechanisms include the inhibition of signaling pathways like PI3K/Akt and MAPK/ERK. * Quinolones: Originally developed as antibiotics, certain quinolone derivatives have been found to possess anticancer properties by targeting DNA topoisomerases and various protein kinases. [5] The selectivity and, therefore, the therapeutic index of these compounds depend on the differential reliance of cancer cells on these targets compared to normal cells.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer agents. While the currently available data on the therapeutic index is incomplete, the potent and selective activities observed for some derivatives warrant further investigation. To rigorously assess the therapeutic potential of this scaffold, future studies should prioritize the parallel determination of cytotoxicity against both cancer and non-cancerous cell lines, as well as the measurement of efficacy through mechanism-based assays.

A comprehensive understanding of the structure-activity relationships and the molecular targets of 1,3,5-triazine derivatives will be instrumental in designing next-generation compounds with an optimized therapeutic index. This will ultimately pave the way for the development of safer and more effective cancer therapies. By employing the systematic experimental approaches outlined in this guide, researchers can contribute to the advancement of this promising class of therapeutic agents.

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2023). MDPI.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (2021). Royal Society of Chemistry.
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). National Center for Biotechnology Information.
  • Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (2018). National Center for Biotechnology Information.
  • Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. (2022). National Center for Biotechnology Information.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). MDPI.
  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (2024). National Center for Biotechnology Information.
  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (2025). National Center for Biotechnology Information.
  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (2023). ScienceDirect.
  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021). National Center for Biotechnology Information.
  • Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
  • BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important.
  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Concept of the in vitro therapeutic index. By calculating the... (n.d.). ResearchGate.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). National Center for Biotechnology Information.
  • The determination and interpretation of the therapeutic index in drug development. (2012). National Center for Biotechnology Information.
  • Abstract 3957: Anticancer effect of novel 1,4-benzodiazepine derivatives through tubulin polymerization inhibition. (2023, April 4). AACR Journals.

Sources

A Comparative Analysis of 1,3,5-Triazinane-2,4-dione Libraries: From Synthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

The 1,3,5-triazinane scaffold, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Among its derivatives, libraries based on the 1,3,5-triazinane-2,4-dione core structure have garnered significant attention for their potential as anticancer, antiviral, and enzyme inhibitory agents.[3][4] This guide provides a comparative statistical analysis of the bioactivity of these libraries, delving into the causal relationships between chemical structure and biological function, and offering detailed experimental protocols for their synthesis and evaluation.

The Architectural Advantage of the 1,3,5-Triazine Core

The versatility of the 1,3,5-triazine ring lies in its ability to be systematically functionalized at multiple positions, allowing for the generation of large and diverse chemical libraries. This structural flexibility enables a fine-tuning of the molecule's physicochemical properties, directly impacting its pharmacokinetic profile and target engagement. The core directive of synthesizing libraries of these compounds is to explore the chemical space around the triazine scaffold to identify derivatives with enhanced potency and selectivity for specific biological targets.

Comparative Bioactivity Analysis of this compound Libraries

The therapeutic potential of this compound derivatives has been demonstrated across various disease models. Here, we compare the bioactivity of representative libraries against different biological targets.

Anticancer Activity

Libraries of 1,3,5-triazine derivatives have shown significant promise in oncology, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[5][6][7]

A notable study designed and synthesized a series of novel imamine-1,3,5-triazine derivatives, demonstrating selective and potent anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231.[5] The rationale behind this library's design was to hybridize the imatinib and 1,3,5-triazine scaffolds to create novel chemical entities with enhanced anticancer properties.

Table 1: Anticancer Activity of Imamine-1,3,5-triazine Derivatives against MDA-MB-231 Cells [5]

CompoundR groupIC50 (μM)
4f N-allyl-N-methyl6.25
4k N-cyclohexyl-N-methyl8.18
Imatinib (positive control)35.50

The data clearly indicates that compounds 4f and 4k are significantly more potent than the parent compound, imatinib, against this aggressive breast cancer cell line.[5] This highlights the success of the molecular hybridization strategy.

Another study focused on the development of 1,3,5-triazine derivatives with activity against colorectal cancer cell lines. A series of nine morpholine-functionalized derivatives were synthesized and evaluated, with compound 11 showing superior antiproliferative activity compared to the standard chemotherapeutic agent 5-fluorouracil.[6]

Table 2: Cytotoxicity of Morpholine-Functionalized 1,3,5-Triazine Derivatives against Colorectal Cancer Cell Lines [6]

CompoundSW480 IC50 (μM)SW620 IC50 (μM)
5 10.239.87
11 5.856.12
5-fluorouracil 15.4318.21

The structure-activity relationship (SAR) analysis from this library revealed that the nature of the substituent on the triazine ring plays a crucial role in determining the cytotoxic activity.

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer.[3] A series of 1,3,5-triazine analogues were designed as PI3K inhibitors. Compound 6 from this series not only showed broad-spectrum anticancer activity but also demonstrated good inhibitory activity against PI3Kγ.[3]

Table 3: PI3Kγ Inhibitory Activity and Anticancer Screening of Compound 6 [3]

CompoundPI3Kγ IC50 (μM)% Inhibition against Renal Cancer (CAKI-1)
6 6.9060.13
Wortmannin 3.19Not Reported

This demonstrates the potential of targeting specific enzymes within cancer cells using tailored 1,3,5-triazine derivatives.

Antiviral Activity

The 1,3,5-triazine scaffold has also been explored for its antiviral properties. A recent study designed and synthesized a series of 1,3,5-triazine derivatives containing a morpholine group and evaluated their antiviral activity against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV).[4]

Table 4: Antiviral Activity of 1,3,5-Triazine Derivatives [4]

CompoundTarget VirusEC50 (μM)CC50 (μM)Selectivity Index (SI = CC50/EC50)
10ce PRV1.5547.7730.82
10ce VSV2.9547.7716.19
10de PRV4.5246.3910.26
10de VSV3.5146.3913.22

The selectivity index (SI) is a critical parameter in antiviral drug development, indicating the therapeutic window of a compound. The high SI values for compound 10ce suggest it is a promising candidate for further development.[4] Molecular docking studies suggest that these compounds may exert their antiviral effects by interacting with the PIKfyve kinase.[4]

Enzyme Inhibition

Beyond cancer and virology, this compound and related structures have been investigated as inhibitors of various enzymes.

A series of 1,3,5-triazine nitrogen mustards were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes implicated in Alzheimer's disease.[8]

Table 5: Inhibition of AChE and BACE1 by 1,3,5-Triazine Derivatives [8][9]

CompoundAChE IC50 (μM)BACE1 IC50 (μM)
A 0.0519.00
4a 0.05511.09

These results indicate that the 1,3,5-triazine scaffold can be adapted to target enzymes involved in neurodegenerative diseases.

Furthermore, pyrazolo[1,5-a][3][5][7]triazine derivatives have been developed as potent inhibitors of thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis.[10] The most potent compound from this series, 17p , exhibited an IC50 value of 0.04 μM, which was approximately 800 times more potent than the reference compound 7-deazaxanthine.[10]

Experimental Protocols: A Foundation of Trustworthiness

The reliability of any bioactivity data hinges on the robustness of the experimental methods employed. Here, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound libraries.

Synthesis Protocol: Microwave-Assisted Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines[11][12]

This protocol describes a one-pot, microwave-assisted method that is efficient for generating libraries of 1,3,5-triazine derivatives.

Rationale: Microwave-assisted synthesis offers significant advantages over conventional heating, including shorter reaction times, higher yields, and often, cleaner reaction profiles. This is particularly beneficial for library synthesis where high-throughput is desired.

  • Reaction Setup: In a microwave process vial, combine cyanoguanidine (1 mmol), an aromatic aldehyde (1.1 mmol), an arylamine (1.1 mmol), and concentrated hydrochloric acid (3 mmol) in 2-propanol (3 mL).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 30 minutes.

  • Work-up: After cooling, add a 10% aqueous solution of NaOH (5 mL) to the reaction mixture.

  • Aromatization: Heat the mixture at 130 °C for an additional 15 minutes in the microwave reactor.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the resulting precipitate by filtration, wash with water, and then with diethyl ether. The crude product can be further purified by crystallization or column chromatography.

G cluster_synthesis Microwave-Assisted Synthesis Workflow reagents Cyanoguanidine + Aromatic Aldehyde + Arylamine + HCl in 2-Propanol microwave1 Microwave Irradiation (130°C, 30 min) reagents->microwave1 workup NaOH (aq) Addition microwave1->workup microwave2 Microwave Irradiation (130°C, 15 min) Aromatization workup->microwave2 isolation Filtration & Washing microwave2->isolation purification Crystallization or Chromatography isolation->purification product 6,N2-Diaryl-1,3,5-triazine-2,4-diamine purification->product

Caption: Workflow for the microwave-assisted synthesis of 1,3,5-triazine derivatives.

Bioactivity Screening Protocol: MTT Assay for Anticancer Activity[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Rationale: This assay is widely used for screening anticancer drugs due to its reliability, sensitivity, and suitability for high-throughput screening. It provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.

G cluster_bioassay MTT Assay Workflow seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h seeding->incubation1 treatment Add Serial Dilutions of Test Compounds incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO to Dissolve Formazan incubation3->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement analysis Calculate IC50 Value measurement->analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented in the comparison tables allows for the deduction of key structure-activity relationships. For instance, in the imamine-1,3,5-triazine series, the nature of the N-alkyl and N-cycloalkyl substituents at the 2-position of the triazine ring significantly influences the anti-proliferative activity against MDA-MB-231 cells.[5] Similarly, for the colorectal cancer cell lines, the introduction of specific morpholine-functionalized side chains enhances cytotoxicity.[6]

The inhibitory activity of 1,3,5-triazine derivatives against PI3Kγ suggests a potential mechanism of action for their anticancer effects.[3] Molecular docking studies have further corroborated these findings by showing that active compounds can bind to the ATP-binding pocket of the enzyme.[3]

G cluster_pathway PI3K Signaling Pathway and Inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pi3k akt Akt pip3->akt Activation cell_effects Cell Growth, Proliferation, Survival akt->cell_effects Downstream Signaling triazine 1,3,5-Triazine Inhibitor (e.g., Cmpd 6) triazine->pi3k Inhibition

Caption: Simplified PI3K signaling pathway and the inhibitory action of 1,3,5-triazine derivatives.

Conclusion

The statistical analysis of the bioactivity of this compound libraries and their analogues reveals a class of compounds with significant and tunable therapeutic potential. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective agents against a variety of biological targets. The experimental protocols provided herein offer a validated framework for the synthesis and evaluation of these promising compound libraries, ensuring the generation of reliable and reproducible data. Future research should continue to explore the vast chemical space around the 1,3,5-triazine scaffold to develop next-generation therapeutics for a range of diseases.

References

  • Serag, M. I., Gomaa, R. M., Massoud, M. A. M., & Eisa, H. M. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • ResearchGate. (n.d.). 1,3,5‐Triazines as antiviral agents.
  • Wang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 54, 116568.
  • Kułaga, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(11), 2437.
  • Wujec, M., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1337-1345.
  • ResearchGate. (n.d.). Selected anticancer 1,3,5-triazines.
  • PubMed. (2005). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3685-3690.
  • ACS Publications. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 564-569.
  • ResearchGate. (n.d.). Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor.
  • PubMed. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040.
  • Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13565-13577.
  • Wujec, M., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3942.
  • Bera, H., et al. (2013). Synthesis of pyrazolo[1,5-a][3][5][7]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 451-463.
  • ResearchGate. (n.d.). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives.
  • RSC Publishing. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
  • MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3891.
  • Bera, H., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][5][7]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334.
  • ResearchGate. (n.d.). (PDF) 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors.
  • ResearchGate. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][5][7] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities | Request PDF.
  • PubMed. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 24(22), 2019-2071.

Sources

Safety Operating Guide

Navigating the Safe Handling of 1,3,5-Triazinane-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Potential Hazard Assessment

Based on the hazard profiles of analogous triazine compounds, 1,3,5-Triazinane-2,4-dione should be handled as a potentially hazardous substance. Potential hazards may include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

Given these potential risks, a cautious approach to handling is paramount.

Engineering Controls: Your First Line of Defense

Proper engineering controls are essential to minimize exposure. All work with this compound should be conducted in a well-ventilated area.[5][6]

  • Fume Hood: A properly functioning chemical fume hood is the preferred engineering control for handling this compound, especially when manipulating the solid form or preparing solutions.

  • Ventilation: Ensure general laboratory ventilation is adequate to prevent the accumulation of airborne contaminants.[6]

Personal Protective Equipment (PPE): Your Personal Barrier

A comprehensive PPE strategy is crucial for preventing direct contact with this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Tightly fitting safety goggles with side-shields.[5]Chemical-resistant, impervious gloves (e.g., nitrile).[5][6]Lab coat.If dust is generated, a full-face respirator with a particulate filter may be necessary.[5][6]
Preparing Solutions Tightly fitting safety goggles with side-shields or a face shield.[7]Chemical-resistant, impervious gloves.[5][6]Lab coat.Work should be performed in a fume hood to avoid inhalation of vapors or aerosols.
Conducting Reactions Tightly fitting safety goggles with side-shields.[5]Chemical-resistant, impervious gloves.[5][6]Lab coat.Ensure the reaction is contained within a fume hood.
Handling Waste Tightly fitting safety goggles with side-shields.[5]Chemical-resistant, impervious gloves.[5][6]Lab coat.N/A

Glove Selection and Use: Always inspect gloves for signs of degradation or puncture before use.[5] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[7] Dispose of contaminated gloves in accordance with institutional and local regulations.[7] After handling, wash and dry hands thoroughly.[5]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is vital for maintaining a safe laboratory environment.

Handling:
  • Avoid contact with skin and eyes.[5][7]

  • Avoid the formation of dust and aerosols.[5][7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][6]

  • Wash hands and any exposed skin thoroughly after handling.[1][8]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][4]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Store locked up.[1]

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate: Evacuate personnel to a safe area.[5]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

  • Cleanup: For solid spills, carefully sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.[7] For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • General Advice: Show the safety data sheet of a related compound to the doctor in attendance. First-aiders should protect themselves.[1]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]

  • In Case of Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a doctor.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Disposal Considerations

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

  • Contaminated Packaging: Dispose of as unused product. Leave chemicals in their original containers and do not mix with other waste.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A generalized workflow for the safe handling of potentially hazardous laboratory chemicals.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt.
  • Synerzine. (2019). Safety Data Sheet for 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Triazinane-2,4-dione
Reactant of Route 2
1,3,5-Triazinane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.